molecular formula C30H46O4 B1254740 Kadsuric acid

Kadsuric acid

Cat. No.: B1254740
M. Wt: 470.7 g/mol
InChI Key: JGNPDWQZTUZFHK-FLBFYCMKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kadsuracoccininic acid C has been reported in Kadsura coccinea with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(E,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C30H46O4/c1-19(2)22-11-12-25-24(28(22,5)16-15-26(31)32)14-18-29(6)23(13-17-30(25,29)7)20(3)9-8-10-21(4)27(33)34/h10,14,20,22-23,25H,1,8-9,11-13,15-18H2,2-7H3,(H,31,32)(H,33,34)/b21-10+/t20-,22+,23-,25-,28+,29-,30+/m1/s1

InChI Key

JGNPDWQZTUZFHK-FLBFYCMKSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2CCC(C3(C)CCC(=O)O)C(=C)C)C)C

Synonyms

kadsuracoccinic acid C

Origin of Product

United States

Foundational & Exploratory

Unveiling the Natural Source of Kadsuric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of Kadsuric acid, a promising bioactive triterpenoid (B12794562). The document provides a comprehensive overview of its primary source, detailed experimental protocols for its isolation and purification, and an examination of its biological activity, with a focus on its pro-apoptotic effects on cancer cells.

Primary Natural Source: Kadsura coccinea

This compound is a seco-lanostane type triterpenoid naturally occurring in plants belonging to the Kadsura genus (family Schisandraceae). The principal and most cited source of this compound is Kadsura coccinea , a woody vine distributed in Southern China and other parts of Southeast Asia.[1] Different parts of the plant, including the roots, stems, and leaves , have been identified as sources of this compound.[2][3]

Kadsura coccinea has a rich history in traditional Chinese medicine, where it has been used for its anti-inflammatory and analgesic properties. Modern phytochemical investigations have revealed a wealth of bioactive compounds within this plant, with triterpenoids and lignans (B1203133) being the most prominent classes.

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from Kadsura coccinea involves a multi-step process of extraction, solvent partitioning, and chromatographic purification. The following protocols are synthesized from published literature and provide a general framework for its isolation.

Extraction

A common starting point for the extraction of this compound is the dried and powdered plant material (roots, stems, or rhizomes).

  • Protocol:

    • Macerate the dried and powdered rhizome of Kadsura coccinea (e.g., 1.75 kg) with 80% acetone (B3395972) at room temperature.[4]

    • Repeat the extraction process three times to ensure exhaustive extraction of the bioactive compounds.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract. From 1.75 kg of dried rhizome, approximately 82.5 g of crude extract can be obtained.[4]

Solvent Partitioning

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Protocol:

    • Suspend the crude extract (82.5 g) in water (2 L).

    • Sequentially partition the aqueous suspension with solvents of increasing polarity:

    • This compound, being a moderately polar triterpenoid, is typically found in the chloroform or ethyl acetate fraction.

Solvent FractionYield (from 82.5g crude extract)Percentage of Crude Extract
Chloroform44.7 g47.8%
Ethyl Acetate4.0 g4.3%
n-Butanol14.2 g15.4%
Residual Aqueous20.6 g24.9%
Data derived from a study on the extraction of triterpenoids from Kadsura coccinea rhizome.[4]
Chromatographic Purification

The fraction containing this compound is further purified using various chromatographic techniques.

  • Protocol:

    • Column Chromatography: Subject the enriched fraction to column chromatography over silica (B1680970) gel. Elute the column with a gradient of solvents, such as a mixture of toluene, ethyl acetate, and acetic acid (e.g., 70:33:3 v/v/v), to separate the components based on their affinity to the stationary phase.[4]

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is employed. A C18 column is typically used with a mobile phase consisting of a mixture of water and acetonitrile.

      • Column: Fluofix-120N (10 × 250 mm)[4]

      • Mobile Phase: H₂O-CH₃CN (5:95)[4]

      • Flow Rate: 3 mL/min[4]

      • Detection: UV at 210 nm[4]

This multi-step purification process allows for the isolation of this compound with high purity, suitable for structural elucidation and biological activity studies.

Biological Activity and Signaling Pathway

This compound has demonstrated significant cytotoxic effects against various cancer cell lines. Its mechanism of action involves the induction of apoptosis, a form of programmed cell death.

Cytotoxicity of this compound

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)
PANC-1Pancreatic Cancer14.5 ± 0.8[3]

Further research is needed to establish a broader cytotoxicity profile across a wider range of cancer cell lines.

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis in cancer cells primarily through the intrinsic or mitochondrial pathway, which involves the activation of a cascade of caspases and the cleavage of Poly (ADP-ribose) polymerase (PARP).

A study on human pancreatic cancer cells (PANC-1) revealed that this compound treatment leads to the activation of caspase-3 and caspase-9.[3] Caspase-9 is an initiator caspase that, once activated, cleaves and activates effector caspases like caspase-3. Activated caspase-3 is a key executioner of apoptosis, responsible for the cleavage of various cellular substrates, including PARP. The cleavage of PARP by caspase-3 is a hallmark of apoptosis and leads to the inactivation of this DNA repair enzyme, ultimately contributing to cell death.

Below is a diagram illustrating the proposed signaling pathway of this compound-induced apoptosis.

Kadsuric_Acid_Apoptosis_Pathway Kadsuric_Acid This compound Mitochondrion Mitochondrion Kadsuric_Acid->Mitochondrion Induces stress Caspase9 Pro-caspase-9 Mitochondrion->Caspase9 Cytochrome c release (presumed) Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Activation Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 Cleavage Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Activation PARP PARP Activated_Caspase3->PARP Cleavage Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Leads to Apoptosis_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Seed_Cells Seed Cancer Cells (e.g., PANC-1) Treat_Cells Treat with this compound (various concentrations) Seed_Cells->Treat_Cells Incubate Incubate for specific time points (e.g., 24, 48h) Treat_Cells->Incubate AnnexinV Annexin V/PI Staining (Flow Cytometry) Incubate->AnnexinV Caspase_Activity Caspase-Glo 3/7, 9 Assay Incubate->Caspase_Activity Western_Blot Western Blot Analysis (Caspase-3, PARP cleavage) Incubate->Western_Blot Quantify_Apoptosis Quantify Apoptotic Cells AnnexinV->Quantify_Apoptosis Measure_Caspase Measure Caspase Activity Caspase_Activity->Measure_Caspase Analyze_Protein Analyze Protein Expression Western_Blot->Analyze_Protein

References

The Discovery and Isolation of Kadsuric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsura coccinea, a plant from the Schisandraceae family, has a rich history in traditional Chinese medicine for treating various ailments, including rheumatoid arthritis and gastroenteric disorders.[1] Phytochemical investigations into this plant have revealed a wealth of structurally diverse and biologically active compounds, primarily lignans (B1203133) and triterpenoids.[1][2][3] Among these is Kadsuric acid, a seco-lanostane type triterpenoid (B12794562) that has garnered interest for its potential therapeutic applications. Compounds isolated from Kadsura coccinea have demonstrated a wide range of biological activities, including anti-tumor, anti-HIV, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols and quantitative data to support further research and drug development efforts.

Data Presentation

The following tables summarize the quantitative data available for this compound and related compounds from Kadsura coccinea.

Compound Biological Activity Cell Line IC50 Value
This compoundCytotoxicityPANC-1 (Pancreatic Cancer)14.5 ± 0.8 µM

Table 1: Cytotoxic Activity of this compound.

Compound Biological Activity Assay IC50 Value
Kadcoccinic Acids A-JAnti-HIV-1Not SpecifiedData not available in reviewed literature. Tested for activity.

Table 2: Anti-HIV-1 Activity of Related Triterpenoids from Kadsura coccinea.

Experimental Protocols

Isolation of this compound from Kadsura coccinea

This protocol is a composite methodology based on the successful isolation of seco-lanostane triterpenoids from Kadsura coccinea and related species.

1.1. Plant Material and Extraction:

  • Dried and powdered stems of Kadsura coccinea are subjected to extraction.

  • The powdered material is extracted with 80% acetone (B3395972) at room temperature.

  • The resulting extract is concentrated under reduced pressure to yield a crude extract.

1.2. Solvent Partitioning:

  • The crude acetone extract is suspended in water.

  • The aqueous suspension is then successively partitioned with solvents of increasing polarity, typically chloroform (B151607) and ethyl acetate (B1210297).

  • The chloroform-soluble fraction, which is enriched with triterpenoids, is collected for further purification.

1.3. Chromatographic Purification:

  • Silica (B1680970) Gel Column Chromatography: The chloroform extract is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of n-hexane and ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds with similar TLC profiles are pooled and further purified using a Sephadex LH-20 column, eluting with methanol (B129727), to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a C18 column.

    • A typical mobile phase would be a gradient of methanol and water.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

1.4. Structure Elucidation:

  • The structure of the isolated this compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.

Anti-HIV Activity Assay (Reverse Transcriptase Assay)

This protocol describes a non-radioactive ELISA-based assay to determine the inhibitory effect of this compound on HIV-1 reverse transcriptase (RT).

2.1. Reagents and Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Microtiter plates pre-coated with streptavidin

  • Biotin-labeled oligo(dT) primer

  • Digoxigenin (DIG)-labeled dUTP

  • Anti-DIG antibody conjugated to peroxidase

  • Peroxidase substrate (e.g., ABTS)

  • This compound (test compound)

  • Positive control (e.g., a known RT inhibitor)

  • Negative control (no inhibitor)

2.2. Procedure:

  • A reaction mixture containing the template/primer, dNTPs (including DIG-dUTP), and HIV-1 RT is prepared.

  • Varying concentrations of this compound are added to the reaction mixture.

  • The reaction is incubated to allow for DNA synthesis.

  • The biotin-labeled DNA product is captured on the streptavidin-coated microtiter plate.

  • The plate is washed to remove unbound reagents.

  • The anti-DIG-peroxidase conjugate is added, which binds to the DIG-labeled DNA.

  • After another washing step, the peroxidase substrate is added, and the color development is measured using a microplate reader.

  • The IC50 value is calculated as the concentration of this compound that inhibits 50% of the RT activity compared to the negative control.

Cytotoxicity Assay (MTT Assay)

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

3.1. Cell Culture and Treatment:

  • Cancer cells (e.g., PANC-1) are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

3.2. MTT Staining and Measurement:

  • After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well.

  • The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell viability.

Visualizations

experimental_workflow plant Dried & Powdered Stems of Kadsura coccinea extraction Extraction with 80% Acetone plant->extraction partition Solvent Partitioning (Chloroform/Water) extraction->partition chloroform_fraction Chloroform Fraction partition->chloroform_fraction silica_gel Silica Gel Column Chromatography (n-hexane/ethyl acetate gradient) chloroform_fraction->silica_gel sephadex Sephadex LH-20 Chromatography (Methanol) silica_gel->sephadex prep_hplc Preparative HPLC (C18, Methanol/Water gradient) sephadex->prep_hplc kadsuric_acid Pure this compound prep_hplc->kadsuric_acid elucidation Structure Elucidation (MS, NMR) kadsuric_acid->elucidation

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway kadsuric_acid This compound ros Increased ROS Production kadsuric_acid->ros mapk MAPK Pathway Activation (p38, JNK) ros->mapk nfkb NF-κB Pathway Activation ros->nfkb mitochondria Mitochondrial Dysfunction mapk->mitochondria nfkb->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Plausible signaling pathway for this compound-induced apoptosis.

References

Unraveling the Molecular Architecture of Kadsuric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuric acid, a naturally occurring seco-lanostane triterpenoid (B12794562), has garnered interest within the scientific community due to its unique chemical scaffold. Isolated from plants of the Kadsura genus, traditionally used in herbal medicine, the elucidation of its complex structure has been a subject of rigorous spectroscopic investigation. This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, presenting key data and experimental methodologies for researchers in natural product chemistry and drug development.

Physicochemical Properties and Spectroscopic Data

The definitive structure of this compound was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The molecular formula of this compound has been determined to be C₃₀H₄₆O₄[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR data, along with 2D NMR experiments such as COSY, HSQC, and HMBC, were instrumental in piecing together its intricate structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data not available in search results

Note: Specific chemical shift assignments for this compound were not available in the provided search results. The tables are formatted for the inclusion of such data when obtained from primary literature.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in the determination of its molecular formula and structural motifs.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization ModeObserved m/zInterpretation
High-Resolution Mass Spectrometry (HRMS)Data not availableData not availableMolecular Ion [M]+ or [M-H]⁻

Note: Detailed mass spectrometry fragmentation data for this compound was not available in the provided search results.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy helps in the identification of functional groups present in a molecule, while UV-Vis spectroscopy provides information about the electronic transitions and conjugation within the structure.

Table 4: IR and UV-Vis Spectroscopic Data for this compound

SpectroscopyWavenumber (cm⁻¹) / Wavelength (λmax, nm)Functional Group / Chromophore
IR Data not availableCarboxylic acid (O-H, C=O), Alkene (C=C)
UV-Vis Data not availableConjugated systems

Note: Specific IR absorption bands and UV-Vis maxima for this compound were not available in the provided search results.

Experimental Protocols

The elucidation of this compound's structure relies on a systematic experimental workflow, from its isolation from the natural source to the acquisition and interpretation of spectroscopic data.

Isolation and Purification of this compound

This compound is a seco-lanostane type triterpenoid that has been isolated from plants of the Kadsura genus, such as Kadsura coccinea and Kadsura japonica[2][3]. The general procedure for its isolation involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., stems or roots) is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol.

  • Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: The fraction containing the target compound is subjected to various chromatographic techniques, including silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate this compound in its pure form.

experimental_workflow Plant_Material Dried Plant Material (Kadsura sp.) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent Partitioning Crude_Extract->Fractionation Target_Fraction Bioactive Fraction Fractionation->Target_Fraction Chromatography Chromatographic Purification (Silica Gel, HPLC) Target_Fraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS, IR, UV) Pure_Compound->Structure_Elucidation

Figure 1. General workflow for the isolation and structure elucidation of this compound.
Spectroscopic Analysis

The purified this compound is then subjected to a suite of spectroscopic analyses to determine its chemical structure.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired, typically in a deuterated solvent like chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD). 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, are crucial for establishing the connectivity between protons and carbons, and for assembling the complete molecular structure.

  • Mass Spectrometry: High-resolution mass spectrometry is employed to determine the accurate mass and elemental composition of the molecule. Fragmentation patterns observed in the mass spectrum provide valuable clues about the different structural units within the molecule.

  • IR and UV-Vis Spectroscopy: The IR spectrum is recorded to identify key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups. The UV-Vis spectrum helps to identify any conjugated systems present in the molecule.

Logical Relationships in Structure Elucidation

The process of elucidating the structure of a natural product like this compound is a logical puzzle where different pieces of spectroscopic data are interconnected to build a coherent molecular picture.

logical_relationships cluster_data Spectroscopic Data cluster_info Structural Information 1H_NMR 1H NMR Proton_Environment Proton Environment 1H_NMR->Proton_Environment 13C_NMR 13C NMR Carbon_Skeleton Carbon Skeleton 13C_NMR->Carbon_Skeleton COSY COSY H_H_Connectivity 1H-1H Connectivity COSY->H_H_Connectivity HSQC HSQC C_H_Connectivity 1J C-H Connectivity HSQC->C_H_Connectivity HMBC HMBC Long_Range_Connectivity 2,3J C-H Connectivity HMBC->Long_Range_Connectivity MS Mass Spectrometry Molecular_Formula Molecular Formula MS->Molecular_Formula IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups Final_Structure This compound Structure Proton_Environment->Final_Structure Carbon_Skeleton->Final_Structure H_H_Connectivity->Final_Structure C_H_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure

Figure 2. Logical relationships in the spectroscopic data analysis for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound serves as a classic example of the power of modern spectroscopic techniques in natural product chemistry. While the complete quantitative data is found within specialized primary literature, this guide outlines the fundamental data types and experimental approaches required for such an endeavor. The unique seco-lanostane skeleton of this compound continues to make it a molecule of interest for further investigation into its biosynthesis, total synthesis, and potential biological activities.

References

Unveiling the Spectroscopic Signature of Kadsuric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at the spectroscopic data of Kadsuric acid, a naturally occurring triterpenoid (B12794562). This document compiles available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details experimental protocols for acquiring such data, and visualizes a relevant biological pathway.

This compound, a lanostane-type triterpenoid isolated from Kadsura coccinea, has drawn interest for its potential biological activities. The structural elucidation and subsequent investigation of such natural products heavily rely on spectroscopic techniques. Here, we present a consolidated overview of the key spectroscopic data for this compound to facilitate further research and development.

Spectroscopic Data of this compound

The structural characterization of this compound is primarily achieved through a combination of 1D and 2D NMR spectroscopy and mass spectrometry. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts and mass spectrometric data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data unavailable in the public domain at the time of this compilation.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)
Data unavailable in the public domain at the time of this compilation.

Table 3: Mass Spectrometry Data for this compound

Ionization ModeMass-to-Charge Ratio (m/z)Relative Abundance (%)Assignment
ESIData unavailable in the public domain at the time of this compilation.[M+H]⁺, [M+Na]⁺, etc.

Note: While this compound is a known compound isolated from Kadsura coccinea, a complete and publicly accessible dataset of its ¹H NMR, ¹³C NMR, and mass spectrometry data was not available in the searched literature. The tables are presented as a template for the expected data.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the unambiguous identification and characterization of natural products like this compound. Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.

  • The final volume of the solution is adjusted to approximately 0.5-0.6 mL.

  • The sample is thoroughly mixed to ensure homogeneity.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., Bruker Avance series at 400, 500, or 600 MHz) equipped with a cryoprobe is typically used for enhanced sensitivity.

  • ¹H NMR: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: One-dimensional carbon NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans (typically several thousand) and a longer relaxation delay are required.

  • 2D NMR: To aid in structural elucidation, various two-dimensional NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry (MS)

Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • The solution may be infused directly into the mass spectrometer or introduced via a liquid chromatography (LC) system.

Data Acquisition:

  • Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.

  • ESI-MS: The sample solution is introduced into the ESI source, where it is nebulized and ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). Data is typically acquired in both positive and negative ion modes to obtain comprehensive information. High-resolution mass spectrometry allows for the determination of the elemental composition of the parent ion and its fragments.

  • Tandem MS (MS/MS): To obtain structural information, fragmentation of the parent ion is induced, and the resulting product ions are analyzed. This can be achieved through techniques like collision-induced dissociation (CID).

Biological Context: Anti-inflammatory Signaling Pathway

Triterpenoids isolated from Kadsura coccinea have been reported to exhibit anti-inflammatory properties, often through the modulation of key signaling pathways. One such pathway is the NF-κB signaling cascade, a crucial regulator of the inflammatory response.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces Kadsuric_Acid This compound (Hypothesized) Kadsuric_Acid->IKK Inhibits

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

The diagram above illustrates a simplified representation of the Toll-like receptor 4 (TLR4) mediated NF-κB signaling pathway. Upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the activation of the IKK complex. IKK then phosphorylates IκBα, an inhibitor of NF-κB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. It is hypothesized that triterpenoids like this compound may exert their anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex, thereby preventing the activation of NF-κB.

Experimental Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic analysis of a natural product like this compound is outlined below.

experimental_workflow Start Start: Isolation of This compound Purity Purity Check (e.g., HPLC) Start->Purity MS Mass Spectrometry (HR-ESI-MS) Purity->MS Pure NMR NMR Spectroscopy (1H, 13C, 2D) Purity->NMR Pure Data_Analysis Spectroscopic Data Analysis MS->Data_Analysis NMR->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation End End: Confirmed Structure Structure_Elucidation->End

Figure 2: General workflow for the spectroscopic analysis of this compound.

This workflow begins with the isolation and purification of this compound from its natural source. The purity of the isolated compound is then confirmed, typically by High-Performance Liquid Chromatography (HPLC). Subsequently, mass spectrometry and a suite of NMR experiments are performed. The data from these analyses are then integrated to elucidate and confirm the chemical structure of the compound.

An In-depth Technical Guide to Kadsuric Acid: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuric acid, a naturally occurring triterpenoid (B12794562), has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on data relevant to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is classified as a seco-lanostane triterpenoid. Its fundamental properties are summarized below.

PropertyValueReference
Molecular Formula C₃₀H₄₆O₄
Molecular Weight 470.7 g/mol
IUPAC Name (4E,6E)-4,6-dimethyl-8-(5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl)octa-4,6-dienoic acid
CAS Number 62393-88-8

Isolation and Purification

This compound is a natural product isolated from Kadsura coccinea, a plant used in traditional medicine.

Experimental Protocol: General Extraction from Kadsura coccinea

A general method for the extraction of triterpenoids from the roots and stems of Kadsura coccinea involves the following steps:

  • Extraction: The dried and powdered plant material (roots and stems) is extracted with a suitable organic solvent, such as ether or 80% acetone.

  • Fractionation: The resulting crude extract is then typically subjected to solvent-solvent partitioning to separate compounds based on their polarity. An ether-soluble fraction has been shown to contain this compound.

A detailed, step-by-step purification protocol for isolating this compound to high purity is not explicitly detailed in the available literature and would likely involve chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Spectroscopic Data

Detailed spectroscopic data for this compound is limited in publicly available databases. The following represents a general overview based on the typical spectral characteristics of related triterpenoid structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific 1H and 13C NMR data for this compound are not available in the searched literature. The characterization of related lanostane-type triterpenoids from Kadsura coccinea suggests that the NMR spectra would be complex, showing characteristic signals for multiple methyl groups, olefinic protons, and carbons associated with the triterpenoid skeleton and the carboxylic acid functional groups.

Infrared (IR) Spectroscopy

A specific IR spectrum for this compound has not been found. However, based on its chemical structure, the IR spectrum is expected to exhibit characteristic absorption bands for:

  • O-H stretching (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

  • C=O stretching (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹

  • C-H stretching (alkanes and alkenes): Multiple sharp peaks in the region of 2850-3000 cm⁻¹

  • C=C stretching (alkenes): Peaks in the region of 1600-1680 cm⁻¹

Mass Spectrometry (MS)

While a specific mass spectrum for this compound is not provided in the search results, the molecular formula C₃₀H₄₆O₄ indicates a monoisotopic mass of 470.3396 g/mol . High-resolution mass spectrometry would be expected to confirm this molecular weight. The fragmentation pattern in mass spectrometry would likely involve the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups, as well as fragmentation of the triterpenoid backbone.

Biological Activity and Signaling Pathways

This compound has demonstrated cytotoxic effects against cancer cells, suggesting its potential as an anticancer agent.

Cytotoxicity and Apoptosis Induction

One study has shown that this compound exhibits cytotoxic activity against pancreatic cancer cells. The mechanism of this cytotoxicity involves the induction of apoptosis, a form of programmed cell death.

The apoptotic activity of this compound has been linked to the activation of caspase-3 . Caspases are a family of protease enzymes that play a crucial role in the execution phase of apoptosis. The activation of caspase-3 is a key event that leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.

Kadsuric_acid This compound Pancreatic_Cancer_Cell Pancreatic Cancer Cell Kadsuric_acid->Pancreatic_Cancer_Cell Enters Caspase3_active Caspase-3 (Active) Kadsuric_acid->Caspase3_active Induces activation of Caspase3_inactive Pro-caspase-3 (Inactive) Pancreatic_Cancer_Cell->Caspase3_inactive Contains Caspase3_inactive->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Executes cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis A Seed Cancer Cells in 96-well plate B Add varying concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate (allow formazan (B1609692) formation) D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure Absorbance (e.g., 570 nm) F->G H Calculate % Cell Viability G->H I Determine IC50 Value H->I

The intricate biosynthetic pathway of triterpenoids in Kadsura is a burgeoning field of research, offering significant potential for drug development and scientific discovery. This technical guide synthesizes current knowledge on the core biosynthetic processes, presents available quantitative data, and outlines key experimental protocols for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Triterpenoids in Kadsura

The genus Kadsura, belonging to the Schisandraceae family, is a rich source of diverse and structurally complex triterpenoids. These compounds, including lanostane, cycloartane, and schinortriterpenoid types, have demonstrated a wide range of pharmacological activities, such as anti-inflammatory, anti-HIV, and cytotoxic effects. The intricate carbon skeletons of these molecules are assembled through a complex and tightly regulated biosynthetic pathway, beginning with simple precursors and culminating in a vast array of specialized triterpenoids. Understanding this pathway is crucial for the metabolic engineering of Kadsura species to enhance the production of medicinally valuable compounds.

The Core Biosynthetic Pathway of Triterpenoids

The biosynthesis of triterpenoids in Kadsura, as in other plants, originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids.

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

The initial steps of triterpenoid (B12794562) biosynthesis involve the formation of IPP and DMAPP. While the MVA pathway is generally considered the primary source of precursors for cytosolic sesquiterpenoids and triterpenoids, the MEP pathway in plastids can also contribute to the isoprenoid pool.

A diagram illustrating the MVA and MEP pathways is presented below:

Figure 1: Overview of the MVA and MEP pathways for isoprenoid precursor biosynthesis.
From Farnesyl Pyrophosphate to Triterpenoid Skeletons

Two molecules of farnesyl pyrophosphate (FPP), derived from the condensation of IPP and DMAPP, are joined head-to-head to form squalene (B77637). This reaction is catalyzed by squalene synthase (SQS). Squalene is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE). The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Different OSCs can produce a variety of triterpenoid skeletons, such as β-amyrin (the precursor to oleanane-type triterpenoids), α-amyrin (the precursor to ursane-type triterpenoids), lupeol (B1675499) (the precursor to lupane-type triterpenoids), and cycloartenol (B190886) (the precursor to cycloartane-type triterpenoids and phytosterols).

The subsequent diversification of these basic skeletons is achieved through the action of various modifying enzymes, primarily cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs), which introduce hydroxyl, carboxyl, and sugar moieties, respectively, leading to the vast array of triterpenoids found in Kadsura.

A diagram of the core triterpenoid biosynthesis pathway is shown below:

Triterpenoid_Biosynthesis cluster_OSC Oxidosqualene Cyclases (OSCs) cluster_modifications Further Modifications IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPPS FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP GPP->FPP FPPS Squalene Squalene FPP->Squalene SQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE beta_Amyrin β-Amyrin Oxidosqualene->beta_Amyrin β-AS alpha_Amyrin α-Amyrin Oxidosqualene->alpha_Amyrin α-AS Lupeol Lupeol Oxidosqualene->Lupeol LUS Cycloartenol Cycloartenol Oxidosqualene->Cycloartenol CAS Oleananes Oleanane-type beta_Amyrin->Oleananes Ursanes Ursane-type alpha_Amyrin->Ursanes Lupanes Lupane-type Lupeol->Lupanes Lanostanes Lanostane-type Cycloartenol->Lanostanes Cycloartanes Cycloartane-type Cycloartenol->Cycloartanes Triterpenoids Diverse Triterpenoids in Kadsura Lanostanes->Triterpenoids CYPs, UGTs, etc. Cycloartanes->Triterpenoids CYPs, UGTs, etc. Oleananes->Triterpenoids CYPs, UGTs, etc. Ursanes->Triterpenoids CYPs, UGTs, etc. Lupanes->Triterpenoids CYPs, UGTs, etc.

Figure 2: Core biosynthetic pathway of triterpenoids in Kadsura.

Transcriptomic Insights into Triterpenoid Biosynthesis in Kadsura

Transcriptome analyses of Kadsura coccinea and Kadsura heteroclita have provided valuable insights into the genes involved in triterpenoid biosynthesis. These studies have identified a significant number of unigenes associated with the terpenoid backbone and specialized triterpenoid biosynthetic pathways.

Quantitative Gene Expression Data

While detailed functional characterization of most triterpenoid biosynthesis genes in Kadsura is still underway, transcriptomic studies have quantified the expression levels of numerous candidate genes. The following table summarizes the number of unigenes identified in different Kadsura species that are putatively involved in triterpenoid biosynthesis.

SpeciesTissueBiosynthetic Pathway CategoryNumber of Unigenes IdentifiedReference
Kadsura coccineaRoot, Stem, LeafTerpenoid backbone biosynthesis72[1]
Sesquiterpenoid and triterpenoid biosynthesis20[1]
Kadsura heteroclitaRoot, Stem, LeafSesquiterpenoid and triterpenoid biosynthesis279[2]

Notably, studies have consistently shown that the genes related to triterpenoid biosynthesis are significantly upregulated in the roots and stems of Kadsura species compared to the leaves, which correlates with the higher accumulation of these compounds in the subterranean and woody tissues.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of triterpenoid biosynthesis in Kadsura.

Plant Material and RNA Extraction
  • Plant Material Collection: Collect fresh and healthy roots, stems, and leaves from Kadsura plants. Immediately freeze the samples in liquid nitrogen and store them at -80°C until further use to prevent RNA degradation.

  • Total RNA Extraction: Extract total RNA from the frozen tissues using a suitable plant RNA extraction kit or a CTAB-based method. Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis. RNA integrity should be further confirmed using a bioanalyzer.

Transcriptome Sequencing and Analysis
  • Library Preparation and Sequencing: Construct cDNA libraries from high-quality RNA samples using a commercial kit. Perform paired-end sequencing on an Illumina HiSeq platform.

  • De Novo Assembly and Annotation: As a reference genome for Kadsura is not yet widely available, perform de novo assembly of the high-quality reads using software such as Trinity. Annotate the assembled unigenes by blasting against public databases like Nr, Swiss-Prot, KEGG, and KOG.

  • Differential Gene Expression Analysis: Calculate the expression levels of unigenes as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) or Transcripts Per Million (TPM). Identify differentially expressed genes (DEGs) between different tissues using packages like DESeq2 or edgeR.

Gene Cloning and Functional Characterization
  • Candidate Gene Selection: Identify candidate genes for key enzymes in the triterpenoid biosynthesis pathway (e.g., OSCs, CYPs, UGTs) based on annotation and differential expression analysis.

  • Gene Cloning: Design gene-specific primers based on the unigene sequences and amplify the full-length coding sequences (CDS) from cDNA using PCR. Clone the amplified CDS into an appropriate expression vector.

  • Heterologous Expression and Enzyme Assays: Express the cloned genes in a suitable heterologous host, such as Saccharomyces cerevisiae or Nicotiana benthamiana. Perform in vitro or in vivo enzyme assays using the appropriate substrates (e.g., 2,3-oxidosqualene for OSCs, triterpenoid skeletons for CYPs and UGTs). Analyze the reaction products using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the function of the enzyme.

Triterpenoid Extraction and Quantification
  • Extraction: Dry the plant material at a low temperature and grind it into a fine powder. Extract the powder with a suitable organic solvent, such as methanol (B129727) or ethanol, using methods like maceration, soxhlet extraction, or ultrasonic-assisted extraction.

  • Purification and Isolation: Fractionate the crude extract using liquid-liquid partitioning with solvents of increasing polarity. Purify individual triterpenoids from the fractions using chromatographic techniques such as column chromatography over silica (B1680970) gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC).

  • Quantification: Quantify the abundance of specific triterpenoids in different tissues using analytical HPLC coupled with a suitable detector (e.g., UV, ELSD, or MS).

Below is a workflow diagram for the experimental protocols:

Experimental_Workflow cluster_plant Plant Material cluster_omics Transcriptomics cluster_functional Functional Genomics cluster_metabolomics Metabolomics Plant_Material Kadsura Tissues (Root, Stem, Leaf) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Triterpenoid_Extraction Triterpenoid Extraction Plant_Material->Triterpenoid_Extraction Transcriptome_Seq Transcriptome Sequencing (RNA-Seq) RNA_Extraction->Transcriptome_Seq Data_Analysis De Novo Assembly, Annotation, DEG Analysis Transcriptome_Seq->Data_Analysis Candidate_Genes Candidate Gene Identification Data_Analysis->Candidate_Genes Gene_Cloning Gene Cloning Candidate_Genes->Gene_Cloning Heterologous_Expression Heterologous Expression (Yeast/Plant) Gene_Cloning->Heterologous_Expression Enzyme_Assay Enzyme Assays Heterologous_Expression->Enzyme_Assay Functional_Characterization Functional Characterization Enzyme_Assay->Functional_Characterization Purification Purification and Isolation (Chromatography) Triterpenoid_Extraction->Purification Quantification Quantification (HPLC, LC-MS) Purification->Quantification

Figure 3: Experimental workflow for studying triterpenoid biosynthesis in Kadsura.

Conclusion and Future Perspectives

The study of triterpenoid biosynthesis in Kadsura is a rapidly advancing field. Transcriptomic analyses have laid a strong foundation by identifying a large number of candidate genes. However, the functional characterization of the key enzymes, particularly oxidosqualene cyclases, cytochrome P450s, and UDP-glycosyltransferases, remains a critical area for future research. A deeper understanding of the regulatory mechanisms governing this pathway, including the role of transcription factors, will also be essential. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, will be pivotal in constructing a comprehensive model of triterpenoid biosynthesis in Kadsura. Such knowledge will not only unravel the fascinating biochemistry of these medicinal plants but also pave the way for the sustainable production of valuable triterpenoid-based pharmaceuticals through metabolic engineering and synthetic biology approaches.

References

Initial Biological Activity Screening of Kadsuric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific quantitative data or detailed experimental protocols for the biological activity of Kadsuric acid. The following guide provides a generalized framework for the initial biological screening of a novel compound, such as this compound, based on standard methodologies in drug discovery. The experimental protocols and data tables are presented as templates for researchers.

Introduction

This compound is a naturally occurring compound that belongs to the family of triterpenoids. Compounds from this class have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects. Therefore, an initial biological activity screening of this compound is warranted to explore its therapeutic potential. This guide outlines a standard approach for conducting such a preliminary assessment, focusing on its potential anti-inflammatory, anti-HIV, and antitumor activities. The methodologies described herein are widely accepted in the field of drug discovery and are intended to provide a foundational framework for researchers and scientists.

Data Presentation: Quantitative Analysis of Biological Activities

Quantitative data from in vitro assays are crucial for determining the potency and efficacy of a test compound. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following tables are templates for summarizing such data.

Table 1: Anti-Inflammatory Activity of this compound

AssayTargetIC50 (µM)Positive ControlIC50 (µM) of Control
Nitric Oxide (NO) Inhibition in RAW 264.7 cellsiNOSData not availableL-NAMEData not available
COX-2 Inhibition AssayCOX-2Data not availableCelecoxibData not available
TNF-α Inhibition in LPS-stimulated PBMCsTNF-αData not availableDexamethasoneData not available
IL-6 Inhibition in LPS-stimulated PBMCsIL-6Data not availableDexamethasoneData not available

Table 2: Anti-HIV Activity of this compound

AssayVirus StrainCell LineIC50 (µM)Positive ControlIC50 (µM) of Control
TZM-bl Reporter Gene AssayHIV-1 NL4-3TZM-blData not availableAzidothymidine (AZT)Data not available
p24 Antigen Capture ELISAHIV-1 IIIBMT-4Data not availableNevirapineData not available

Table 3: Antitumor Activity of this compound

Cell LineCancer TypeIC50 (µM) after 48hPositive ControlIC50 (µM) of Control
MCF-7Breast CancerData not availableDoxorubicinData not available
A549Lung CancerData not availableCisplatinData not available
HeLaCervical CancerData not availablePaclitaxelData not available
HepG2Liver CancerData not availableSorafenibData not available

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and validity of experimental results.

Anti-Inflammatory Activity Assays

3.1.1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect the cell supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-treated control.

  • Cytotoxicity Assessment: A parallel MTT assay should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.

Anti-HIV Activity Assay

3.2.1. TZM-bl Reporter Gene Assay

This assay is a standard method for quantifying HIV-1 infection and evaluating the efficacy of antiviral compounds.

  • Cell Line: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain Tat-responsive luciferase and β-galactosidase reporter genes, are used.

  • Virus Stock: A laboratory-adapted strain of HIV-1, such as NL4-3, is used to infect the cells.

  • Assay Procedure:

    • Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

    • On the day of the experiment, prepare serial dilutions of this compound.

    • Pre-incubate the virus with the different concentrations of this compound for 1 hour at 37°C.

    • Add the virus-compound mixture to the TZM-bl cells.

    • After 48 hours of incubation, lyse the cells and measure the luciferase activity using a luminometer.

    • The reduction in luciferase activity in the presence of the compound compared to the virus-only control indicates antiviral activity.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

Antitumor Activity Assay

3.3.1. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) are used to assess the breadth of antitumor activity.

  • Assay Procedure:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 48 or 72 hours.

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells.

  • Data Analysis: The IC50 value is determined from the dose-response curve.

Visualization of Signaling Pathways and Workflows

Understanding the mechanism of action of a bioactive compound often involves investigating its effect on key cellular signaling pathways.

G cluster_workflow Experimental Workflow: Anti-Inflammatory Screening Start Start Culture Culture RAW 264.7 Cells Start->Culture Seed Seed Cells in 96-well Plate Culture->Seed Treat Treat with this compound Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect MTT MTT Assay for Cytotoxicity Incubate->MTT Griess Griess Assay for NO Collect->Griess Analyze Analyze Data (IC50) Griess->Analyze MTT->Analyze End End Analyze->End

Caption: Workflow for in vitro anti-inflammatory screening.

G cluster_nfkb Simplified NF-κB Signaling Pathway cluster_nucleus Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IκBα IκBα IKK->IκBα phosphorylates (degradation) NFκB NF-κB (p65/p50) IκBα->NFκB inhibits Nucleus Nucleus NFκB->Nucleus translocates NFκB_nuc NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFκB_nuc->Genes induces transcription

Caption: The NF-κB signaling cascade in inflammation.

G cluster_mapk Simplified MAPK Signaling Pathway cluster_nucleus_mapk Simplified MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor binds Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Nucleus Nucleus ERK->Nucleus translocates ERK_nuc ERK TranscriptionFactors Transcription Factors (e.g., AP-1, Elk-1) ERK_nuc->TranscriptionFactors activates

Caption: The MAPK/ERK signaling pathway in cell proliferation.

Conclusion

This technical guide outlines a systematic approach for the initial biological screening of this compound. The proposed assays for anti-inflammatory, anti-HIV, and antitumor activities represent the first critical step in evaluating its therapeutic potential. While specific data for this compound is currently unavailable, the provided framework offers a robust starting point for researchers. Positive results from these initial screens would justify further investigation into the compound's mechanism of action, preclinical development, and potential as a novel therapeutic agent.

Review of literature on bioactive compounds from Kadsura coccinea.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the existing literature on the bioactive compounds isolated from Kadsura coccinea. This plant, a member of the Schisandraceae family, has a rich history in traditional medicine for treating conditions such as rheumatoid arthritis and gastroenteric disorders.[1][2] Modern phytochemical research has identified a plethora of structurally diverse and biologically active molecules, primarily lignans (B1203133) and terpenoids, responsible for its therapeutic effects.[1][2][3] This guide summarizes the key bioactive compounds, their quantitative biological activities, detailed experimental protocols for their isolation and evaluation, and the signaling pathways through which they exert their effects.

Bioactive Compounds and Their Quantitative Activities

Kadsura coccinea is a prolific source of bioactive secondary metabolites. To date, over 202 compounds have been isolated and identified from this plant.[1][2][3] These compounds exhibit a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, anti-HIV, and neuroprotective effects.[1][2][3] The following tables summarize the quantitative data on the bioactivities of selected compounds from Kadsura coccinea.

Cytotoxic and Anti-proliferative Activities

Lignans and triterpenoids from Kadsura coccinea have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCompound TypeCell LineBioactivityIC50 ValueReference
Heilaohulignan CLignanHepG-2 (Liver Cancer)Cytotoxicity9.92 µM--INVALID-LINK--
Kadusurain ADibenzocyclooctadiene LignanA549, HCT116, HL-60, HepG2Anti-proliferative1.05 to 12.56 µg/ml--INVALID-LINK--
Kadlongilactone ATriterpenoidK562, Bel-7402, A549Cytotoxicity<0.1, <0.1, <1.0 µM--INVALID-LINK--
Kadlongilactone BTriterpenoidK562, Bel-7402, A549Cytotoxicity<0.1, <0.1, <1.0 µM--INVALID-LINK--
Longipedlactone ATriterpenoidK562, Bel-7402, A549Cytotoxicity<0.1, <0.1, <1.0 µM--INVALID-LINK--
Kadsuric AcidTriterpenoidPANC-1 (Pancreatic Cancer)Cytotoxicity14.5 ± 0.8 µM[Sesquiterpenes from Kadsura coccinea attenuate rheumatoid arthritis-related inflammation by inhibiting the NF-κB and JAK2/STAT3 signal pathways
Anti-inflammatory and Anti-Rheumatoid Arthritis Activities

Several compounds have shown potent inhibitory effects on inflammatory mediators and the proliferation of cells involved in rheumatoid arthritis.

CompoundCompound TypeTarget/AssayBioactivityIC50 ValueReference
GaultheriadiolideSesquiterpeneRA-FLS cell proliferationInhibition9.37 µM[4]
GaultheriadiolideSesquiterpeneTNF-α release (LPS-induced RAW264.7)Inhibition1.03 - 10.99 µM[4]
GaultheriadiolideSesquiterpeneIL-6 release (LPS-induced RAW264.7)Inhibition1.03 - 10.99 µM[4]
Heilaohuacid D3,4-seco-lanostane triterpenoidIL-6 release (LPS-induced RAW 264.7)Inhibition8.15 µM--INVALID-LINK--
Compound 31TriterpenoidIL-6 release (LPS-induced RAW 264.7)Inhibition9.86 µM--INVALID-LINK--
Compound 17TriterpenoidRA-FLS cell proliferationInhibition7.52 µM--INVALID-LINK--
Compound 18TriterpenoidRA-FLS cell proliferationInhibition8.85 µM--INVALID-LINK--
Compound 31TriterpenoidRA-FLS cell proliferationInhibition7.97 µM--INVALID-LINK--
Other Bioactivities
CompoundCompound TypeBioactivityTarget/AssayIC50/EC50 ValueReference
Kadsuralignan HArylnaphthalene LignanNitric Oxide Production InhibitionLPS/IFN-γ activated RAW264.7 cells-[5]
Kadsuralignan JDibenzocyclooctadiene LignanNitric Oxide Production InhibitionLPS/IFN-γ activated RAW264.7 cells-[5]

Experimental Protocols

This section details the common methodologies used for the extraction, isolation, and biological evaluation of bioactive compounds from Kadsura coccinea.

Extraction and Isolation of Bioactive Compounds

A general workflow for the isolation of lignans and triterpenoids from the rhizomes of Kadsura coccinea is as follows:

  • Plant Material Preparation: Dried and powdered rhizomes of Kadsura coccinea are used as the starting material.

  • Extraction: The powdered plant material is typically extracted with 80% acetone (B3395972) at room temperature. The extraction is repeated multiple times to ensure maximum yield.

  • Solvent Partitioning: The crude acetone extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then successively partitioned with solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol.

  • Column Chromatography: Each fraction obtained from solvent partitioning is subjected to column chromatography for further separation. Silica gel is a commonly used stationary phase, and a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate) is used for elution.

  • High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography are further purified using preparative HPLC. Reversed-phase columns (e.g., C18) are frequently employed with solvent systems like methanol-water or acetonitrile-water.

  • Structure Elucidation: The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and comparison with literature data.

G Start Dried & Powdered Kadsura coccinea Rhizomes Extraction Extraction (80% Acetone) Start->Extraction Partitioning Solvent Partitioning (Chloroform, Ethyl Acetate, n-Butanol) Extraction->Partitioning CC Column Chromatography (Silica Gel) Partitioning->CC HPLC Preparative HPLC (C18 Column) CC->HPLC Structure Structure Elucidation (NMR, MS) HPLC->Structure End Pure Bioactive Compounds Structure->End G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation promotes Gaultheriadiolide Gaultheriadiolide (from K. coccinea) Gaultheriadiolide->IKK inhibits G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Nucleus Nucleus STAT3->Nucleus dimerizes and translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation promotes Gaultheriadiolide Gaultheriadiolide (from K. coccinea) Gaultheriadiolide->JAK2 inhibits G KCLE K. coccinea Leaf Extract (Rutin, Luteolin, etc.) InsulinReceptor Insulin Receptor KCLE->InsulinReceptor sensitizes PI3K PI3K InsulinReceptor->PI3K activates Akt Akt (AKT1) PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits GlucoseUptake Glucose Uptake Akt->GlucoseUptake promotes GlycogenSynthesis Glycogen Synthesis Akt->GlycogenSynthesis promotes GSK3b->GlycogenSynthesis inhibits

References

The Ethnobotanical and Pharmacological Landscape of Kadsura coccinea and its Bioactive Constituent, Kadsuric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kadsura coccinea (Lem.) A.C. Sm., a plant with a rich history in traditional Chinese medicine, is a promising source of novel therapeutic agents. This technical guide delves into the ethnobotanical applications of this plant, with a specific focus on its bioactive triterpenoid (B12794562), Kadsuric acid. We provide a comprehensive overview of the traditional uses, alongside a detailed examination of the scientific evidence for its anti-inflammatory and anti-HIV activities. This document includes structured data on the plant's traditional applications, the biological potency of its constituents, and detailed experimental protocols for their isolation and analysis. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the therapeutic potential of Kadsura coccinea and this compound.

Ethnobotanical Uses of Kadsura coccinea

Kadsura coccinea, known as "Heilaohu" in Chinese, has been utilized for centuries in traditional Chinese medicine, particularly by the Tujia people.[1] Its primary applications are in the treatment of inflammatory conditions and gastrointestinal ailments. The roots and stems are the most commonly used parts of the plant.[2]

Traditional UsePlant Part UsedPreparation MethodGeographical Region/Community
Rheumatoid ArthritisRoots and StemsDecoction, plaster, or wine immersionSouthern China (Tujia people)[1]
Gastroenteric DisordersRootsDecoctionChina[1]
Duodenal UlcersRootsDecoctionChina[1]
Gynecological ProblemsRootsNot specifiedChina[1]
Swelling and PainRoots and StemsPoulticeChina[2]
Stomach DiseaseRoots and StemsDecoctionChina[2]

This compound and Related Bioactive Triterpenoids

Experimental Protocols

Extraction and Isolation of this compound and Related Triterpenoids

experimental_workflow start Dried and Powdered Kadsura coccinea (Roots/Stems) extraction Maceration with 95% Ethanol (3x) start->extraction filtration Filtration and Concentration (Rotary Evaporator) extraction->filtration crude_extract Crude Ethanol Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning pet_ether Petroleum Ether Fraction partitioning->pet_ether Non-polar compounds chloroform Chloroform Fraction partitioning->chloroform Medium-polarity compounds (contains this compound) ethyl_acetate Ethyl Acetate Fraction partitioning->ethyl_acetate Polar compounds butanol n-Butanol Fraction partitioning->butanol Highly polar compounds chromatography Silica Gel Column Chromatography of Chloroform Fraction chloroform->chromatography elution Gradient Elution (Petroleum Ether/Ethyl Acetate) chromatography->elution fractions Collection and TLC Analysis of Fractions elution->fractions purification Preparative HPLC or Sephadex LH-20 Chromatography fractions->purification kadsuric_acid Isolated this compound purification->kadsuric_acid anti_inflammatory_pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition nucleus Nucleus NFkB->nucleus Translocation pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Kadsuric_Acid This compound Kadsuric_Acid->IKK Inhibition NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->pro_inflammatory_genes hiv_inhibition HIV_virion HIV Virion Host_cell Host Cell HIV_virion->Host_cell Infection & Replication Gag_Pol Gag-Pol Polyprotein Host_cell->Gag_Pol Translation HIV_protease HIV-1 Protease Gag_Pol->HIV_protease Cleavage by Structural_proteins Mature Structural Proteins & Enzymes HIV_protease->Structural_proteins New_virion New Infectious Virion Structural_proteins->New_virion Assembly Kadsuric_Acid This compound / Related Triterpenoids Kadsuric_Acid->HIV_protease Inhibition

References

A Technical Guide to Kadsuric Acid and Other Triterpenoids from the Schisandraceae Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Schisandraceae family of plants, comprising the genera Schisandra and Kadsura, is a rich repository of structurally diverse and biologically active triterpenoids.[1][2] These compounds have garnered significant attention from the scientific community for their potential therapeutic applications, including anti-inflammatory, antiviral, antitumor, hepatoprotective, and neuroprotective activities.[3][4][5] This technical guide provides an in-depth overview of kadsuric acid and other notable triterpenoids from this family, with a focus on their quantitative biological data, experimental protocols, and mechanisms of action.

Triterpenoids from the Schisandraceae family are primarily categorized into three main groups based on their carbon skeletons: lanostanes, cycloartanes, and the structurally unique schinortriterpenoids.[2] this compound, a 3,4-seco-lanostane type triterpenoid (B12794562), is a prominent example of the chemical diversity within this family.[1] This guide will delve into the specifics of these compounds, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Quantitative Biological Activities of Schisandraceae Triterpenoids

The biological activities of triterpenoids from the Schisandraceae family have been quantified in numerous studies. The following tables summarize the inhibitory concentrations (IC50) and effective concentrations (EC50) of selected compounds against various biological targets.

Table 1: Anti-inflammatory Activity of Schisandraceae Triterpenoids

CompoundSourceAssayTarget/Cell LineIC50 (µM)Reference
Compound 11 Schisandra chinensisAnti-neuroinflammatoryLPS-stimulated BV-2 microglia0.63 ± 0.32[6]
Compound 16 Schisandra chinensisAnti-neuroinflammatoryLPS-stimulated BV-2 microglia1.57 ± 0.27[6]
Compound 18 Schisandra chinensisAnti-neuroinflammatoryLPS-stimulated BV-2 microglia1.55 ± 0.50[6]
Compound 24 Schisandra chinensisAnti-neuroinflammatoryLPS-stimulated BV-2 microglia1.86 ± 0.41[6]
Compound 8 Schisandra chinensisAnti-neuroinflammatoryLPS-stimulated BV-2 microglia3.28 ± 0.86[6]
Schisanlactone ESchisandra sphenantheraNO production inhibitionRAW 264.7 macrophages28.38[4]
Schisanlactone DSchisandra sphenantheraNO production inhibitionRAW 264.7 macrophages36.45[4]

Table 2: Cytotoxic Activity of Schisandraceae Triterpenoids

CompoundSourceCell LineIC50 (µM)Reference
Compound 4 Schisandra sphenantheraHeLa (cervical cancer)21.40[4]
Compound 6 Schisandra propinquaHeLa (cervical cancer)4.0[4]
Compound 7 Schisandra propinquaHeLa (cervical cancer)5.8[4]
Compound 8 Schisandra propinquaHeLa (cervical cancer)5.0[4]
Compound 24 Schisandra propinquaHeLa (cervical cancer)6.4[4]
Compound 6 Schisandra propinquaBGC-823 (gastric cancer)2.0[4]
Compound 7 Schisandra propinquaBGC-823 (gastric cancer)5.0[4]
Compound 8 Schisandra propinquaBGC-823 (gastric cancer)2.5[4]
Compound 24 Schisandra propinquaBGC-823 (gastric cancer)2.0[4]

Table 3: Anti-HIV Activity of Schisandraceae Triterpenoids

Compound TypeSource GenusTargetEC50 (mg/mL)Reference
Cycloartanes, lanostanes, and schinortriterpenoidsKadsuraHIV-1 cytopathic effects in C8166 cells1.09 to 80.8[7]

Key Experimental Protocols

This section details the methodologies for the isolation of triterpenoids from Schisandraceae plants and the assessment of their biological activities.

General Protocol for Extraction and Isolation of Triterpenoids

A common procedure for extracting and isolating triterpenoids from the dried and powdered plant material of Schisandra or Kadsura species is as follows:

  • Extraction: The plant material is typically extracted with a solvent such as 80% acetone (B3395972) or ethanol.[1] The resulting extract is then concentrated under reduced pressure.

  • Partitioning: The concentrated extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and n-butanol.[1]

  • Chromatography: The ethyl acetate fraction, often rich in triterpenoids, is subjected to various chromatographic techniques for purification. These include:

    • Column Chromatography: Using stationary phases like silica (B1680970) gel or CHP-20P, with gradient elution using solvent systems like toluene-EtOAc-acetic acid.[1]

    • High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds.

  • Structure Elucidation: The structures of the purified triterpenoids are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1D and 2D), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and Infrared (IR) spectroscopy.[8]

G Start Dried Plant Material (Schisandraceae) Extraction Solvent Extraction (e.g., 80% Acetone) Start->Extraction Partitioning Solvent Partitioning (Chloroform, Ethyl Acetate, n-Butanol) Extraction->Partitioning ColumnChromatography Column Chromatography (Silica Gel, CHP-20P) Partitioning->ColumnChromatography HPLC High-Performance Liquid Chromatography (HPLC) ColumnChromatography->HPLC StructureElucidation Structure Elucidation (NMR, MS, IR) HPLC->StructureElucidation PureTriterpenoids Pure Triterpenoids StructureElucidation->PureTriterpenoids

Caption: General workflow for the extraction and isolation of triterpenoids.
Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages

This protocol assesses the ability of triterpenoids to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage-like cell line, RAW 264.7, is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test triterpenoid for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • NO Measurement: After a 24-hour incubation period, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-treated control group, and the IC50 value is determined.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, BGC-823) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test triterpenoid and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Signaling Pathways Modulated by Schisandraceae Triterpenoids

Several triterpenoids from the Schisandraceae family exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the well-documented pathways is the inhibition of the TLR4/NF-κB/NLRP3 signaling cascade.

Inhibition of the TLR4/NF-κB/NLRP3 Signaling Pathway

Certain schinortriterpenoids have been shown to exhibit significant anti-neuroinflammatory activity by inhibiting the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB)/NOD-like receptor protein 3 (NLRP3) inflammasome signaling pathway in microglial cells.[6]

Mechanism of Action:

  • LPS Recognition: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, binds to TLR4 on the surface of microglial cells.

  • NF-κB Activation: This binding triggers a downstream signaling cascade that leads to the activation of the transcription factor NF-κB.

  • Pro-inflammatory Gene Expression: Activated NF-κB translocates to the nucleus and promotes the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and the NLRP3 inflammasome components.

  • NLRP3 Inflammasome Assembly: The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the cleavage and activation of caspase-1.

  • Cytokine Maturation: Active caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, which are then secreted and propagate the inflammatory response.

  • Inhibition by Schinortriterpenoids: Schinortriterpenoids can intervene at various points in this pathway, ultimately leading to a reduction in the production of pro-inflammatory mediators.

G cluster_cell Microglial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_pathway NF-κB Signaling TLR4->NFkB_pathway Activates NFkB NF-κB NFkB_pathway->NFkB Activates NLRP3_expression NLRP3 Transcription NFkB->NLRP3_expression Promotes NLRP3_inflammasome NLRP3 Inflammasome Assembly NLRP3_expression->NLRP3_inflammasome Caspase1 Caspase-1 Activation NLRP3_inflammasome->Caspase1 IL1b Mature IL-1β (Pro-inflammatory Cytokine) Caspase1->IL1b Cleaves Pro-IL-1β to Pro_IL1b Pro-IL-1β Schinortriterpenoids Schinortriterpenoids Schinortriterpenoids->NFkB_pathway Inhibits Schinortriterpenoids->NLRP3_inflammasome Inhibits

References

Methodological & Application

Application Notes and Protocols for the Extraction of Kadsuric Acid from Kadsura coccinea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsura coccinea, a plant belonging to the Schisandraceae family, is a rich source of various bioactive compounds, including lignans (B1203133) and triterpenoids.[1][2] Among these, Kadsuric acid, a seco-lanostane triterpenoid (B12794562), has garnered significant interest for its potential therapeutic properties, including cytotoxic effects against cancer cells. This document provides detailed application notes and protocols for the extraction of this compound from the stems and rhizomes of Kadsura coccinea. The methods described herein cover conventional solvent-based extraction as well as modern techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE), offering a comparative basis for researchers to select the most suitable method for their specific needs.

Data Presentation: Quantitative Analysis of Kadsura coccinea Extracts

The following table summarizes the quantitative data on the chemical composition of various extracts from Kadsura coccinea. While specific yield data for this compound across different extraction methods is limited in the current literature, this table provides an overview of the total triterpenoid content and other major constituents found in the plant.

Plant PartExtraction Method/SolventConstituentContent/YieldReference
FruitNot SpecifiedTotal Triterpenes5.20%[3]
FruitNot SpecifiedLignans28.07%[3]
FruitNot SpecifiedGeneral Flavones9.77%[3]
FruitNot SpecifiedPolysaccharide6.70%[3]
Rhizome (1.75 kg)80% Acetone (B3395972)Crude Extract82.5 g[4]
Rhizome (Crude Extract)Chloroform (B151607) PartitionChloroform Fraction44.7 g (47.8%)[4]
Rhizome (Crude Extract)Ethyl Acetate (B1210297) PartitionEthyl Acetate Fraction4.0 g (4.3%)[4]
Rhizome (Crude Extract)n-Butanol Partitionn-Butanol Fraction14.2 g (15.4%)[4]

Experimental Protocols

This section details the methodologies for the extraction of this compound from Kadsura coccinea.

Solvent-Based Extraction Protocol

This protocol is based on established methods for the isolation of triterpenoids from Kadsura coccinea.[4]

Objective: To extract and isolate this compound from the dried rhizomes or stems of Kadsura coccinea using solvent extraction and partitioning.

Materials and Reagents:

  • Dried and powdered rhizomes or stems of Kadsura coccinea

  • 80% Acetone

  • Chloroform

  • Ethyl Acetate

  • n-Butanol

  • Distilled water

  • Rotary evaporator

  • Separatory funnel

  • Filter paper and funnel

Procedure:

  • Initial Extraction:

    • Macerate 1 kg of dried, powdered plant material in 5 L of 80% acetone at room temperature for 72 hours.

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude acetone extract.

  • Solvent Partitioning:

    • Suspend the crude acetone extract in 2 L of distilled water.

    • Perform liquid-liquid partitioning sequentially with chloroform (3 x 2 L), ethyl acetate (3 x 2 L), and n-butanol (3 x 2 L) using a separatory funnel.

    • Collect each solvent fraction separately. This compound, being a triterpenoid, is expected to be primarily in the less polar fractions like chloroform or petroleum ether.[5]

    • Concentrate each fraction to dryness using a rotary evaporator.

  • Isolation of this compound:

    • The chloroform or petroleum ether fraction, which is rich in triterpenoids, can be further subjected to column chromatography (e.g., silica (B1680970) gel) for the isolation of this compound.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate.

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the fractions containing the pure compound and evaporate the solvent to obtain crystalline this compound.

Ultrasound-Assisted Extraction (UAE) Protocol

Objective: To enhance the extraction efficiency of this compound from Kadsura coccinea using ultrasound.

Materials and Reagents:

  • Dried and powdered rhizomes or stems of Kadsura coccinea

  • Ethanol (B145695) (93%)

  • Ultrasonic bath or probe sonicator

  • Filter paper and funnel

  • Rotary evaporator

Procedure:

  • Extraction:

    • Mix 10 g of the powdered plant material with 250 mL of 93% ethanol (solid-to-liquid ratio of 1:25 g/mL) in a flask.

    • Place the flask in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

    • Apply ultrasound at a power of 390 W and a temperature of 70°C for 30 minutes.

    • Filter the mixture to separate the extract from the plant residue.

    • Repeat the extraction process on the residue for a second cycle to maximize the yield.

  • Concentration:

    • Combine the extracts from both cycles.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude triterpenoid-rich extract containing this compound.

  • Purification:

    • Further purification can be achieved using chromatographic techniques as described in the solvent-based extraction protocol.

Supercritical Fluid Extraction (SFE) Protocol

This is a generalized protocol for the extraction of triterpenoids using supercritical CO2, as specific SFE parameters for this compound are not well-documented.

Objective: To extract this compound from Kadsura coccinea using an environmentally friendly and selective method.

Materials and Reagents:

  • Dried and powdered rhizomes or stems of Kadsura coccinea

  • Supercritical fluid extractor

  • Food-grade carbon dioxide (CO2)

  • Ethanol (as a co-solvent)

Procedure:

  • Extraction:

    • Load the extraction vessel of the SFE system with the powdered plant material.

    • Set the extraction parameters:

      • Pressure: 300 bar

      • Temperature: 60°C

      • CO2 flow rate: 2 L/min

      • Co-solvent: 5% ethanol

    • Pump supercritical CO2 with the co-solvent through the extraction vessel.

  • Separation and Collection:

    • The extract-laden supercritical fluid flows into a separator where the pressure and/or temperature are changed, causing the CO2 to return to its gaseous state and the extract to precipitate.

    • Collect the extract, which will be enriched with triterpenoids, including this compound.

  • Purification:

    • The obtained extract can be further purified using chromatographic methods to isolate pure this compound.

Visualizations: Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and isolation of this compound from Kadsura coccinea.

experimental_workflow plant_material Dried & Powdered Kadsura coccinea extraction Extraction (Solvent / UAE / SFE) plant_material->extraction filtration Filtration / Separation extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (for Solvent Extraction) crude_extract->partitioning Optional chromatography Column Chromatography crude_extract->chromatography partitioning->chromatography fractions Fractions chromatography->fractions tlc TLC Analysis fractions->tlc pure_compound Pure this compound fractions->pure_compound Combine Pure Fractions tlc->fractions

A generalized workflow for the extraction and isolation of this compound.
Signaling Pathways

This compound has been reported to induce apoptosis in cancer cells, and extracts of Kadsura coccinea are known to have anti-inflammatory effects, suggesting the involvement of key signaling pathways.

1. This compound-Induced Apoptosis Signaling Pathway

The following diagram illustrates the intrinsic apoptosis pathway potentially activated by this compound, leading to cancer cell death.

apoptosis_pathway kadsuric_acid This compound mitochondrion Mitochondrion kadsuric_acid->mitochondrion Induces Stress bcl2 Bcl-2 kadsuric_acid->bcl2 Inhibits bax Bax cytochrome_c Cytochrome c Release bax->cytochrome_c Promotes bcl2->cytochrome_c Inhibits apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 Activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Proposed intrinsic apoptosis pathway induced by this compound.

2. Anti-Inflammatory Signaling Pathways (NF-κB and MAPK)

Extracts of Kadsura coccinea have demonstrated anti-inflammatory properties, likely through the inhibition of pro-inflammatory mediators. The NF-κB and MAPK signaling pathways are central to the inflammatory response.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tlr4 TLR4 mapk MAPK (p38, JNK, ERK) tlr4->mapk Activates ikb IκB tlr4->ikb Leads to Degradation kadsuric_acid This compound (Hypothesized) kadsuric_acid->mapk Inhibits kadsuric_acid->ikb Prevents Degradation nf_kb_active NF-κB (Active) mapk->nf_kb_active Activates nf_kb_ikb NF-κB-IκB (Inactive) ikb->nf_kb_ikb nf_kb NF-κB nf_kb->nf_kb_ikb nf_kb->nf_kb_active Translocates nf_kb_ikb->nf_kb Releases lps LPS (Inflammatory Stimulus) lps->tlr4 inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nf_kb_active->inflammatory_genes Induces Transcription

References

Application Note: High-Purity Uric Acid from Biological Sources

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Uric acid is the final product of purine (B94841) metabolism in humans and higher primates. Under physiological conditions, it primarily exists as its monosodium salt, urate. While a potent antioxidant, elevated levels of uric acid in the blood (hyperuricemia) are associated with several pathological conditions, most notably gout, and are also implicated in cardiovascular and renal diseases. Consequently, the availability of highly purified uric acid is essential for a wide range of research applications, including studies on its physiological roles, pathological mechanisms, and for the development of diagnostic and therapeutic agents. This document provides a comprehensive protocol for the extraction and purification of uric acid from biological waste materials, yielding a high-purity product suitable for research and drug development purposes.

Data Summary

The following tables summarize key quantitative data related to the purification and analysis of uric acid.

Table 1: Purification Parameters for Uric Acid Extraction

ParameterValueReference
Starting MaterialDried and milled biological waste[1]
Extraction Solvent~8% aqueous Sodium Hydroxide (B78521)[2]
Solid to Solvent Ratio~1 pound per gallon[2]
Extraction Temperature80-100 °C[2]
Precipitation pH1 - 5.5 (with mineral acid)[1]
Final Purity>99%[1]

Table 2: Analytical Parameters for Uric Acid Quantification by HPLC

ParameterConditionReference
ColumnReversed-phase C18 (e.g., Zorbax SB C18, 150 x 4.6 mm, 5 µm)[3][4]
Mobile PhaseIsocratic: Water-acetonitrile (95:5, v/v) with 10 mM sodium dihydrogen phosphate[3]
Flow Rate0.5 mL/min[3]
Detection Wavelength292 nm (UV)[4][5]
Linearity (r²)>0.995 (25-200 mg/kg)[3]
Limit of Detection (LOD)16.60 mg/kg[3]
Limit of Quantification (LOQ)50.34 mg/kg[3]

Experimental Protocols

Protocol 1: Extraction and Purification of Uric Acid from Biological Waste

This protocol details a robust method for the extraction and purification of uric acid from suitable raw materials, such as avian guano or other uric acid-rich biological waste.[1]

1. Material Preparation: a. Promptly collect the uric acid-bearing waste material. b. Dry the material at a temperature between 140°F and 390°F until the moisture content is reduced to no more than 15% by weight.[1] c. Mill the dried material and collect the fraction that passes through an -80 mesh sieve.[1]

2. Alkaline Extraction: a. Prepare an approximately 8% (w/v) aqueous solution of sodium hydroxide.[2] b. Add the milled raw material to the sodium hydroxide solution at a ratio of approximately one pound of material to one gallon of solution.[2] c. Agitate the mixture and maintain the temperature between 80°C and 100°C for a sufficient time to dissolve the uric acid.[2] d. Separate the insoluble impurities from the solution by filtration or centrifugation. The resulting dark-colored solution is the mother liquor.

3. Acid Precipitation (First Precipitation): a. Cool the mother liquor. b. Slowly add a mineral acid (e.g., sulfuric or hydrochloric acid) to the solution while stirring until the pH reaches a range of 1 to 5.5.[1] This will precipitate the uric acid. c. Separate the crude uric acid precipitate from the supernatant liquid by filtration or centrifugation. d. Wash the precipitate thoroughly with water and then dry.

4. Re-dissolution and Second Precipitation for Higher Purity: a. Dissolve the crude uric acid precipitate in a fresh alkaline-brine solution (e.g., ~3% sodium hydroxide) with a pH greater than 9.[1][2] b. If the solution is colored, it can be treated with activated carbon to remove color-producing impurities.[1] Heat the solution to 70-200°F and pass it through a carbon column or mix with carbon and then filter.[1] c. Add a flocculating agent (e.g., calcium chloride dihydrate) to the solution to precipitate any remaining fine impurities and clarify the solution by centrifugation.[1] d. Acidify the clarified solution again to a pH of 1 to 5.5 to precipitate the purified uric acid.[1] e. Separate the pure uric acid precipitate by centrifugation.

5. Final Washing and Drying: a. Wash the purified uric acid precipitate with water. b. To remove residual water, wash the precipitate with an inert, non-aqueous organic solvent such as an alcohol or ether.[1] c. Dry the final product under vacuum to obtain a white, crystalline powder of high-purity uric acid.

Protocol 2: Quantification of Uric Acid by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated method for the quantitative analysis of uric acid in samples using reverse-phase HPLC with UV detection.[3][5]

1. Sample Preparation: a. For serum samples, precipitate proteins by mixing an equal volume of serum with acetonitrile (B52724). Centrifuge to remove the precipitate.[5] b. For urine samples, dilute with the mobile phase buffer.[4] c. For solid samples, perform a salting-out assisted extraction using ammonium (B1175870) sulfate (B86663) and acetonitrile to precipitate proteins and extract uric acid.[3] d. Filter the resulting supernatant through a 0.45 µm syringe filter before injection.

2. HPLC Analysis: a. Set up the HPLC system with a C18 reverse-phase column. b. Prepare the mobile phase consisting of water and acetonitrile (95:5, v/v) containing 10 mM sodium dihydrogen phosphate.[3] c. Set the flow rate to 0.5 mL/min and the UV detector wavelength to 292 nm.[3][5] d. Inject a 20 µL aliquot of the prepared sample into the HPLC system.[5]

3. Quantification: a. Prepare a series of standard solutions of uric acid of known concentrations (e.g., 25-200 mg/kg).[3] b. Generate a calibration curve by plotting the peak area of the uric acid standards against their concentration. c. Determine the concentration of uric acid in the sample by comparing its peak area to the calibration curve.

Visualizations

G cluster_0 Purification Workflow A Raw Material (e.g., Avian Guano) B Drying & Milling A->B C Alkaline Extraction (~8% NaOH, 80-100°C) B->C D Filtration / Centrifugation C->D E Acid Precipitation (pH 1-5.5) D->E Mother Liquor F Crude Uric Acid E->F G Re-dissolution (Alkaline Solution, pH >9) F->G H Decolorization (Activated Carbon) G->H I Clarification (Flocculant) H->I J Second Precipitation (pH 1-5.5) I->J K Washing & Drying J->K L High-Purity Uric Acid (>99%) K->L

Caption: Workflow for the purification of uric acid.

G cluster_1 Uric Acid and Nrf2-ARE Signaling Pathway UA Uric Acid Nrf2 Nrf2 UA->Nrf2 Increases expression ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Keap1 Keap1 Keap1->Nrf2 Inhibition Genes Antioxidant Genes (HO-1, NQO1, γ-GCLC) ARE->Genes Activates transcription Protection Neuroprotection & Reduced Oxidative Stress Genes->Protection

Caption: Uric acid's role in the Nrf2-ARE signaling pathway.[6]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Kadsuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuric acid, a triterpenoid (B12794562) found in plants of the Kadsura genus, has garnered interest for its potential therapeutic properties, including anti-inflammatory and anti-HIV activities. Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, dosage determination, and further pharmacological studies. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. Due to the limited availability of a specific, published HPLC method for this compound, this note outlines a generalizable method adapted from established protocols for similar triterpenoid acids.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to extract this compound efficiently and minimize interference from the sample matrix.

Protocol for Plant Material (e.g., stems, roots of Kadsura coccinea)

  • Drying and Grinding: Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 50 mL of 80% methanol (B129727).

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

    • Alternatively, use heat reflux extraction at 60°C for 2 hours.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Reconstitution:

    • Dissolve the dried extract in 10 mL of HPLC-grade methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of HPLC-grade methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Method

The following HPLC conditions are recommended for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-10 min: 60-70% B10-25 min: 70-85% B25-30 min: 85-60% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Data Presentation

The following tables summarize the expected quantitative data from a validated HPLC method for this compound analysis, based on typical performance for similar triterpenoid analyses.

Table 1: Method Validation Parameters

ParameterExpected Result
Linearity (R²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Table 2: Sample Analysis Results (Hypothetical)

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard (10 µg/mL)15.212543010.0
Plant Extract 115.1876546.9
Plant Extract 215.31023458.2

Visualizations

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of this compound.

Proposed Anti-inflammatory Signaling Pathway of this compound

Based on the known anti-inflammatory properties of triterpenoids from the Kadsura genus, a plausible mechanism of action for this compound involves the inhibition of the NF-κB signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocates kadsuric_acid This compound kadsuric_acid->ikk inhibits dna DNA nfkb_n->dna binds to inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) dna->inflammatory_genes transcribes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Total Synthesis Strategies for Kadsuric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuric acid is a complex triterpenoid (B12794562) natural product isolated from Kadsura coccinea, a plant belonging to the Schisandraceae family. Triterpenoids from this family are known for their diverse and intricate molecular architectures and promising biological activities. As of the date of this publication, a total synthesis of this compound has not been reported in the peer-reviewed scientific literature. This document, therefore, provides a detailed overview of the structure of this compound and outlines general synthetic strategies applicable to the broader class of Schisandraceae triterpenoids. These approaches highlight the key challenges and innovative solutions that have been developed for the synthesis of related natural products, offering a valuable resource for researchers contemplating a synthetic route to this compound.

Structure of this compound

This compound (C₃₀H₄₆O₄) possesses a complex tetracyclic core, characteristic of schisanartane nortriterpenoids, with two carboxylic acid functionalities. The IUPAC name for this compound is (Z,6R)-6-[(3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid[1].

Kadsuric_Acid_Structure cluster_core Schisanartane Core Kadsuric_Acid Kadsuric_Acid

Caption: Chemical structure of this compound.

General Synthetic Strategies for Schisandraceae Triterpenoids

The synthesis of Schisandraceae triterpenoids presents significant challenges due to their stereochemically dense and often highly oxidized polycyclic frameworks. Several research groups have made significant contributions to this field, developing innovative strategies to construct these complex molecules. While a total synthesis of this compound is yet to be accomplished, the strategies employed for related compounds provide a roadmap for a potential synthesis.

A review of the literature indicates that the total synthesis of 13 schinortriterpenoids, belonging to five different structural types, has been successfully completed between June 2014 and November 2021[2]. These syntheses often feature convergent strategies, where complex fragments of the molecule are synthesized independently and then coupled together in the later stages.

Key Synthetic Approaches

Successful syntheses of related Schisandraceae triterpenoids have often relied on the following key transformations and strategies:

  • Diels-Alder Cycloadditions: To construct the core carbocyclic rings.

  • Radical Cyclizations: For the formation of challenging carbon-carbon bonds.

  • Transition-Metal Catalyzed Cross-Coupling Reactions: For the convergent assembly of molecular fragments.

  • Oxidative Cyclizations: To install key oxygenated functionalities and form heterocyclic rings.

  • Biomimetic Approaches: Mimicking the proposed biosynthetic pathways to construct the natural product skeleton.

The table below summarizes some of the key strategic bond disconnections and methodologies that have been applied to the synthesis of the core structures of Schisandraceae triterpenoids.

Synthetic Strategy Key Reaction Type Target Core Structure Reported Efficiency (Representative) Reference
Convergent AssemblySuzuki or Stille CouplingSchisanartane CoreModerate to High Yields for fragment couplingGeneral Strategy
Biomimetic CascadeCationic Polyene CyclizationLanostane PrecursorsVariable, often biomimetically efficientGeneral Strategy
Radical-Mediated CyclizationTin- or Silane-MediatedFused Ring SystemsGood yields for key cyclization stepsGeneral Strategy
Intramolecular Diels-AlderThermal or Lewis-Acid CatalyzedPolycyclic CoreHigh stereoselectivity and good yieldsGeneral Strategy

Experimental Protocols for Key Transformations

While specific protocols for the synthesis of this compound are not available, the following are representative experimental procedures for key reactions that would likely be crucial in a future total synthesis. These protocols are adapted from published syntheses of related Schisandraceae triterpenoids.

Protocol 1: General Procedure for a Convergent Cross-Coupling Reaction (e.g., Suzuki Coupling)
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the vinyl or aryl halide fragment, the boronic acid or ester fragment (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (3.0 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene (B28343), dioxane, or DMF) and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for a Radical Cyclization
  • Preparation: To a solution of the radical precursor (e.g., an alkyl halide or xanthate) in a degassed solvent such as toluene or benzene (B151609) at the desired temperature (often reflux), add a solution of a radical initiator (e.g., AIBN, 0.1 equivalents) and a radical mediator (e.g., Bu₃SnH, 1.1 equivalents) dropwise over a period of several hours using a syringe pump.

  • Reaction: Continue to heat the reaction mixture for an additional period after the addition is complete to ensure full consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: The crude product is often purified by flash column chromatography. Note that organotin byproducts can be challenging to remove and may require specific purification techniques (e.g., treatment with DBU/I₂ or KF).

Logical Relationships in Synthetic Planning

A retrosynthetic analysis of this compound highlights the key strategic disconnections that would need to be considered in a total synthesis. The diagram below illustrates a plausible high-level retrosynthetic plan.

Retrosynthesis Kadsuric_Acid This compound Fragments Key Fragments (e.g., via Cross-Coupling) Kadsuric_Acid->Fragments Side Chain Installation Core Tetracyclic Core Construction (e.g., via Cycloaddition) Fragments->Core Fragment Coupling Starting_Materials Simple Starting Materials Core->Starting_Materials Ring Construction

Caption: High-level retrosynthetic analysis of this compound.

Conclusion and Future Outlook

The total synthesis of this compound remains an open and challenging problem in organic chemistry. The structural complexity and stereochemical density of this natural product require a sophisticated and efficient synthetic strategy. The successful total syntheses of other Schisandraceae triterpenoids provide a strong foundation and a toolkit of powerful reactions that can be applied to this target. Future synthetic efforts will likely leverage advances in catalysis and cascade reactions to achieve a concise and elegant synthesis of this compound, which will not only be a significant achievement in total synthesis but also enable further investigation of its biological properties.

References

Application Notes and Protocols for Kadsuric Acid In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Kadsuric acid, a triterpenoid (B12794562) isolated from the medicinal plant Kadsura coccinea, represents a promising candidate for drug discovery.[1] The genus Kadsura is known for producing a variety of bioactive compounds, including lignans (B1203133) and triterpenoids, which have demonstrated a wide spectrum of pharmacological activities.[1][2][3] Extracts and isolated compounds from Kadsura coccinea have been reported to possess anti-inflammatory, anti-HIV, anti-tumor, cytotoxic, and antioxidant properties.[1][2][3] These findings suggest that this compound may exhibit similar biological effects.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound. The following protocols are designed to assess its cytotoxicity, anti-inflammatory potential, and antioxidant effects, providing a foundational screening platform for further drug development.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssay TypeTime Point (h)IC₅₀ (µM)
HEK293MTT24
48
72
HeLaMTT24
48
72
RAW 264.7MTT24
48
72

Table 2: Anti-inflammatory Activity of this compound

Assay TypeCell LineParameter MeasuredIC₅₀ (µM)
Nitric Oxide (NO) AssayRAW 264.7Nitrite (B80452) Concentration
COX-2 Inhibition Assay(Cell-free or Cell-based)Prostaglandin E₂ (PGE₂)
Cytokine Release AssayPBMC or RAW 264.7TNF-α, IL-6

Table 3: Antioxidant Activity of this compound

Assay TypeMethodEC₅₀ (µM)
DPPH Radical ScavengingSpectrophotometry
ABTS Radical ScavengingSpectrophotometry
Cellular Antioxidant AssayDCFH-DA Staining

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic effect of this compound on cultured mammalian cells.

Materials:

  • This compound

  • Selected cell lines (e.g., HEK293 for normal kidney, HeLa for cervical cancer, RAW 264.7 for macrophage-like cells)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding Seed Cells in 96-well Plate Treat_Cells Treat Cells with this compound Cell_Seeding->Treat_Cells Compound_Prep Prepare this compound Dilutions Compound_Prep->Treat_Cells Incubate Incubate (24, 48, 72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan with DMSO Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To evaluate the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 cells

  • DMEM with high glucose

  • FBS

  • Penicillin-Streptomycin solution

  • LPS from E. coli

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percentage of NO inhibition by this compound compared to the LPS-stimulated vehicle control. Calculate the IC₅₀ value.

Signaling Pathway for LPS-induced NO Production

LPS_NO_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_gene iNOS Gene NFkB->iNOS_gene Induces Transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Produces Kadsuric_Acid This compound Kadsuric_Acid->IKK Inhibits? Kadsuric_Acid->NFkB Inhibits?

Caption: Potential inhibitory points of this compound in the LPS-induced NO signaling pathway.

Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare serial dilutions of this compound and ascorbic acid in methanol.

  • Assay Reaction:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions at different concentrations.

    • Include a blank (methanol only) and a control (DPPH solution with methanol).

  • Incubation: Incubate the plate for 30 minutes in the dark at room temperature.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Determine the EC₅₀ value (the concentration of this compound that scavenges 50% of the DPPH radicals).

Logical Relationship in DPPH Assay

DPPH_Assay_Logic Kadsuric_Acid This compound (Antioxidant) Reaction Donates H+ Kadsuric_Acid->Reaction DPPH_Radical DPPH Radical (Purple) DPPH_Radical->Reaction DPPH_H DPPH-H (Yellow/Colorless) Reaction->DPPH_H

Caption: The principle of the DPPH radical scavenging assay.

References

Kadsuric Acid: Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available research specifically detailing the anti-cancer properties, mechanism of action, and experimental protocols for Kadsuric acid is limited. This compound is a triterpenoid (B12794562) found in plants of the Kadsura genus, notably Kadsura coccinea.[1][2] This genus is a rich source of bioactive compounds, including various triterpenoids and lignans (B1203133), some of which have demonstrated anti-tumor activities.[2][3][4][5] Laboratories are actively screening novel compounds from Kadsura for potential anticancer treatments.[6]

Given the absence of specific data for this compound, the following application notes and protocols are presented as a generalized template for a hypothetical triterpenoid anti-cancer agent. This information is intended to serve as a guide for researchers, scientists, and drug development professionals on the methodologies and data presentation that would be relevant for investigating a compound like this compound. The quantitative data and specific pathways described are illustrative and based on typical findings for anti-cancer triterpenoids.

Introduction

This compound is a triterpenoid compound isolated from Kadsura coccinea.[1][2] The Kadsura genus is known for producing a variety of compounds with diverse biological activities, including anti-tumor effects.[2][3][4] This document provides a hypothetical framework for the investigation of this compound as a potential therapeutic agent in cancer, outlining its potential mechanism of action, protocols for in vitro and in vivo studies, and methods for data analysis and presentation.

Hypothetical Mechanism of Action

Based on the known activities of other triterpenoids, this compound could potentially exert its anti-cancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. A plausible hypothesis is that this compound inhibits the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.

PI3K_Akt_mTOR_Signaling_Pathway Kadsuric_Acid This compound PI3K PI3K Kadsuric_Acid->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Figure 1: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by this compound.

Quantitative Data Summary

The following tables present hypothetical data for the anti-cancer activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

Cancer Cell LineCell TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma22.5 ± 2.1
HeLaCervical Adenocarcinoma18.9 ± 1.5
PC-3Prostate Adenocarcinoma25.1 ± 2.9
HCT116Colorectal Carcinoma12.7 ± 1.3

Table 2: Effect of this compound on Tumor Growth in a Xenograft Model

Treatment GroupDose (mg/kg)Tumor Volume Inhibition (%)
Vehicle Control-0
This compound2535.8 ± 4.2
This compound5058.3 ± 5.1
Positive Control (Doxorubicin)572.1 ± 6.5

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Treat Treat with varying concentrations of this compound Incubate_1->Treat Incubate_2 Incubate for 48h Treat->Incubate_2 Add_MTT Add MTT reagent Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Figure 2: Workflow for the MTT cell viability assay.

Protocol Steps:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for assessing the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.

Protocol Steps:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software.

In Vivo Tumor Xenograft Model

This protocol describes a mouse xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.

Xenograft_Model_Workflow Start Start Inject_Cells Subcutaneously inject cancer cells into nude mice Start->Inject_Cells Tumor_Growth Allow tumors to reach ~100 mm³ Inject_Cells->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Treat Administer this compound or controls (e.g., intraperitoneally) Randomize->Treat Monitor Monitor tumor volume and body weight regularly Treat->Monitor Sacrifice Sacrifice mice at the end of the study Monitor->Sacrifice Analyze Excise and analyze tumors Sacrifice->Analyze End End Analyze->End

Figure 3: Workflow for an in vivo tumor xenograft study.

Protocol Steps:

  • Cell Implantation: Subcutaneously inject 1 x 10⁶ cancer cells in 100 µL of PBS into the flank of athymic nude mice.

  • Tumor Growth and Grouping: When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound (e.g., 25 and 50 mg/kg) or vehicle control intraperitoneally daily for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x length x width²) every 3 days. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion

While specific data on the anti-cancer effects of this compound are not yet available, its origin from the medicinally significant Kadsura genus suggests it may possess therapeutic potential. The protocols and data presentation formats provided here offer a standardized framework for the systematic evaluation of this compound or other novel triterpenoids as potential anti-cancer agents. Further research is warranted to isolate this compound in sufficient quantities and to perform the described in vitro and in vivo studies to elucidate its specific mechanism of action and therapeutic efficacy.

References

Application Notes: Ursolic Acid as a Potential Therapeutic Agent in Pancreatic Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pancreatic cancer remains one of the most lethal malignancies worldwide, with limited therapeutic options and a grim prognosis. The development of chemoresistance is a major hurdle in its treatment. This document provides detailed application notes and protocols for the study of Ursolic Acid (UA) , a natural pentacyclic triterpenoid, in the context of pancreatic cancer cell line research. Due to the limited availability of published data on Kadsuric acid in this specific area, Ursolic Acid is presented here as a well-researched exemplar compound with demonstrated anti-cancer properties in pancreatic cancer models. Ursolic acid has been shown to inhibit proliferation, induce programmed cell death (apoptosis), and sensitize pancreatic cancer cells to standard chemotherapeutic agents like gemcitabine (B846).[1][2][3]

Mechanism of Action

Ursolic acid exerts its anti-cancer effects in pancreatic cancer cells through the modulation of several key signaling pathways. It has been shown to suppress the activation of transcription factors like nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), which are crucial for cancer cell survival, proliferation, and inflammation.[1] Furthermore, UA can inactivate the PI3K/Akt/NF-κB pathway and activate the c-Jun N-terminal kinase (JNK) pathway, both of which are involved in the regulation of apoptosis.[2][3][4] By targeting these pathways, ursolic acid can inhibit the expression of proteins involved in cell survival (e.g., Bcl-2, XIAP), proliferation (e.g., cyclin D1), and metastasis (e.g., MMP-9).[1][5]

Experimental Protocols

This section provides detailed protocols for key in vitro experiments to assess the efficacy of Ursolic Acid in pancreatic cancer cell lines.

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of Ursolic Acid on the viability and proliferation of pancreatic cancer cells.

  • Materials:

    • Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2, AsPC-1)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Ursolic Acid (UA) stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Lysis buffer (e.g., 20% SDS, 50% dimethylformamide)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed pancreatic cancer cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.

    • Prepare serial dilutions of Ursolic Acid in a complete culture medium from the stock solution.

    • Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of UA (e.g., 0, 5, 10, 20, 40, 60 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest UA concentration.

    • Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

    • After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

    • Add the lysis buffer to each well to dissolve the formazan crystals.

    • Incubate the plates overnight at 37°C.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.[1][4][6]

2. Apoptosis Assay (FACS Analysis)

This protocol is for quantifying the percentage of apoptotic cells after treatment with Ursolic Acid using Flow Cytometry (FACS).

  • Materials:

    • Pancreatic cancer cells

    • Ursolic Acid

    • 6-well plates

    • Phosphate-buffered saline (PBS)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC and Propidium Iodide - PI)

    • Flow cytometer

  • Procedure:

    • Seed pancreatic cancer cells (e.g., 1x10^6 cells/well) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of Ursolic Acid (e.g., 0, 10, 20, 40 µM) for 24 hours.

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells using a flow cytometer. The sub-G1 peak can be measured as an indicator of apoptosis.[1]

3. Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins involved in signaling pathways affected by Ursolic Acid.

  • Materials:

    • Pancreatic cancer cells

    • Ursolic Acid

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., against p-JNK, Bcl-2, NF-κB, p-Stat3, COX-2, and β-actin as a loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Procedure:

    • Seed cells and treat with Ursolic Acid as described for the apoptosis assay.

    • After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescence detection system.[4][7]

Data Presentation

The following tables summarize the quantitative data from studies on Ursolic Acid in pancreatic cancer cell lines.

Table 1: IC50 Values of Ursolic Acid in Pancreatic Cancer Cell Lines

Cell LineIC50 Value (µM)Incubation Time (hours)AssayReference
MIA PaCa-240.824MTT[4]
PANC-145.324MTT[4]
Capan-141.324MTT[4]
AsPC-1~14.272MTT[8]
BxPC-3~10.172MTT[8]

Table 2: Effect of Ursolic Acid on Apoptosis in Panc-28 Pancreatic Cancer Cells

TreatmentConcentration (µM)Apoptosis Rate (%)Reference
Control04.17[1]
Ursolic Acid2021.23[1]

Visualizations

Diagram 1: General Experimental Workflow for Studying Ursolic Acid in Pancreatic Cancer Cell Lines

G cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis A Pancreatic Cancer Cell Culture (e.g., PANC-1, MIA PaCa-2) B Ursolic Acid Treatment (Dose- and Time-dependent) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (FACS) B->D E Western Blot Analysis B->E F Determine IC50 Values C->F G Quantify Apoptosis Rates D->G H Analyze Protein Expression (Signaling Pathways) E->H I Conclusion: Evaluate Anti-Cancer Effects of Ursolic Acid F->I G->I H->I

Caption: General workflow for in vitro evaluation of Ursolic Acid.

Diagram 2: Signaling Pathways Modulated by Ursolic Acid in Pancreatic Cancer Cells

G cluster_inhibition Inhibitory Effects cluster_activation Activatory Effects UA Ursolic Acid PI3K PI3K/Akt UA->PI3K NFkB NF-κB UA->NFkB STAT3 STAT3 UA->STAT3 JNK JNK Pathway UA->JNK PI3K->NFkB Bcl2 Bcl-2, XIAP (Anti-apoptotic) NFkB->Bcl2 CyclinD1 Cyclin D1, c-Myc (Proliferation) NFkB->CyclinD1 MMP9 MMP-9, VEGF (Metastasis) NFkB->MMP9 STAT3->Bcl2 STAT3->CyclinD1 STAT3->MMP9 Apoptosis Apoptosis Bcl2->Apoptosis Inhibition Inhibition of Proliferation, Invasion, and Angiogenesis CyclinD1->Inhibition MMP9->Inhibition Caspases Caspase-3, -8, -9 JNK->Caspases Caspases->Apoptosis

Caption: Ursolic Acid's impact on key signaling pathways.

References

Application Notes and Protocols: Screening and Characterization of Novel PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand breaks (SSBs). The inhibition of PARP1 has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. The clinical success of PARP1 inhibitors like Olaparib has spurred the search for novel inhibitors with improved efficacy, selectivity, and reduced resistance.

These application notes provide a comprehensive guide for the screening and characterization of a novel compound, herein referred to as Compound X , as a potential PARP1 inhibitor. The protocols and workflows described are designed to be adaptable for various novel chemical entities.

PARP1 Signaling Pathway and Inhibition

Upon DNA damage, PARP1 binds to the site of the break, leading to its activation. Activated PARP1 catalyzes the transfer of ADP-ribose units from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to itself and other acceptor proteins, forming long, branched chains of poly(ADP-ribose) (PAR). These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage. PARP1 inhibitors act by competing with NAD+ for the catalytic site of the enzyme, thereby preventing PARylation and stalling the repair of SSBs. Unrepaired SSBs can lead to the formation of double-strand breaks (DSBs) during DNA replication. In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair (e.g., BRCA-mutated cancers), the accumulation of DSBs leads to genomic instability and ultimately, cell death.

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1_inactive PARP1 (inactive) DNA_SSB->PARP1_inactive recruits Replication DNA Replication PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activation PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR catalyzes synthesis of NAD NAD+ NAD->PARP1_active substrate DDR_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DDR_Proteins recruits SSB_Repair Single-Strand Break Repair DDR_Proteins->SSB_Repair Compound_X Compound X (PARP1 Inhibitor) Compound_X->PARP1_active DSB Double-Strand Break Replication->DSB unrepaired SSB leads to HR_deficient HR-Deficient Cancer Cell (e.g., BRCA-mutated) DSB->HR_deficient Cell_Death Cell Death (Apoptosis) HR_deficient->Cell_Death leads to

Caption: PARP1 signaling pathway and the mechanism of action of a PARP1 inhibitor (Compound X).

Experimental Workflow for Screening and Characterization

The identification and validation of a novel PARP1 inhibitor involves a multi-step process, starting from in vitro biochemical assays to more complex cell-based and in vivo studies. The following workflow provides a general framework for this process.

Experimental_Workflow start Start: Library of Compounds (including Compound X) in_vitro_screen In Vitro Biochemical Screen (e.g., ELISA, FRET) start->in_vitro_screen ic50_determination IC50 Determination in_vitro_screen->ic50_determination Hits selectivity_panel Selectivity Profiling (against other PARP family members) ic50_determination->selectivity_panel cell_based_assays Cell-Based Assays selectivity_panel->cell_based_assays Potent & Selective Hits par_inhibition Cellular PAR Level Measurement (e.g., Western Blot, Immunofluorescence) cell_based_assays->par_inhibition cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) cell_based_assays->cytotoxicity dna_damage DNA Damage Assessment (e.g., γH2AX foci) cell_based_assays->dna_damage in_vivo In Vivo Efficacy Studies (e.g., Xenograft models) par_inhibition->in_vivo cytotoxicity->in_vivo dna_damage->in_vivo end Lead Candidate in_vivo->end

Caption: General experimental workflow for the screening and characterization of a novel PARP1 inhibitor.

Data Presentation: Quantitative Analysis of Compound X

The inhibitory potential of Compound X against PARP1 was determined and compared to the well-established PARP1 inhibitor, Olaparib. The half-maximal inhibitory concentration (IC50) was measured using an in vitro biochemical assay. Furthermore, the cytotoxic effects were evaluated in both a BRCA-proficient (MCF-7) and a BRCA-deficient (MDA-MB-436) breast cancer cell line.

CompoundPARP1 IC50 (nM)MCF-7 (BRCA-proficient) GI50 (µM)MDA-MB-436 (BRCA-deficient) GI50 (µM)
Compound X 8.512.30.9
Olaparib 5.215.10.6

GI50: Growth Inhibition 50 concentration.

Experimental Protocols

In Vitro PARP1 Inhibition Assay (ELISA-based)

This protocol is adapted from commercially available PARP1 assay kits and is designed to quantify the PAR-ylation activity of PARP1 in the presence of an inhibitor.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • HRP substrate (e.g., TMB)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Stop Solution (e.g., 2 M H2SO4)

  • 96-well high-binding microplate

  • Compound X and Olaparib (dissolved in DMSO)

Procedure:

  • Coating: Coat the 96-well plate with histone H1 (a PARP1 substrate) overnight at 4°C. Wash the plate three times with wash buffer (PBS + 0.05% Tween-20).

  • Blocking: Block the wells with 3% BSA in PBS for 1 hour at room temperature. Wash the plate as in step 1.

  • Inhibitor Preparation: Prepare serial dilutions of Compound X and Olaparib in assay buffer. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant PARP1, activated DNA, and biotinylated NAD+ in assay buffer.

  • Incubation: Add the inhibitor dilutions to the wells, followed by the reaction mixture. Incubate for 1 hour at 37°C.

  • Detection: Wash the plate. Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate. Add HRP substrate and incubate in the dark until a color change is observed.

  • Measurement: Stop the reaction with the stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular PAR Level Measurement (Western Blot)

This protocol assesses the ability of Compound X to inhibit PARP1 activity within a cellular context by measuring the levels of PAR.

Materials:

  • MDA-MB-436 (BRCA-deficient) and MCF-7 (BRCA-proficient) cell lines

  • Cell culture medium and supplements

  • Compound X and Olaparib

  • DNA damaging agent (e.g., H2O2 or MNNG)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-PAR, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • SDS-PAGE gels and blotting equipment

Procedure:

  • Cell Seeding: Seed MDA-MB-436 and MCF-7 cells in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Compound X or Olaparib for 2 hours.

  • DNA Damage Induction: Add a DNA damaging agent (e.g., 10 mM H2O2 for 10 minutes) to induce PARP1 activity.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Re-probe the membrane with an anti-β-actin antibody to ensure equal loading. Quantify the band intensities to determine the reduction in PAR levels upon inhibitor treatment.

Cytotoxicity Assay (MTT Assay)

This protocol measures the effect of Compound X on the viability of cancer cells.

Materials:

  • MDA-MB-436 and MCF-7 cell lines

  • Cell culture medium and supplements

  • Compound X and Olaparib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDA-MB-436 and MCF-7 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of Compound X or Olaparib for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value.

Logical Relationship of PARP1 Inhibition in HR-Deficient Cancer

The therapeutic strategy of using PARP1 inhibitors is based on the principle of synthetic lethality. This diagram illustrates the logical relationship that leads to the selective killing of cancer cells with homologous recombination deficiency.

Synthetic_Lethality PARP1_Inhibitor PARP1 Inhibitor (e.g., Compound X) SSB_Repair_Inhibited Single-Strand Break Repair Inhibited PARP1_Inhibitor->SSB_Repair_Inhibited HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DSB_Repair_Inhibited Double-Strand Break Repair Inhibited HR_Deficiency->DSB_Repair_Inhibited DSB_Accumulation Accumulation of Double-Strand Breaks SSB_Repair_Inhibited->DSB_Accumulation Genomic_Instability Genomic Instability DSB_Repair_Inhibited->Genomic_Instability DNA_Replication DNA Replication DNA_Replication->DSB_Accumulation DSB_Accumulation->Genomic_Instability Cell_Death Selective Cancer Cell Death Genomic_Instability->Cell_Death

Caption: The logical basis of synthetic lethality with PARP1 inhibitors in HR-deficient cancers.

Conclusion

The protocols and workflows outlined in these application notes provide a robust framework for the initial screening and characterization of novel PARP1 inhibitors like the hypothetical Compound X. Successful progression through these assays will provide strong evidence for the potential of a compound as a therapeutic agent and justify further preclinical and clinical development.

Investigating the Anticoagulant Properties of Kadsuric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kadsuric acid, a triterpenoid (B12794562) compound isolated from Kadsura coccinea, presents a compelling subject for investigation into novel anticoagulant and antiplatelet agents.[1][2][3] The genus Kadsura has a history of use in traditional medicine for promoting blood circulation, and modern studies have indicated that extracts from these plants possess anti-platelet aggregation properties.[1] While direct evidence for the anticoagulant activity of this compound is not yet established, its origin from a plant with known effects on hemostasis provides a strong rationale for its evaluation as a potential therapeutic lead compound.

These application notes and protocols provide a comprehensive framework for the systematic investigation of the anticoagulant and antiplatelet effects of this compound.

Application Notes

Hypothesized Mechanism of Action

The anticoagulant and antiplatelet activity of a novel compound like this compound could be mediated through various established pathways. It is hypothesized that this compound may interfere with the coagulation cascade, inhibit platelet activation and aggregation, or a combination of both.

1. Interference with the Coagulation Cascade:

This compound may inhibit specific serine proteases (clotting factors) in the intrinsic, extrinsic, or common pathways of the coagulation cascade. Key targets for inhibition include Factor Xa and Thrombin (Factor IIa), which are pivotal in the amplification of the clotting signal and the final formation of a fibrin (B1330869) clot.

Platelet_Aggregation_Workflow A 1. Blood Collection (3.2% Sodium Citrate) B 2. Centrifugation (Low Speed) 150-200 x g for 15 min A->B C 3. PRP Isolation B->C D 4. Centrifugation (High Speed) 1500-2000 x g for 15 min B->D F 6. Platelet Count Adjustment (PRP + PPP) C->F E 5. PPP Isolation D->E E->F G 7. Incubation PRP with this compound or Vehicle F->G H 8. Add Agonist (ADP, Collagen, etc.) G->H I 9. Measure Aggregation (Light Transmission Aggregometry) H->I

References

Application Notes and Protocols for Studying the Anti-Platelet Aggregation Effects of Compounds from Kadsura Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: While the initial topic of interest was Kadsuric acid, a thorough review of scientific literature did not yield specific data on its anti-platelet aggregation activity. However, several compounds isolated from the Kadsura genus and the broader Schisandraceae family have demonstrated potential in this area. These application notes, therefore, focus on the study of these related natural products as promising candidates for the development of novel anti-platelet agents.

Introduction

Platelet aggregation is a critical process in hemostasis, but its aberrant activation can lead to thromboembolic diseases such as heart attack and stroke. The search for novel anti-platelet agents is a significant area of pharmaceutical research. Natural products from medicinal plants are a rich source of structurally diverse compounds with a wide range of biological activities. The genus Kadsura (family Schisandraceae) has been a source of various bioactive compounds, including triterpenoids and lignans.[1][2] While direct evidence for this compound's anti-platelet effects is currently unavailable, other compounds from this genus and the closely related Schisandra genus have shown promising anti-platelet aggregation properties.[3][4]

This document provides an overview of the potential of compounds from Kadsura species for studying anti-platelet aggregation, including their mechanisms of action and detailed protocols for relevant in vitro assays.

Potential Mechanisms of Action

Compounds isolated from the Schisandraceae family have been shown to inhibit platelet aggregation through various mechanisms. These include:

  • Inhibition of Platelet Activation Pathways: Lignans from Schisandra chinensis have been found to inhibit platelet aggregation induced by arachidonic acid (AA) and platelet-activating factor (PAF).[4]

  • Modulation of Intracellular Signaling: The synergistic action of extracts from Schisandra chinensis and Morus alba has been shown to reduce the phosphorylation of MAPK pathway factors and Akt, which are crucial for platelet activation.[5]

  • Interference with Glycoprotein VI (GPVI) Pathway: The combined extracts of Schisandra chinensis and Morus alba have been observed to impair the GPVI pathway, a key collagen receptor on platelets.[5]

Quantitative Data on Anti-Platelet Aggregation

The following table summarizes the reported anti-platelet aggregation activity of compounds and extracts from the Schisandraceae family.

Compound/ExtractSource OrganismAgonistIC50 Value / Inhibition (%)Reference
Kadsutherin FKadsura interiorADP49.47% inhibition[3]
Gomisin NSchisandra chinensisArachidonic Acid (AA)153.3 μM[4]
Gomisin NSchisandra chinensisPlatelet-Activating Factor (PAF)122.4 μM[4]
PregomisinSchisandra chinensisArachidonic Acid (AA)96.5 μM[4]
PregomisinSchisandra chinensisPlatelet-Activating Factor (PAF)49.3 μM[4]
Schisandra chinensis extractSchisandra chinensisThrombus Formation~15% inhibition at 50 µg/mL[6]

Experimental Protocols

Preparation of Washed Human Platelets

Objective: To isolate platelets from whole blood for use in aggregation and signaling studies.

Materials:

  • Human whole blood collected in acid-citrate-dextrose (ACD) tubes.

  • Platelet wash buffer (e.g., Tyrode's buffer: 137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO3, 0.4 mM NaH2PO4, 2 mM MgCl2, 5.5 mM glucose, pH 7.4).

  • Prostacyclin (PGI2) or apyrase to prevent premature platelet activation.

  • Centrifuge.

Protocol:

  • Centrifuge whole blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

  • Carefully collect the PRP and add PGI2 (1 µM final concentration) or apyrase (2 units/mL final concentration).

  • Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.

  • Discard the supernatant and gently resuspend the platelet pellet in platelet wash buffer containing PGI2 or apyrase.

  • Repeat the centrifugation and washing step twice.

  • Finally, resuspend the platelet pellet in Tyrode's buffer without PGI2 or apyrase to the desired concentration (e.g., 3 x 10^8 platelets/mL).

  • Allow the platelets to rest for at least 30 minutes at 37°C before use.

Platelet Aggregation Assay

Objective: To measure the ability of a test compound to inhibit agonist-induced platelet aggregation.

Materials:

  • Washed human platelets.

  • Platelet aggregometer.

  • Platelet agonists (e.g., ADP, collagen, thrombin, arachidonic acid).

  • Test compound (e.g., Kadsura extract or isolated lignan) dissolved in a suitable solvent (e.g., DMSO).

  • Control solvent.

Protocol:

  • Pre-warm the washed platelet suspension to 37°C.

  • Place a cuvette with a stir bar containing the platelet suspension into the aggregometer and establish a baseline reading.

  • Add the test compound or control solvent to the platelet suspension and incubate for a specified time (e.g., 2-5 minutes).

  • Add the platelet agonist to induce aggregation and record the change in light transmittance for a set period (e.g., 5-10 minutes).

  • The percentage of aggregation is calculated relative to the light transmittance of platelet-poor plasma (PPP) or a buffer control.

  • Calculate the percentage inhibition of aggregation by the test compound compared to the solvent control.

Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of a test compound on the phosphorylation of key signaling proteins in the platelet activation cascade.

Materials:

  • Washed human platelets.

  • Test compound.

  • Platelet agonist (e.g., collagen).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus.

  • Primary antibodies against phosphorylated and total forms of signaling proteins (e.g., p-Akt, Akt, p-MAPK, MAPK).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Pre-incubate washed platelets with the test compound or solvent control at 37°C.

  • Stimulate the platelets with an agonist for a specific time.

  • Stop the reaction by adding ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Visualizations

G cluster_0 Platelet Activation Signaling Pathway Agonist Agonist (e.g., Collagen, ADP) Receptor Platelet Receptor (e.g., GPVI, P2Y12) Agonist->Receptor PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK MAPK Pathway Receptor->MAPK PLC PLC Activation Receptor->PLC Aggregation Platelet Aggregation PI3K_Akt->Aggregation MAPK->Aggregation Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Granule_secretion Granule Secretion PLC->Granule_secretion Ca_mobilization->Aggregation Granule_secretion->Aggregation Kadsura_Compound Kadsura Compound Kadsura_Compound->PI3K_Akt Inhibits Kadsura_Compound->MAPK Inhibits

Caption: Potential inhibitory mechanism of Kadsura compounds on platelet activation pathways.

G cluster_1 Experimental Workflow for Anti-Platelet Aggregation Screening Blood_Collection 1. Whole Blood Collection (ACD tubes) Washed_Platelet_Prep 2. Washed Platelet Preparation Blood_Collection->Washed_Platelet_Prep Incubation 3. Incubation with Kadsura Compound Washed_Platelet_Prep->Incubation Agonist_Addition 4. Agonist Addition Incubation->Agonist_Addition Aggregation_Assay 5a. Platelet Aggregation Assay Agonist_Addition->Aggregation_Assay Signaling_Assay 5b. Signaling Pathway Analysis (Western Blot) Agonist_Addition->Signaling_Assay Data_Analysis 6. Data Analysis and IC50 Determination Aggregation_Assay->Data_Analysis Signaling_Assay->Data_Analysis

References

Troubleshooting & Optimization

Kadsuric Acid Extraction: A Technical Support Guide to Optimizing Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers seeking to improve the yield of Kadsuric acid extraction from plant materials, primarily from species of the Kadsura genus. This guide offers troubleshooting solutions to common experimental hurdles, detailed experimental protocols, and comparative data to inform your extraction strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in maximizing this compound yield?

A1: The quality of the raw plant material is paramount. The concentration of this compound can vary significantly based on the plant's species, geographical origin, harvest time, and post-harvest processing.[1] It is crucial to start with properly identified, high-quality plant material that has been dried and stored under conditions that preserve its chemical integrity.

Q2: Which solvent system is most effective for extracting this compound?

A2: this compound (C30H46O4) is a lanostane-type triterpenoid (B12794562), which indicates it is a relatively non-polar compound.[2][3] Therefore, solvents with moderate to low polarity are generally most effective. Ethanol (B145695) (70-95%) is a common and effective choice for initial extraction.[1][4] For further purification and fractionation, less polar solvents like ethyl acetate (B1210297) and chloroform (B151607) can be used.[3][5] The choice of solvent can significantly impact the yield and purity of the final extract.

Q3: How can I be sure I am effectively quantifying the this compound in my extracts?

A3: High-Performance Liquid Chromatography (HPLC) is the most reliable method for the quantification of this compound.[1][6] Developing a validated HPLC method using a C18 reversed-phase column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water with a small amount of formic or acetic acid, is recommended.[1][6] Quantification should be performed using a calibration curve generated from a certified reference standard of this compound.[1]

Q4: What are the primary factors that lead to batch-to-batch variability in extraction yield?

A4: Batch-to-batch variability is a common challenge in natural product extraction and can be attributed to several factors:

  • Raw Material Inconsistency: As mentioned, variations in the plant material itself are a major contributor.

  • Extraction Parameters: Inconsistent application of extraction parameters such as solvent-to-solid ratio, temperature, and extraction time will lead to variable yields.

  • Sample Preparation: Differences in the particle size of the ground plant material can affect the efficiency of solvent penetration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inappropriate Solvent: The solvent may be too polar or non-polar to effectively solubilize this compound. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be optimal for efficient mass transfer. 3. Poor Quality Plant Material: The starting material may have a low concentration of the target compound. 4. Incomplete Cell Lysis: The plant cell walls may not be sufficiently disrupted to release the intracellular contents.1. Solvent Optimization: Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, hexane) and different aqueous concentrations of alcohols. 2. Parameter Optimization: Systematically vary the extraction time and temperature to find the optimal conditions. Consider using advanced extraction techniques like ultrasound or microwave-assisted extraction to enhance efficiency.[7][8] 3. Source High-Quality Material: If possible, obtain plant material from a reputable source with information on its origin and harvesting conditions. 4. Improve Grinding: Ensure the plant material is ground to a fine, uniform powder to increase the surface area for solvent contact.
Co-extraction of Impurities 1. Solvent with Low Selectivity: The chosen solvent may be dissolving a wide range of other compounds along with this compound. 2. High Extraction Temperature: Higher temperatures can sometimes increase the solubility of undesirable compounds.1. Solvent Partitioning: Perform a liquid-liquid extraction to partition the crude extract between two immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity. 2. Chromatographic Purification: Utilize column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) to separate this compound from other components in the extract.[9] 3. Optimize Temperature: Evaluate the effect of lower extraction temperatures on the purity of the extract.
Emulsion Formation During Liquid-Liquid Extraction 1. Presence of Surfactant-like Molecules: The crude extract may contain compounds that stabilize the interface between the two liquid phases. 2. Vigorous Shaking: Excessive agitation can promote the formation of stable emulsions.1. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 2. Addition of Brine: Adding a saturated sodium chloride solution can help to break the emulsion by increasing the ionic strength of the aqueous phase. 3. Centrifugation: For small-scale extractions, centrifuging the mixture can aid in phase separation.
Inconsistent HPLC Results 1. Column Degradation: The HPLC column may be contaminated or have lost its stationary phase integrity. 2. Improper Sample Preparation: The sample may not be fully dissolved or may contain particulate matter that can clog the column. 3. Mobile Phase Issues: The mobile phase may be improperly prepared, or its composition may be inconsistent.1. Column Maintenance: Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column.[1] 2. Sample Filtration: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection. 3. Fresh Mobile Phase: Prepare fresh mobile phase for each analysis and ensure accurate measurement of all components.

Data on Triterpenoid Extraction Yields

The following tables summarize quantitative data from studies on triterpenoid extraction, providing a comparative overview of different methods and conditions. While not specific to this compound, this data for similar compounds can guide the optimization of your extraction protocol.

Table 1: Comparison of Extraction Methods for Total Triterpenoids

Extraction Method Plant/Fungus Solvent Yield Reference
Soxhlet ExtractionCentella asiaticaMethanolLower than UAE & MAE[10]
Ultrasound-Assisted Extraction (UAE)Centella asiaticaMethanolHighest Yield[10]
Microwave-Assisted Extraction (MAE)Centella asiaticaMethanolSimilar to UAE[10]
Ultrasound-Assisted Extraction (UAE)Ganoderma lucidum50% EthanolPolysaccharides: 0.63%, Triterpenoids: 0.38%[11]
Microwave-Assisted Extraction (MAE)Momordica charantiaNot specifiedHigher than UAE[7]

Table 2: Effect of Extraction Parameters on Triterpenoid Yield (Ultrasound-Assisted Extraction)

Parameter Condition Effect on Yield Reference
Ethanol Concentration 93%Maximum total triterpenoid yield (36.77 ± 0.40 mg/g)[8]
Ultrasound Power 390 WOptimal for triterpenoid extraction[8]
Extraction Time 30 minOptimal for triterpenoid extraction[8]
Temperature 70 °COptimal for triterpenoid extraction[8]
Liquid-to-Solid Ratio 25 mL/gOptimal for triterpenoid extraction[8]

Experimental Protocols

Protocol 1: General Procedure for this compound Extraction

This protocol provides a general method for the extraction of this compound from dried and powdered plant material (e.g., stems or roots of Kadsura coccinea).

  • Maceration:

    • Weigh 100 g of finely powdered plant material.

    • Place the powder in a large flask and add 1 L of 80% ethanol.[4]

    • Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional agitation.

    • Filter the mixture through filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning (for purification):

    • Suspend the crude ethanol extract in water.

    • Perform a liquid-liquid extraction by sequentially partitioning with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate.[5]

    • Collect each solvent fraction separately. This compound is expected to be enriched in the less polar fractions (chloroform and ethyl acetate).

    • Concentrate each fraction using a rotary evaporator.

  • Chromatographic Purification:

    • Subject the enriched fraction to column chromatography over silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the relevant fractions and concentrate to yield purified this compound.

Protocol 2: HPLC Analysis for this compound Quantification

This protocol outlines a general HPLC method for the quantitative analysis of this compound in extracts.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).[1]

  • Gradient Program: A typical gradient might start at 50% A, increasing to 100% A over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm or 254 nm (requires optimization based on the UV absorbance of this compound).[1]

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound at several concentrations. Determine the concentration in the extract by comparing its peak area to the calibration curve.[1]

Visualizations

Experimental Workflow

G General Workflow for this compound Extraction and Analysis A Plant Material (Kadsura sp.) B Drying and Grinding A->B C Solvent Extraction (e.g., Maceration with 80% Ethanol) B->C D Filtration C->D E Concentration (Rotary Evaporation) D->E F Crude Extract E->F G Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) F->G H Enriched Fraction G->H I Column Chromatography (Silica Gel) H->I K HPLC Analysis (Quantification) H->K J Purified this compound I->J J->K

Caption: A generalized workflow for the extraction, purification, and analysis of this compound.

Potential Signaling Pathways Modulated by Lanostane (B1242432) Triterpenoids

This compound, being a lanostane triterpenoid, may exert its biological effects, such as anti-inflammatory and anti-tumor activities, by modulating key cellular signaling pathways.[2][12][13]

G Potential Signaling Pathways Modulated by Lanostane Triterpenoids cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Gene Gene Expression (Inflammation, Proliferation, Apoptosis) NFkB->Gene MAPK->Gene Lanostane Lanostane Triterpenoids (e.g., this compound) Lanostane->PI3K Lanostane->IKK Lanostane->MAPK

Caption: Potential inhibitory effects of lanostane triterpenoids on key inflammatory and cell proliferation signaling pathways.

References

Technical Support Center: Overcoming Solubility Challenges of Kadsuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Kadsuric acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a lanostane-type triterpenoid (B12794562) natural product.[1] Like many other triterpenoids, this compound is a lipophilic molecule with poor water solubility, which can significantly hinder its bioavailability and limit its therapeutic potential in both in vitro and in vivo studies.[2][3]

Q2: What is the expected aqueous solubility of this compound?

Q3: How can I prepare a stock solution of this compound?

A3: Due to its poor aqueous solubility, this compound should first be dissolved in an organic solvent to prepare a concentrated stock solution. Common choices include dimethyl sulfoxide (B87167) (DMSO), ethanol, or other water-miscible organic solvents. From this stock, further dilutions into aqueous media containing solubilizing agents can be made.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides systematic approaches to troubleshoot and overcome common solubility challenges with this compound in your experiments.

Issue 1: this compound precipitates when diluted into my aqueous buffer.

Cause: The limited aqueous solubility of this compound is exceeded upon dilution from an organic stock solution.

Solutions:

  • Co-solvents: Employ a co-solvent system where this compound remains soluble. The final concentration of the organic solvent should be compatible with your experimental system.

  • pH Adjustment: For acidic compounds like this compound, increasing the pH of the aqueous solution can enhance solubility by converting the acid to its more soluble salt form.[4]

  • Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic this compound, increasing its apparent solubility in aqueous solutions.[7]

Issue 2: I need to prepare an aqueous formulation of this compound for in vivo studies.

Cause: Direct dissolution in aqueous vehicles like saline is not feasible for lipophilic compounds like this compound.

Solutions:

  • Formulation with Excipients: Utilize established formulation strategies for poorly soluble drugs. A common approach involves a mixture of solvents and surfactants.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve oral bioavailability.[8]

  • Nanoformulations: Techniques like nanosuspensions can increase the surface area for dissolution and improve absorption.[8]

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation using a Co-Solvent System

This protocol is adapted from a general method for preparing injectable formulations of poorly soluble compounds.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Saline (0.9% NaCl in water)

Procedure:

  • Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.

  • In a separate tube, mix PEG300 and Tween 80.

  • Slowly add the this compound/DMSO stock solution to the PEG300/Tween 80 mixture while vortexing.

  • Add the saline solution dropwise to the mixture while continuously vortexing to form a clear solution.

  • Visually inspect the final formulation for any signs of precipitation.

Example Formulation Ratios (by volume):

ComponentFormulation AFormulation B
DMSO10%10%
PEG300-40%
Tween 805%5%
Saline85%45%

Data adapted from general injection formulation guidelines.

Protocol 2: Solubility Enhancement using pH Adjustment

Materials:

  • This compound

  • 1 M NaOH or other suitable base

  • Aqueous buffer of desired final pH

Procedure:

  • Prepare a concentrated stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

  • In a separate vessel, prepare the desired aqueous buffer.

  • Slowly add the this compound stock solution to the aqueous buffer while stirring.

  • Monitor the pH of the solution and slowly add 1 M NaOH dropwise to increase the pH.

  • Continue to add base until the this compound dissolves. Be mindful of the final pH to ensure it is within the acceptable range for your experiment and does not degrade the compound.

Note: The effectiveness of this method depends on the pKa of this compound.

Quantitative Data Summary

The following table provides solubility data for other triterpenoid acids, which can serve as an estimate for the expected solubility of this compound.

Triterpenoid AcidSolventSolubilityReference
Oleanolic AcidWaterup to 0.02 µg/mL[4]
Betulinic AcidWaterup to 0.02 µg/mL[4]
Oleanolic Acid10 mM Trisodium Phosphate (pH 11.5)77.2 µg/mL[4]
Betulinic Acid10 mM Trisodium Phosphate (pH 11.5)40.1 µg/mL[4]
Ursolic AcidWater1.02 x 10⁻⁷ g/L[6]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_methods Solubilization Methods cluster_application Application stock_prep Dissolve this compound in Organic Solvent (e.g., DMSO) co_solvent Co-Solvent System stock_prep->co_solvent ph_adjust pH Adjustment stock_prep->ph_adjust surfactant Surfactant Micelles stock_prep->surfactant nano Nanoformulation stock_prep->nano in_vitro In Vitro Assay co_solvent->in_vitro in_vivo In Vivo Study co_solvent->in_vivo ph_adjust->in_vitro surfactant->in_vitro surfactant->in_vivo nano->in_vivo

Caption: Experimental workflow for solubilizing this compound.

logical_relationship cluster_problem Problem cluster_consequences Consequences cluster_solutions Solutions problem Poor Aqueous Solubility of this compound consequence1 Low Bioavailability problem->consequence1 consequence2 Limited Therapeutic Efficacy problem->consequence2 solution1 Co-solvents consequence1->solution1 solution2 pH Adjustment consequence1->solution2 solution3 Formulation Strategies (e.g., LBDDS, Nanoformulations) consequence1->solution3 consequence2->solution1 consequence2->solution2 consequence2->solution3

Caption: Logical relationship of solubility issues and solutions.

References

Stability studies of Kadsuric acid under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stability studies of Kadsuric acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical forced degradation conditions for a compound like this compound?

A1: Forced degradation studies are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2][3] For a compound like this compound, a typical set of stress conditions would include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[1]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[1]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[4]

  • Thermal Degradation: 80°C for 48 hours (solid-state).[4]

  • Photostability: Exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (in a photostability chamber).[5]

Q2: How much degradation should I aim for in my forced degradation studies?

A2: The goal of forced degradation is to achieve meaningful degradation without completely destroying the molecule. A generally accepted range for degradation is 5-20%.[5] If you observe more than 20% degradation, it may be considered excessive, and you should consider using milder stress conditions.[5] Conversely, if you see minimal or no degradation, you may need to apply more stringent conditions (e.g., higher temperature, longer exposure time, or higher concentration of the stressor).[1]

Q3: My this compound sample shows no degradation under initial stress conditions. What should I do?

A3: If you do not observe any degradation, you can incrementally increase the intensity of the stress conditions. For example:

  • For hydrolytic studies, you can increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the temperature, or prolong the exposure time.[1][5]

  • For thermal studies, you can increase the temperature or the duration of exposure.

  • For oxidative studies, you can increase the concentration of hydrogen peroxide or the exposure time.

It is crucial to make these changes systematically and document them thoroughly.

Q4: I am observing a precipitate in my this compound solution during the stability study. What could be the cause?

A4: Precipitation during a stability study can be due to several factors:

  • Low Solubility: this compound, being an organic acid, may have limited solubility in aqueous media, especially under acidic conditions. The formation of a salt in basic conditions might also lead to precipitation depending on the counter-ion.

  • Degradation Product Insolubility: A degradation product formed under stress conditions might be less soluble than the parent compound, leading to its precipitation.

  • Change in pH: For hydrolytic studies, changes in pH upon heating or over time can affect the solubility of your compound.

To troubleshoot this, you can try using a co-solvent if it doesn't interfere with the degradation pathway or analysis. Ensure that the initial concentration of this compound is well below its saturation point in the chosen solvent system.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
Symptom Possible Cause Suggested Solution
Peak Tailing- Interaction of the acidic analyte with the silica (B1680970) support of the C18 column.- Low buffer capacity of the mobile phase.- Use a mobile phase with a lower pH (e.g., pH 2.5-3.0) to suppress the ionization of this compound.- Add a competitive base (e.g., triethylamine) to the mobile phase in small amounts.- Use a base-deactivated column.
Peak Fronting- Sample overload.- Reduce the concentration of the injected sample.
Poor Resolution between this compound and a degradant peak- Inappropriate mobile phase composition.- Incorrect column chemistry.- Perform a gradient elution to improve separation.- Adjust the organic modifier-to-aqueous buffer ratio.- Try a different column with a different stationary phase (e.g., phenyl-hexyl).
Issue 2: Mass Imbalance in Degradation Studies
Symptom Possible Cause Suggested Solution
The sum of the assay of this compound and its degradation products is significantly less than 100%.- A degradant is not being detected by the UV detector at the chosen wavelength.- A degradant is not eluting from the column.- A degradant is volatile.- Precipitation of a degradant.- Analyze samples using a photodiode array (PDA) detector to examine the full UV spectrum and identify an appropriate detection wavelength for all components.- Use a more aggressive gradient elution or a stronger solvent to ensure all compounds elute.- Employ a mass spectrometer (LC-MS) for detection, as it is not dependent on a chromophore.- Visually inspect sample vials for any precipitate. If present, dissolve it in a stronger solvent and re-analyze.

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)

Stress Condition% Degradation of this compoundNumber of Degradation ProductsAppearance of Solution
0.1 M HCl (60°C, 24h)12.52Clear, colorless
0.1 M NaOH (60°C, 24h)18.23Clear, pale yellow
3% H₂O₂ (RT, 24h)8.71Clear, colorless
Thermal (80°C, 48h)5.11No change (solid)
Photolytic (ICH Q1B)15.82Clear, colorless

Table 2: HPLC Peak Purity and Mass Balance (Hypothetical Data)

Stress ConditionPurity Angle of Parent PeakPurity Threshold of Parent PeakMass Balance (%)
0.1 M HCl (60°C, 24h)0.851.2099.2
0.1 M NaOH (60°C, 24h)0.921.2598.8
3% H₂O₂ (RT, 24h)0.781.1899.5
Photolytic (ICH Q1B)0.881.2299.1

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate the solution at 60°C for 24 hours. After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate the solution at 60°C for 24 hours. After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a known amount of solid this compound in a clear glass vial and keep it in a hot air oven maintained at 80°C for 48 hours. After the specified time, dissolve the sample in the solvent to get a final concentration of 0.5 mg/mL.

  • Photolytic Degradation: Expose a solution of this compound (0.5 mg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.

  • Sample Analysis: Analyze all the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Example)
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Mandatory Visualizations

Experimental_Workflow prep Prepare this compound Stock Solution (1 mg/mL) stress Subject to Stress Conditions prep->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxid Oxidation (3% H2O2, RT) stress->oxid thermal Thermal (80°C, Solid) stress->thermal photo Photolytic (ICH Q1B) stress->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxid->neutralize thermal->neutralize photo->neutralize hplc Analyze by Stability-Indicating HPLC-PDA Method neutralize->hplc data Data Analysis: - % Degradation - Peak Purity - Mass Balance hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

Degradation_Pathway kadsuric_acid This compound hydrolysis_product Hydrolysis Product (e.g., Ring Opening) kadsuric_acid->hydrolysis_product Acid/Base Hydrolysis oxidation_product Oxidation Product (e.g., Epoxidation) kadsuric_acid->oxidation_product Oxidation (H2O2) photolytic_product Photolytic Product (e.g., Isomerization) kadsuric_acid->photolytic_product Photolysis (UV/Vis) secondary_degradant Secondary Degradant hydrolysis_product->secondary_degradant Further Degradation photolytic_product->secondary_degradant Further Degradation

Caption: Hypothetical degradation pathways for this compound under stress conditions.

References

Challenges in the purification of Kadsuric acid from crude plant extracts.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Kadsuric acid from crude plant extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the isolation and purification of this valuable triterpenoid (B12794562).

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound. The primary challenge in purifying this compound from Kadsura coccinea extracts is the presence of numerous structurally similar lanostane-type triterpenoids, which often co-elute during chromatographic separation.[1][2][3][4]

Issue ID Problem Potential Causes Recommended Solutions & Troubleshooting Steps
KA-P01 Low Yield of this compound Incomplete extraction from plant material.Degradation of this compound during extraction or purification.Suboptimal chromatographic separation leading to loss of product in mixed fractions.Co-elution with other compounds.Optimize Extraction: Ensure the plant material is finely powdered. Consider using a sequence of solvents with increasing polarity for extraction (e.g., starting with hexane (B92381) to remove nonpolar compounds, followed by ethyl acetate (B1210297) or chloroform (B151607) for triterpenoid extraction).Check for Degradation: this compound, being a carboxylic acid, might be sensitive to pH extremes. Maintain a neutral pH during extraction and purification where possible. Avoid prolonged exposure to high temperatures.Refine Chromatography: Use a shallower solvent gradient during column chromatography to improve the resolution between closely eluting compounds. Analyze smaller fractions by TLC or HPLC to identify and combine pure fractions accurately.Employ Preparative HPLC: For final purification, preparative HPLC with a C18 column is often necessary to separate this compound from its isomers and other closely related triterpenoids.[5][6][7]
KA-P02 Co-elution of Impurities Presence of numerous structurally similar lanostane-type triterpenoids in Kadsura coccinea.[1][2][3][4]Inadequate resolution of the chromatographic system.Column overloading.Multi-step Chromatography: A single chromatographic step is rarely sufficient. A typical workflow involves initial fractionation by silica (B1680970) gel column chromatography followed by further purification using preparative HPLC or Sephadex LH-20 chromatography.Optimize Mobile Phase: Systematically screen different solvent systems for both normal-phase (silica gel) and reverse-phase (C18) chromatography to maximize the separation factor between this compound and its major impurities.Reduce Sample Load: Overloading the column is a common cause of poor separation. Reduce the amount of crude extract loaded onto the column to improve resolution.Consider Argentation Chromatography: The presence of double bonds in the side chain of this compound and some of its co-occurring triterpenoids suggests that silver nitrate-impregnated silica gel chromatography could be a useful technique for separation based on the degree of unsaturation.
KA-P03 Tailing of this compound Peak in Chromatography Interaction of the carboxylic acid group with active sites on the silica gel.Presence of acidic or basic impurities in the sample or solvent.Acidify the Mobile Phase: For both silica gel and reverse-phase chromatography, adding a small amount of a volatile acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of the carboxylic acid group on this compound, leading to sharper peaks.Use End-capped Columns: For reverse-phase HPLC, use end-capped C18 columns to minimize interactions with residual silanol (B1196071) groups.
KA-P04 Difficulty in Removing Pigments and Highly Polar Impurities Crude extracts often contain chlorophyll (B73375) and other polar compounds.Initial Solvent Partitioning: Perform a liquid-liquid partitioning of the crude extract. For example, partitioning an ethanol (B145695) extract between water and ethyl acetate will concentrate the triterpenoids in the ethyl acetate layer, leaving highly polar compounds in the aqueous layer.Use of Adsorbent Resins: Consider a preliminary cleanup step using macroporous adsorbent resins before proceeding to column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in purifying this compound?

A1: The primary challenge is the complex mixture of structurally similar lanostane-type triterpenoids present in Kadsura coccinea extracts.[1][2][3][4] These compounds often have very similar polarities, leading to co-elution during chromatographic separation. Achieving high purity often requires multiple chromatographic steps, including preparative HPLC.

Q2: What is a typical yield of this compound from Kadsura coccinea?

A2: The literature does not provide precise yield percentages for this compound from crude extracts. However, based on reported isolation amounts from several kilograms of plant material, the yield of pure this compound is expected to be low, likely in the range of 0.001% to 0.01% of the dry weight of the plant material.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD) is the most common method for assessing the purity of this compound.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is crucial for structural confirmation and can also be used to assess purity by identifying signals from impurities. Mass Spectrometry (MS) is used to confirm the molecular weight.

Q4: What are the key physicochemical properties of this compound to consider during purification?

A4: this compound is a triterpenoid carboxylic acid. Its key properties include:

  • Polarity: It is a moderately polar compound, soluble in solvents like chloroform, ethyl acetate, and methanol. Its solubility in non-polar solvents like hexane is limited.

  • Acidity: The presence of a carboxylic acid group means its polarity and solubility are pH-dependent. It will be more polar and water-soluble at higher pH. This property can be exploited for acid-base extraction, but care must be taken to avoid degradation.

  • UV Absorbance: The presence of conjugated double bonds in the structure allows for detection by UV-Vis spectroscopy, typically in the range of 210-250 nm.

Q5: Can you provide a general workflow for the purification of this compound?

A5: Yes, a general workflow is outlined below. Please note that this is a representative protocol and may require optimization based on the specific composition of your plant extract.

Experimental Protocols

General Protocol for the Extraction and Isolation of this compound

This protocol is a composite based on methods reported for the isolation of lanostane-type triterpenoids from Kadsura coccinea.[1][9][10]

1. Plant Material and Extraction:

  • Air-dry the stems or roots of Kadsura coccinea and grind them into a fine powder.

  • Extract the powdered plant material (e.g., 1 kg) exhaustively with 95% ethanol (3 x 5 L) at room temperature for 72 hours.

  • Combine the ethanol extracts and concentrate under reduced pressure to obtain a crude extract.

2. Solvent Partitioning:

  • Suspend the crude ethanol extract in water (1 L) and partition successively with solvents of increasing polarity, such as n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L).

  • This compound is expected to be enriched in the chloroform and/or ethyl acetate fractions. Monitor the fractions by TLC or HPLC to confirm the presence of the target compound.

3. Silica Gel Column Chromatography (Initial Fractionation):

  • Subject the this compound-rich fraction (e.g., 100 g of the chloroform fraction) to silica gel column chromatography (e.g., 1 kg of silica gel, 100-200 mesh).

  • Pack the column using a slurry method with n-hexane.

  • Apply the sample, pre-adsorbed onto a small amount of silica gel, to the top of the column.

  • Elute the column with a stepwise or gradient solvent system of increasing polarity, for example, n-hexane/ethyl acetate (from 100:0 to 0:100, v/v).

  • Collect fractions (e.g., 500 mL each) and monitor them by TLC, visualizing with an appropriate stain (e.g., 10% H₂SO₄ in ethanol followed by heating).

  • Combine fractions containing this compound based on the TLC profile.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):

  • Further purify the combined fractions containing this compound by preparative HPLC on a C18 column (e.g., 250 x 20 mm, 5 µm).

  • Use a mobile phase consisting of a mixture of acetonitrile (B52724) (or methanol) and water, often with the addition of 0.1% formic acid to improve peak shape.

  • Employ a gradient or isocratic elution method, optimized to separate this compound from closely eluting impurities.

  • Monitor the elution with a UV detector (e.g., at 220 nm) and collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

5. Purity Assessment and Structural Confirmation:

  • Assess the purity of the isolated this compound using analytical HPLC.

  • Confirm the structure using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HR-MS).

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow plant_material Dried & Powdered Kadsura coccinea extraction Ethanol Extraction plant_material->extraction partitioning Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography This compound-rich fraction prep_hplc Preparative HPLC (C18) column_chromatography->prep_hplc Semi-pure fractions pure_compound Pure this compound prep_hplc->pure_compound analysis Purity & Structural Analysis (HPLC, NMR, MS) pure_compound->analysis

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting Logic for Low Yield

low_yield_troubleshooting start Low Yield of this compound check_extraction Is extraction efficient? start->check_extraction check_degradation Is the compound degrading? check_extraction->check_degradation Yes optimize_extraction Optimize extraction parameters (solvent, time, particle size) check_extraction->optimize_extraction No check_separation Is chromatographic separation optimal? check_degradation->check_separation No stabilize_compound Modify pH, avoid high temperatures check_degradation->stabilize_compound Yes check_separation->start Yes, but still low yield (re-evaluate entire process) improve_chromatography Optimize gradient, reduce load, use prep-HPLC check_separation->improve_chromatography No

Caption: A troubleshooting flowchart for addressing low yields of this compound.

References

Technical Support Center: Optimizing Kadsuric Acid Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Kadsuric acid in cell-based assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a triterpenoid (B12794562) compound isolated from Kadsura coccinea. Its primary mechanism of action in cancer cells is the induction of apoptosis through the activation of the caspase/PARP signaling pathway. This leads to programmed cell death in susceptible cancer cell lines.

Q2: What is the recommended solvent for dissolving this compound?

This compound is generally soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.

Q3: What is a typical starting concentration range for this compound in a cell-based assay?

Based on available data, a starting concentration range of 1 µM to 50 µM is recommended for initial cytotoxicity screening. The optimal concentration will vary depending on the cell line being used.

Q4: How long should I incubate cells with this compound?

Incubation times can range from 24 to 72 hours. The optimal incubation time should be determined empirically for your specific cell line and experimental goals.

Q5: Are there any known off-target effects of this compound?

While specific off-target effects for this compound are not extensively documented, triterpenoids as a class can sometimes exhibit non-specific cytotoxicity or interact with multiple cellular targets. It is advisable to include appropriate controls to assess potential off-target effects in your experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound in cell culture medium. Low solubility of the compound in aqueous solutions. The final DMSO concentration might be too low to maintain solubility.- Increase the final DMSO concentration in your culture medium (typically up to 0.5% is tolerated by most cell lines, but should be tested).- Prepare fresh dilutions of this compound from the DMSO stock solution immediately before use.- Briefly warm the diluted solution to 37°C before adding to the cells.
Inconsistent or not reproducible results. - Degradation of this compound in the stock solution or culture medium.- Inaccurate pipetting or cell seeding.- Variation in cell health or passage number.- Aliquot the DMSO stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.- Ensure thorough mixing of solutions and accurate cell counting and seeding.- Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase.
High background in cytotoxicity assays (e.g., MTT). - Contamination of cell cultures.- Interference of this compound with the assay reagents.- Regularly test for and treat any microbial contamination.- Include a "compound only" control (this compound in medium without cells) to assess any direct reaction with the assay dye.
No observed cytotoxic effect. - The cell line is resistant to this compound.- The concentration range tested is too low.- Insufficient incubation time.- Test a wider range of concentrations (e.g., up to 100 µM).- Increase the incubation time (e.g., up to 72 hours).- Consider using a different cancer cell line known to be sensitive to triterpenoids.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and related compounds from Kadsura coccinea.

CompoundCell LineAssay TypeIC50 ValueCitation
This compoundPANC-1 (Pancreatic Cancer)Cytotoxicity Assay14.5 ± 0.8 µM
Heilaohuacid GRA-FLS (Rheumatoid Arthritis Fibroblastoid Synovial)Proliferation Assay8.16 ± 0.47 μM
Kadusurain AA549 (Lung Cancer)Antiproliferative Assay1.05 - 12.56 µg/ml
Kadusurain AHCT116 (Colon Cancer)Antiproliferative Assay1.05 - 12.56 µg/ml
Kadusurain AHL-60 (Leukemia)Antiproliferative Assay1.05 - 12.56 µg/ml
Kadusurain AHepG2 (Liver Cancer)Antiproliferative Assay1.05 - 12.56 µg/ml

Experimental Protocols

Protocol: Determining the Cytotoxicity of this compound using MTT Assay

This protocol is designed to assess the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µM). The final DMSO concentration should not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-well Plate prep_cells->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

signaling_pathway Kadsuric_Acid This compound Caspase_Cascade Caspase Cascade Activation Kadsuric_Acid->Caspase_Cascade Caspase3 Caspase-3 Activation Caspase_Cascade->Caspase3 PARP PARP Caspase3->PARP Cleavage Cleaved_PARP Cleaved PARP (Inactive) DNA_Repair DNA Repair Inhibition PARP->DNA_Repair Cleaved_PARP->DNA_Repair Inhibits Apoptosis Apoptosis DNA_Repair->Apoptosis Leads to

Caption: this compound-induced apoptotic signaling pathway.

Troubleshooting variability in Kadsuric acid bioassay results.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Kadsuric acid. The information is presented in a question-and-answer format to address common sources of variability in bioassay results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound in our HIV-1 protease inhibitor screening assay. What are the potential causes?

A1: Variability in IC50 values for this compound in an HIV-1 protease inhibitor assay can stem from several factors. These can be broadly categorized into issues with the compound itself, the assay conditions, and the reagents used. It is crucial to systematically investigate each of these potential sources to identify and resolve the issue.[1][2]

Potential causes include:

  • Compound Stability and Solubility: this compound, like many natural products, may have limited stability or solubility in aqueous assay buffers. Precipitation of the compound can lead to inconsistent concentrations in the assay wells.

  • Enzyme Activity: The activity of the recombinant HIV-1 protease can vary between batches and can be affected by storage conditions and freeze-thaw cycles.

  • Substrate Concentration: The concentration of the fluorogenic substrate is critical. If the substrate concentration is not optimal, it can lead to variability in the kinetic measurements.

  • Assay Conditions: Variations in incubation time, temperature, and pH can significantly impact enzyme activity and inhibitor potency.[2]

  • Solvent Effects: The final concentration of the solvent (e.g., DMSO) used to dissolve this compound can affect enzyme activity.

Q2: Our anti-inflammatory assay results with this compound are not reproducible. What are the common pitfalls in these types of cell-based assays?

A2: Reproducibility issues in anti-inflammatory assays using this compound are common and often related to the complexities of cell-based assays. Key areas to investigate include cell health and density, compound effects on the assay readout, and the inflammatory stimulus.

Common pitfalls include:

  • Cell Health and Passage Number: The health and passage number of the cells used (e.g., macrophages like RAW 264.7) can significantly impact their response to inflammatory stimuli and to this compound.[3]

  • Compound Cytotoxicity: At higher concentrations, this compound may be cytotoxic, leading to a decrease in inflammatory markers that is not due to a specific anti-inflammatory effect but rather to cell death.

  • Interference with Assay Readout: this compound could potentially interfere with the detection method of the assay (e.g., fluorescence or absorbance).

  • Variability in Inflammatory Stimulus: The potency of the inflammatory stimulus (e.g., lipopolysaccharide, LPS) can vary between batches, leading to inconsistent induction of inflammatory markers.

Q3: How can we determine if this compound is precipitating in our assay medium?

A3: Compound precipitation is a common cause of assay variability.[1] You can investigate this through several methods:

  • Visual Inspection: Visually inspect the wells of your assay plate, ideally under a microscope, for any signs of precipitate after adding this compound.

  • Solubility Assessment: Perform a formal solubility test of this compound in the assay buffer at the concentrations you are using.

  • Nephelometry: Use a nephelometer to measure turbidity, which can quantify the extent of precipitation.

If precipitation is observed, consider the following solutions:

  • Lowering the final concentration of this compound.

  • Increasing the final concentration of the organic solvent (e.g., DMSO), ensuring it remains below a level that affects the assay (typically <0.5%).

  • Using a different solvent for the stock solution.

Troubleshooting Guides

Variability in HIV-1 Protease Inhibition Assays

This guide provides a systematic approach to troubleshooting inconsistent results in HIV-1 protease inhibition assays with this compound.

Table 1: Troubleshooting Variability in HIV-1 Protease Inhibition Assays

Observed Issue Potential Cause Recommended Action
High variability in IC50 values between experiments Inconsistent enzyme activityAliquot the enzyme upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Use a fresh aliquot for each experiment. Run a positive control with a known inhibitor (e.g., Pepstatin A) to monitor enzyme activity.[1]
Inaccurate substrate concentrationDetermine the Km of the substrate and use a concentration around the Km value for competitive inhibition studies.[2]
Compound precipitationVisually inspect wells for precipitate. Test the solubility of this compound in the assay buffer. Consider lowering the compound concentration or using a different solvent.
Inconsistent pre-incubation timeStandardize the pre-incubation time for the enzyme and this compound across all experiments to allow for inhibitor binding.
No or very low enzyme activity Inactive enzymeUse a fresh aliquot of the enzyme. Verify the storage conditions and handling of the enzyme.
Incorrect assay buffer pH or compositionVerify the pH of the assay buffer and ensure all components are at the correct concentration as specified in the protocol.
Substrate degradationPrepare fresh substrate solution for each experiment. Protect fluorogenic substrates from light.
High background fluorescence Autofluorescence of this compoundRun a control with this compound and all assay components except the enzyme to measure its intrinsic fluorescence. Subtract this background from the assay wells.
Contaminated reagentsUse fresh, high-quality reagents and sterile, nuclease-free water.

Experimental Workflow for HIV-1 Protease Inhibition Assay

HIV_Protease_Assay_Workflow Workflow for a typical HIV-1 Protease Inhibition Assay. prep Prepare Reagents (Assay Buffer, Enzyme, Substrate, This compound Dilutions, Controls) plate Plate this compound and Controls (Solvent, Positive Inhibitor) prep->plate enzyme Add HIV-1 Protease Enzyme plate->enzyme preincubate Pre-incubate (Allow inhibitor binding) enzyme->preincubate substrate Add Fluorogenic Substrate preincubate->substrate incubate Incubate at 37°C (Kinetic Reading) substrate->incubate read Measure Fluorescence (Ex/Em = 330/450 nm) incubate->read analyze Analyze Data (Calculate % Inhibition and IC50) read->analyze Anti_Inflammatory_Troubleshooting Troubleshooting decision tree for anti-inflammatory assays. start Inconsistent Results check_cytotoxicity Is this compound cytotoxic at tested concentrations? start->check_cytotoxicity yes_cyto Yes check_cytotoxicity->yes_cyto Yes no_cyto No check_cytotoxicity->no_cyto No lower_conc Lower this compound concentration yes_cyto->lower_conc check_cells Are cells healthy and within optimal passage number? no_cyto->check_cells yes_cells Yes check_cells->yes_cells Yes no_cells No check_cells->no_cells No check_stimulus Is the inflammatory stimulus working consistently? yes_cells->check_stimulus new_cells Use new, low-passage cell stock no_cells->new_cells yes_stimulus Yes check_stimulus->yes_stimulus Yes no_stimulus No check_stimulus->no_stimulus No check_interference Does this compound interfere with the assay readout? yes_stimulus->check_interference new_stimulus Use a new batch of inflammatory stimulus no_stimulus->new_stimulus run_control Run controls for compound interference check_interference->run_control LPS_Signaling Simplified LPS signaling pathway leading to inflammation. LPS LPS TLR4 TLR4/MD2/CD14 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammation induces transcription of

References

Preventing degradation of Kadsuric acid during experimental procedures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Kadsuric acid during experimental procedures. The information is presented in a question-and-answer format to address specific issues you may encounter.

Disclaimer: Specific stability data for this compound is limited. The following recommendations are based on the general properties of dibenzocyclooctadiene lignans (B1203133), the class of compounds to which this compound belongs. It is crucial to perform your own stability studies for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a bioactive dibenzocyclooctadiene lignan (B3055560) isolated from plants of the Kadsura genus. Like many natural products, its chemical structure can be susceptible to degradation, which can lead to a loss of biological activity and the formation of impurities. Ensuring its stability is critical for obtaining accurate and reproducible experimental results, as well as for the development of potential therapeutic agents.

Q2: What are the main factors that can cause degradation of this compound?

Based on studies of related lignans, the primary factors that can induce degradation of this compound are:

  • pH: Exposure to strongly acidic or, more significantly, alkaline conditions can lead to hydrolysis or rearrangement of the molecule.

  • Temperature: Elevated temperatures can accelerate degradation reactions. While some lignans are stable at moderate temperatures, prolonged exposure to high heat should be avoided.[1]

  • Light: Exposure to UV or even ambient light can cause photodegradation of photosensitive compounds. While specific data on this compound is unavailable, it is a prudent measure to protect it from light.

  • Oxidation: The phenolic groups present in many lignans make them susceptible to oxidation, which can be initiated by exposure to air (oxygen), metal ions, or oxidizing agents.[2][3]

Q3: How should I store my this compound samples?

To ensure maximum stability, this compound should be stored as a solid in a tightly sealed container at -20°C or below, protected from light. If in solution, it should be stored in a non-reactive solvent at low temperatures and used as quickly as possible.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of biological activity in my sample. Degradation of this compound.1. Review Storage Conditions: Ensure the compound has been stored correctly (solid at ≤ -20°C, protected from light).2. Check Solvent Stability: If in solution, the solvent may be contributing to degradation. Prepare fresh solutions for each experiment.3. Analyze Sample Purity: Use an analytical technique like HPLC-UV to check for the presence of degradation products.
Unexpected peaks in my HPLC chromatogram. Formation of degradation products.1. Compare to a Fresh Standard: Run a freshly prepared standard of this compound to confirm the retention time of the parent compound.2. Investigate Stress Conditions: Review your experimental procedure for potential stressors (e.g., high temperature, extreme pH, prolonged light exposure).3. Characterize Degradants: If possible, use techniques like LC-MS or NMR to identify the structure of the degradation products to understand the degradation pathway.
Poor recovery after an extraction or purification step. Degradation during the procedure.1. Minimize Heat: Avoid high temperatures during solvent evaporation. Use a rotary evaporator at low temperature or lyophilization.2. Control pH: Ensure that the pH of all solutions is near neutral, unless a specific pH is required by the protocol. Buffer your solutions if necessary.3. Work Quickly and Protect from Light: Minimize the time the sample is in solution and exposed to ambient light. Use amber vials or cover glassware with aluminum foil.
Inconsistent results between experiments. Variable degradation of this compound.1. Standardize Procedures: Ensure all experimental parameters (temperature, pH, light exposure, solvent quality) are consistent between runs.2. Use Freshly Prepared Solutions: Avoid using old stock solutions, as degradation can occur over time.3. Incorporate a Stability-Indicating Method: Develop and validate an HPLC method that can separate this compound from its potential degradation products to accurately quantify the intact compound.

Data Presentation

Table 1: General Stability of Dibenzocyclooctadiene Lignans under Different Conditions (Inferred for this compound)

Condition General Stability Potential Degradation Pathway Recommendation
Acidic pH (e.g., < pH 3) Moderate to LowAcid-catalyzed hydrolysis or rearrangement.Avoid prolonged exposure to strong acids. If necessary, conduct experiments at low temperatures.
Neutral pH (e.g., pH 6-8) Generally Stable-Maintain neutral pH for routine experiments and storage in solution.
Alkaline pH (e.g., > pH 8) LowBase-catalyzed hydrolysis, oxidation of phenolic groups.Avoid alkaline conditions. Use appropriate buffers to maintain a neutral or slightly acidic pH.
Temperature (< 40°C) Generally Stable-Conduct experiments at room temperature or below whenever possible.
Temperature (40°C - 100°C) Moderate to LowThermal degradation, increased rate of hydrolysis and oxidation.[1]Minimize exposure time to elevated temperatures.
Temperature (> 100°C) LowSignificant thermal decomposition.[1]Avoid high temperatures.
UV/Visible Light Potentially UnstablePhotodegradation.Protect samples from light by using amber vials or covering glassware with foil.
Oxygen/Air Potentially UnstableOxidation.[2][3]Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of this compound

This protocol provides a general method for preparing a stock solution of this compound for analytical or biological experiments.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (HPLC grade)

    • Calibrated analytical balance

    • Volumetric flask (amber glass)

    • Pipettes

  • Procedure:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh the desired amount of this compound using an analytical balance.

    • Transfer the weighed solid to an amber volumetric flask.

    • Add a small amount of the chosen solvent (e.g., DMSO or ethanol) to dissolve the solid. Gentle vortexing or sonication in a room temperature water bath may be used to aid dissolution.

    • Once dissolved, add the solvent to the flask up to the calibration mark.

    • Mix the solution thoroughly by inverting the flask several times.

    • Store the stock solution at -20°C or below, protected from light. For working solutions, dilute the stock solution with the appropriate buffer or cell culture medium immediately before use.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[4][5]

  • Materials:

    • This compound solution (e.g., 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile)

    • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

    • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

    • Heating block or water bath

    • Photostability chamber

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Procedure:

    • Acid Hydrolysis:

      • Mix equal volumes of the this compound solution and 0.1 M HCl.

      • Incubate a sample at room temperature and another at 60°C.

      • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis:

      • Mix equal volumes of the this compound solution and 0.1 M NaOH.

      • Incubate a sample at room temperature.

      • Withdraw aliquots at various time points.

      • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation:

      • Mix equal volumes of the this compound solution and 3% H₂O₂.

      • Incubate a sample at room temperature, protected from light.

      • Withdraw aliquots at various time points.

      • Analyze directly by HPLC.

    • Thermal Degradation:

      • Place a sample of the this compound solution in a heating block at a set temperature (e.g., 60°C or 80°C).

      • Withdraw aliquots at various time points.

      • Cool the aliquots to room temperature before HPLC analysis.

    • Photodegradation:

      • Expose a sample of the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.

      • Keep a control sample in the dark at the same temperature.

      • Analyze both samples by HPLC after the exposure period.

    • Analysis:

      • Analyze all samples by a suitable HPLC-UV method.

      • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products and calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound (Solid) dissolve Dissolve in appropriate solvent start->dissolve stock Stock Solution dissolve->stock acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation (H2O2) stock->oxidation thermal Thermal Stress stock->thermal photo Photostress stock->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc ms LC-MS/NMR for Identification hplc->ms If degradants observed data Data Interpretation hplc->data ms->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway cluster_stressors Stress Conditions cluster_products Potential Degradation Products KA This compound (Intact) hydrolysis_prod Hydrolysis Products (e.g., ring opening) oxidation_prod Oxidation Products (e.g., quinones) isomerization_prod Isomers other_prod Other Degradants pH Extreme pH pH->hydrolysis_prod pH->isomerization_prod Temp High Temperature Temp->hydrolysis_prod Temp->isomerization_prod Temp->other_prod Light UV/Visible Light Light->other_prod Ox Oxidizing Agents Ox->oxidation_prod

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Scaling Up the Isolation of Kadsuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scaled-up isolation of Kadsuric acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary plant source for this compound?

A1: this compound is a triterpenoid (B12794562) compound that can be isolated from plants of the Schisandra genus. It has been reported in the fruits of Schisandra sphenanthera and Schisandra henryi.[1]

Q2: What are the general steps for isolating this compound?

A2: The general workflow for isolating this compound involves extraction from the plant material, followed by a series of purification steps. A common approach includes solvent extraction, followed by chromatographic techniques to separate the target compound from other phytochemicals.

Q3: What type of chromatography is most effective for purifying this compound?

A3: While traditional silica (B1680970) gel column chromatography can be used, for higher purity and better recovery at a larger scale, advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) have proven effective for isolating triterpenoids from Schisandra species.[2][3] Macroporous resin chromatography is also a useful initial purification step to enrich the triterpenoid fraction before finer purification.[2][3]

Q4: Are there any known stability issues with this compound during isolation?

A4: While specific degradation pathways for this compound are not extensively documented, triterpenoids, in general, can be susceptible to degradation under harsh pH or high-temperature conditions. It is advisable to avoid strong acids or bases and excessive heat during the extraction and purification process.

Q5: What is the known biological activity of this compound?

A5: The precise mechanism of action and the specific signaling pathways modulated by this compound are not yet fully elucidated in publicly available research. However, other triterpenoids isolated from Schisandra have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. Further research is needed to determine the specific biological targets of this compound.

Troubleshooting Guides

This section addresses common issues that may arise during the scaling-up of this compound isolation.

Low Yield of Crude Extract
  • Issue: The amount of crude extract obtained after initial solvent extraction is lower than expected.

  • Possible Causes & Solutions:

    • Inefficient Extraction: The solvent may not be effectively penetrating the plant material. Ensure the plant material is ground to a consistent and fine powder to increase the surface area for extraction.

    • Incorrect Solvent: The polarity of the extraction solvent may not be optimal. For triterpenoids like this compound, ethanol (B145695) or methanol, often in a 70-95% aqueous solution, is a good starting point.[2][4]

    • Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a suitable temperature. Consider increasing the extraction time or performing multiple extraction cycles. Gentle heating can improve efficiency, but avoid high temperatures that could degrade the compound.

Poor Separation in Column Chromatography
  • Issue: this compound is not separating well from other compounds on the chromatography column.

  • Possible Causes & Solutions:

    • Inappropriate Solvent System: The mobile phase composition is critical for good separation. A systematic optimization of the solvent system, starting with a non-polar solvent and gradually increasing polarity, is recommended.

    • Column Overloading: Too much crude extract is being loaded onto the column. For larger scale purifications, ensure the column size is appropriately increased to handle the larger sample volume.

    • Irreversible Adsorption: this compound may be irreversibly binding to the silica gel. If this is suspected, consider using a different stationary phase, such as alumina, or employing techniques like High-Speed Counter-Current Chromatography (HSCCC) which avoids a solid support matrix.[2]

Co-elution of Impurities
  • Issue: Other compounds are eluting from the column at the same time as this compound, resulting in a low-purity final product.

  • Possible Causes & Solutions:

    • Suboptimal Gradient: If using gradient elution, the gradient may be too steep. A shallower gradient can improve the resolution between closely eluting compounds.

    • Need for Multiple Chromatographic Steps: A single chromatography step may not be sufficient for high purity. Consider a multi-step purification process, for instance, an initial separation on a macroporous resin column followed by a final polishing step on a silica gel or HSCCC system.[2][3]

Data Presentation

The following table provides an illustrative example of the quantitative data that could be expected when scaling up the isolation of a triterpenoid from a Schisandra species, based on published data for similar compounds. Note: These values are for demonstration purposes and the actual yield and purity of this compound may vary.

ParameterLab Scale (100 g starting material)Pilot Scale (1 kg starting material)
Starting Material 100 g dried Schisandra stems1 kg dried Schisandra stems
Crude Extract Yield ~10 g~100 g
Purified this compound (estimated) ~15-20 mg~150-200 mg
Purity (by HPLC) >95%>95%
Solvent for Extraction 70% Ethanol70% Ethanol
Solvent Volume 250 mL x 32.5 L x 3

Experimental Protocols

Protocol 1: Extraction and Initial Purification
  • Preparation of Plant Material: Dry the stems or fruits of the Schisandra plant at 60°C and grind them into a fine powder (approximately 30-mesh).

  • Solvent Extraction:

    • Macerate the powdered plant material in 70% ethanol at a solid-to-liquid ratio of 1:2.5 (w/v) at 60°C for 3 hours with constant stirring.[2]

    • Filter the extract and repeat the extraction process on the plant residue two more times.

    • Combine the filtrates from all three extractions.

  • Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol.

  • Macroporous Resin Chromatography:

    • Dilute the concentrated aqueous extract with water and load it onto a macroporous resin column.

    • Wash the column with water to remove highly polar impurities.

    • Elute the column with a stepwise gradient of ethanol (e.g., 30%, 70%, 95%) to fractionate the extract. The triterpenoid fraction, including this compound, is expected to elute in the higher ethanol concentration fractions.[2][3]

Protocol 2: High-Purity Isolation by HSCCC
  • Sample Preparation: Dissolve the enriched triterpenoid fraction obtained from the macroporous resin chromatography in the two-phase solvent system to be used for HSCCC.

  • HSCCC System Preparation:

    • Prepare a suitable two-phase solvent system. For other triterpenoids from Schisandra, a system of chloroform-n-butanol-methanol-water has been used.[3] The optimal system for this compound may require some experimentation.

    • Fill the HSCCC column with the stationary phase and then rotate the apparatus at the desired speed.

  • Separation:

    • Inject the sample into the HSCCC column.

    • Pump the mobile phase through the column at a constant flow rate.

    • Collect fractions of the eluent.

  • Analysis and Pooling:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow start Dried Schisandra Plant Material extraction Solvent Extraction (e.g., 70% Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration resin_chrom Macroporous Resin Chromatography concentration->resin_chrom fractionation Fraction Collection resin_chrom->fractionation hsccc High-Speed Counter-Current Chromatography (HSCCC) fractionation->hsccc analysis Fraction Analysis (TLC/HPLC) hsccc->analysis pooling Pooling of Pure Fractions analysis->pooling final_product Purified this compound pooling->final_product

Caption: A generalized workflow for the isolation and purification of this compound.

Hypothetical Signaling Pathway for Investigation

As the specific signaling pathways for this compound are not well-defined, the following diagram illustrates a hypothetical pathway that could be investigated based on the known anti-inflammatory properties of other triterpenoids.

hypothetical_pathway kadsuric_acid This compound target_protein Putative Target Protein (e.g., Kinase, Receptor) kadsuric_acid->target_protein Inhibition/Modulation signaling_cascade Downstream Signaling Cascade (e.g., NF-κB, MAPK) target_protein->signaling_cascade inflammatory_response Inflammatory Response (e.g., Cytokine Production) signaling_cascade->inflammatory_response

Caption: A hypothetical signaling pathway for this compound's potential anti-inflammatory effects.

References

Technical Support Center: Quantification of Kadsuric Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the method development of quantifying Kadsuric acid in complex mixtures. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common and effective analytical techniques for quantifying this compound, a lanostane-type triterpenoid (B12794562), in complex mixtures are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) after derivatization.

  • HPLC-UV: This is a widely accessible and robust method. This compound possesses chromophores that allow for UV detection, typically in the range of 210-255 nm.[1][2]

  • LC-MS/MS: This technique offers higher sensitivity and selectivity compared to HPLC-UV, which is particularly advantageous for complex matrices where co-eluting compounds can interfere with quantification.[3][4][5]

  • GC-MS: This method can be used for the analysis of volatile or derivatized triterpenoids. Due to the low volatility of this compound, a derivatization step, such as methylation, is necessary to convert the carboxylic acid groups into more volatile esters.

Q2: What are the critical initial steps in developing a quantification method for this compound?

A2: The critical initial steps include:

  • Standard Procurement and Characterization: Obtain a high-purity reference standard of this compound. Confirm its identity and purity using techniques like NMR, MS, and HPLC.

  • Solubility Testing: Determine the solubility of this compound in various organic solvents to select appropriate solvents for sample preparation and the mobile phase.

  • Wavelength Selection (for HPLC-UV): Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution with a UV-Vis spectrophotometer. This will ensure maximum sensitivity for detection.

  • Selection of an appropriate internal standard (IS): An ideal IS should have similar chemical properties and extraction recovery to this compound but be chromatographically resolved from it and other matrix components.

Q3: How do I prepare complex samples, such as plant extracts, for this compound analysis?

A3: Sample preparation is crucial to remove interfering substances and enrich the analyte. A general workflow includes:

  • Extraction: For solid samples like plant material, extraction with an appropriate organic solvent (e.g., methanol (B129727), ethanol, or a mixture of methanol and chloroform) is the first step.[6] Sonication or refluxing can enhance extraction efficiency.

  • Partitioning: The crude extract can be partitioned between an organic solvent (e.g., ethyl acetate) and water to remove highly polar impurities.

  • Solid-Phase Extraction (SPE): SPE is a highly effective cleanup step. A C18 cartridge is commonly used for reversed-phase separation of triterpenoids. The sample is loaded, washed with a weak solvent to remove interferences, and then the analyte is eluted with a stronger organic solvent.

  • Filtration: Before injection into the HPLC or LC-MS system, the final sample should be filtered through a 0.22 or 0.45 µm syringe filter to remove any particulate matter.

Troubleshooting Guides

HPLC-UV Method
Problem Possible Cause Solution
Peak Tailing Secondary interactions with the stationary phase.Acidify the mobile phase with 0.1% formic or acetic acid to suppress the ionization of the carboxylic acid groups on this compound. Use a C18 column with end-capping.
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient elution program. Try different organic modifiers (acetonitrile vs. methanol). Ensure the column is properly equilibrated before each injection.
Variable Retention Times Fluctuation in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.
Low Sensitivity Incorrect detection wavelength or low sample concentration.Ensure the UV detector is set to the λmax of this compound. Concentrate the sample before injection.
LC-MS/MS Method
Problem Possible Cause Solution
Ion Suppression/Enhancement (Matrix Effects) Co-eluting matrix components interfering with ionization.Improve sample cleanup using SPE. Optimize the chromatographic separation to resolve this compound from interfering compounds. Use a stable isotope-labeled internal standard if available. Perform a post-extraction spike analysis to assess the extent of matrix effects.[7]
Low Signal Intensity Poor ionization of this compound.Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). This compound, being an acid, will likely ionize better in negative ion mode.
In-source Fragmentation High source temperature or cone voltage.Optimize the source conditions to minimize fragmentation and maximize the abundance of the precursor ion.
Noisy Baseline Contaminated mobile phase or system.Use high-purity solvents and additives. Flush the system thoroughly.
GC-MS Method
Problem Possible Cause Solution
No Peak Detected Incomplete derivatization or degradation of the derivative.Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding the derivatization reagent.
Broad or Tailing Peaks Active sites in the GC system.Use a deactivated liner and column. Ensure all connections are secure and leak-free.
Multiple Peaks for a Single Analyte Formation of multiple derivatives or isomers.Optimize derivatization to favor the formation of a single, stable product.

Quantitative Data Summary

The following tables provide representative quantitative data for lanostane-type triterpenoids, which are structurally similar to this compound. This data can be used as a reference for expected performance during method development.

Table 1: HPLC-UV Method Validation Parameters for Ganoderic Acids

ParameterGanoderic Acid AGanoderic Acid C2Ganoderic Acid DGanoderenic Acid A
Linear Range (µg/mL) 11.67 - 116.75.0 - 50.05.32 - 53.27.2 - 72
Correlation Coefficient (r²) 0.99990.99990.99960.9998
LOD (µg/mL) 0.34 - 1.410.34 - 1.410.34 - 1.410.34 - 1.41
LOQ (µg/mL) 1.01 - 4.231.01 - 4.231.01 - 4.231.01 - 4.23
Recovery (%) 99.5 ± 1.4%98.8 ± 1.5%98.5 ± 1.9%99.1 ± 1.9%
Intra-day Precision (RSD%) < 2.35%< 2.35%< 2.35%< 2.35%
Inter-day Precision (RSD%) < 2.35%< 2.35%< 2.35%< 2.35%
Data adapted from studies on Ganoderma lucidum.[1][8]

Table 2: LC-MS/MS Method Validation Parameters for Ganoderic Acids

ParameterGanoderic Acid ALucidenic Acid AGanoderic Acid F
Linear Range (ng/mL) 10 - 50000.29 - 1000.29 - 100
Correlation Coefficient (r²) ≥0.999> 0.9935> 0.9935
LLOQ (ng/mL) 100.290.29
Recovery (%) 86.87 - 102.51%85.07 - 97.50%85.07 - 97.50%
Intra-day Precision (RSD%) < 15%< 3.31%< 3.31%
Inter-day Precision (RSD%) < 15%< 3.31%< 3.31%
Data adapted from various LC-MS/MS studies.[3][4][5]

Table 3: Cytotoxicity of Lanostane-type Triterpenoids (IC₅₀ values in µM)

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)SMMC-7721 (Liver Cancer)HL-60 (Leukemia)
(5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one 1.291.50--
Sterenoid E --7.64.7
Data from studies on lanostane (B1242432) triterpenoids from Ganoderma and Stereum species.[9][10]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

1. Sample Preparation (from Plant Material)

  • Grind dried plant material to a fine powder.

  • Accurately weigh 1.0 g of the powdered sample into a flask.

  • Add 50 mL of methanol and sonicate for 30 minutes.

  • Filter the extract and evaporate the solvent under reduced pressure.

  • Redissolve the residue in 5 mL of methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase:

  • Gradient: 70% A to 30% A over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 252 nm.[2][8]

  • Injection Volume: 20 µL.

3. Quantification

  • Prepare a series of standard solutions of this compound in methanol at known concentrations.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification of this compound by LC-MS/MS

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 20 µL of an internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an LC-MS vial.

2. LC-MS/MS Conditions

  • Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient: 95% A to 5% A over 5 minutes.

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion ([M-H]⁻) and optimal product ions.

3. Quantification

  • Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of this compound.

  • Process the standards and samples as described in the sample preparation section.

  • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

  • Quantify this compound in the unknown samples using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing start Complex Mixture (e.g., Plant Extract) extraction Solvent Extraction start->extraction partition Liquid-Liquid Partitioning extraction->partition spe Solid-Phase Extraction (SPE) partition->spe filtration Filtration (0.22 µm) spe->filtration hplc HPLC-UV filtration->hplc lcms LC-MS/MS filtration->lcms gcms GC-MS (with Derivatization) filtration->gcms Derivatization quant Quantification (Calibration Curve) hplc->quant lcms->quant gcms->quant validation Method Validation quant->validation

Experimental workflow for this compound quantification.

signaling_pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_stat3 JAK/STAT3 Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Nucleus STAT3 STAT3 JAK->STAT3 Nucleus STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Nucleus GeneTranscription Gene Transcription (Survival, Proliferation) STAT3_dimer->GeneTranscription Nucleus KadsuricAcid This compound (Lanostane Triterpenoid) KadsuricAcid->PI3K Inhibition KadsuricAcid->STAT3 Inhibition

Potential signaling pathways modulated by this compound.

References

Technical Support Center: Refinement of Analytical Techniques for Kadsuric Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the analytical detection of Kadsuric acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC System Troubleshooting
Problem Potential Cause Recommended Solution
High Backpressure Plugged column frit or guard column.[1]Back-flush the column or replace the guard column/frit.[1]
Column contamination.[1]Wash the column with a strong solvent.[1]
Blockage in the system tubing or injector.Disconnect components sequentially to isolate the blockage.
Peak Tailing Secondary interactions with residual silanols on the column.[1]Reduce the mobile phase pH to suppress silanol (B1196071) activity.[1]
Column overload.Decrease the injection volume or sample concentration.[2]
Dead volume in fittings or tubing.Ensure all fittings are tight and use tubing with appropriate inner diameter.
Split Peaks Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column void or channeling.[1]Replace the column.[1]
Analyte exists in two forms at the mobile phase pH.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Retention Time Drift Poor temperature control.[2]Use a column oven to maintain a stable temperature.[2]
Inconsistent mobile phase composition.[2]Prepare fresh mobile phase and ensure proper mixing.[2]
Column not properly equilibrated.[2]Increase the column equilibration time before injection.[2]
Baseline Noise or Drift Air bubbles in the system.[2]Degas the mobile phase and purge the pump.[2]
Contaminated detector cell.[2]Flush the detector cell with a strong, clean solvent.[2]
Leaking pump seals or fittings.[2]Check for leaks and replace seals if necessary.[2]
LC-MS System Troubleshooting
Problem Potential Cause Recommended Solution
Low Signal Intensity Poor ionization of the analyte.Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature).
Ion suppression from the matrix or mobile phase additives.Improve sample cleanup, dilute the sample, or use a mobile phase with volatile additives like formic acid or ammonium (B1175870) acetate (B1210297).
Clogged mass spectrometer inlet.Clean the instrument's ion optics.
Inconsistent Signal Unstable spray in the ion source.Check for clogs in the spray needle and ensure proper solvent flow.
Fluctuations in solvent delivery from the LC pump.Address any issues with the LC pump (see HPLC troubleshooting).
No Peak Detected Incorrect mass-to-charge ratio (m/z) being monitored.Verify the m/z of the precursor and product ions for this compound.
Analyte not eluting from the column.Adjust the mobile phase composition or gradient to ensure elution.
The compound is not ionizing under the selected conditions.Try a different ionization mode (e.g., positive vs. negative) or a different ion source.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for developing an HPLC method for this compound?

A1: Start with a reversed-phase C18 column.[3][4] A good starting mobile phase could be a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[3] The pH of the aqueous phase should be adjusted to ensure this compound is in a single ionic form. Detection can be initially attempted using a UV detector at a wavelength where this compound has maximum absorbance.[3]

Q2: How can I improve the sensitivity of my this compound assay?

A2: For improved sensitivity, LC-MS/MS is the recommended technique as it is significantly more sensitive than HPLC-UV.[5] Using Multiple Reaction Monitoring (MRM) mode in an LC-MS/MS system provides high selectivity and sensitivity for quantification.[6][7]

Q3: My sample matrix is complex. How should I prepare my samples for analysis?

A3: For complex matrices like plasma or serum, protein precipitation is a common first step.[6][8] This can be followed by solid-phase extraction (SPE) for further cleanup to remove interfering substances that can cause ion suppression in LC-MS analysis.

Q4: What are the key validation parameters I need to assess for my analytical method?

A4: Method validation should include assessment of linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[8] For methods used in regulated environments, robustness and stability should also be evaluated.

Q5: How do I prepare a stable standard stock solution of this compound?

A5: Since this compound is an organic acid, its solubility in water may be limited. Uric acid, as an analogue, is often dissolved in a dilute alkaline solution, such as 0.1 N sodium hydroxide, to prepare a stock solution.[3][9] It is recommended to prepare fresh working standards daily by diluting the stock solution in the mobile phase.[3] Store stock solutions refrigerated or frozen and protected from light to prevent degradation.[6][10]

Experimental Protocols

Protocol 1: HPLC-UV Method for the Quantification of this compound

This protocol is based on a method for uric acid analysis and should be optimized for this compound.[3][4]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic elution with a mixture of 95% 0.1 M sodium acetate buffer (pH adjusted to 4.0 with acetic acid) and 5% acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by scanning the UV spectrum of this compound for maximum absorbance (a starting point could be 285 nm as used for uric acid).[3]

  • Injection Volume: 20 µL.

2. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a dilute basic solution).

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

3. Sample Preparation (e.g., for serum):

  • To 100 µL of serum, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification of this compound

This protocol is based on methods for uric acid analysis and should be optimized for this compound.[6][7][11]

1. Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to elute this compound.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI in negative or positive mode (to be determined based on this compound's properties). For uric acid, both have been used.[6][11]

  • MRM Transitions: Determine the specific precursor and product ions for this compound and its internal standard.

2. Standard and Sample Preparation:

  • Follow the same procedure as for the HPLC-UV method, but it is highly recommended to use a stable isotope-labeled internal standard for this compound to correct for matrix effects and instrument variability.

3. Data Analysis:

  • Quantify this compound by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared in the same manner.

Quantitative Data Summary

The following tables present example validation data for an analytical method for uric acid, which can serve as a target for a validated this compound assay.

Table 1: Linearity and Range

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
Uric Acid0.05 - 30> 0.999[3]

Table 2: Precision and Accuracy

AnalyteSpiked Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Uric AcidLow QC< 5%< 5%95 - 105%
Mid QC< 5%< 5%95 - 105%
High QC< 5%< 5%95 - 105%
Note: Specific values for uric acid can be found in the literature, for example, intra- and inter-day RSDs of less than 5.1% and accuracy between 92.7% and 102.3%.[7]

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
Uric Acid0.01[3]0.033[3]

Visualizations

experimental_workflow sample Sample Collection (e.g., Serum, Urine) prep Sample Preparation (Protein Precipitation, SPE) sample->prep Extraction hplc HPLC or LC-MS/MS Analysis prep->hplc Injection data Data Acquisition hplc->data process Data Processing (Integration, Calibration) data->process report Result Reporting process->report

Caption: General workflow for the analysis of this compound.

troubleshooting_logic start Problem Identified (e.g., High Backpressure) check_column Isolate Column start->check_column pressure_high Pressure Still High? check_column->pressure_high system_blockage System Blockage (Tubing, Injector) pressure_high->system_blockage Yes column_issue Column Issue (Frit, Contamination) pressure_high->column_issue No solution1 Fix System Blockage system_blockage->solution1 solution2 Backflush or Replace Column column_issue->solution2

Caption: Troubleshooting logic for high backpressure in HPLC.

References

Validation & Comparative

Research on Cytotoxic Effects of Kadsuric Acid in Cancer Cell Lines Remains Undocumented

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of available scientific literature, no specific studies detailing the cytotoxic effects of Kadsuric acid on any cancer cell lines have been identified. As a result, a comparative guide on its performance against other alternatives, including supporting experimental data and signaling pathways, cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in the cytotoxic potential of novel compounds, the absence of data on this compound presents a significant knowledge gap. While numerous studies document the anti-cancer properties of other organic acids, this compound remains an uninvestigated agent in this context.

This lack of information means that key metrics and protocols essential for evaluating a compound's therapeutic potential are unavailable. These include:

  • Quantitative Data: There is no published data on the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, nor are there reports on its effects on apoptosis rates or overall cell viability.

  • Experimental Protocols: Detailed methodologies for key experiments such as cell viability assays (e.g., MTT, XTT), apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays), and cell cycle analysis following this compound treatment have not been established.

  • Signaling Pathways: The molecular mechanisms and signaling cascades that might be modulated by this compound in cancer cells are currently unknown.

A General Framework for Assessing Cytotoxicity

While specific data for this compound is absent, a general experimental workflow for validating the cytotoxic effects of a novel compound is well-established in the field. This process typically involves a series of in vitro assays to determine the compound's efficacy and mechanism of action.

Below is a generalized workflow that would be applicable for investigating a new compound like this compound:

Caption: Generalized workflow for validating cytotoxic effects.

Further research into this compound is required to ascertain its potential as an anti-cancer agent. Should studies be published in the future, a comprehensive comparison guide could then be developed. Researchers are encouraged to explore this and other novel compounds to advance the field of oncology drug discovery.

Kadsuric Acid vs. Other Triterpenoids from Kadsura coccinea: A Comparative Guide on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kadsura coccinea, a plant utilized in traditional Chinese medicine for conditions like rheumatoid arthritis and gastroenteric disorders, is a rich reservoir of structurally diverse triterpenoids.[1] These compounds have garnered significant scientific interest for their potent biological activities, including anti-inflammatory, cytotoxic, and anti-HIV effects.[1][2] This guide provides a comparative analysis of the biological activities of Kadsuric acid and other prominent triterpenoids isolated from Kadsura coccinea, supported by experimental data to aid in research and drug development endeavors.

Comparative Analysis of Biological Activities

The triterpenoids from Kadsura coccinea exhibit a range of biological effects. The primary activities investigated are cytotoxicity against various cancer cell lines, anti-inflammatory properties, and anti-HIV potential. The following tables summarize the quantitative data from various studies to facilitate a clear comparison.

Cytotoxic Activity

This compound, a major triterpenoid (B12794562) found in the leaves of Vietnamese Kadsura coccinea, has demonstrated dose-dependent cytotoxicity against PANC-1 human pancreatic cancer cells with an IC50 value of 14.5 ± 0.8 µM.[3] Other triterpenoids isolated from this plant have also shown significant antiproliferative effects against a panel of human cancer cell lines.

CompoundCell LineActivityIC50 / GI50 (µM)Reference
This compound PANC-1 (pancreatic)Cytotoxic14.5 ± 0.8[3]
Compound 6 NCI-H23 (lung)Cytotoxic1.28[4][5]
NUGC-3 (stomach)Cytotoxic1.28[4][5]
PC-3 (prostate)Cytotoxic~2.33[4][5]
MDA-MB-231 (breast)Cytotoxic~2.33 - 2.67[4][5]
ACHN (renal)Cytotoxic~2.33 - 2.67[4][5]
HCT-15 (colon)Cytotoxic~2.67[4][5]
Compound 17 RA-FLSInhibited Proliferation7.52[2]
Compound 18 RA-FLSInhibited Proliferation8.85[2]
Compound 31 RA-FLSInhibited Proliferation7.97[2]
Kadcoccinic Acid A (1) K562 (leukemia)Cytotoxic1.40 µg/mL[6]
Kadcoccinic Acid B (2) K562 (leukemia)Cytotoxic1.71 µg/mL[6]

*Note: The specific names for compounds 6, 17, 18, and 31 are not provided in the source material, but they are identified as triterpenoids from Kadsura coccinea.

Anti-inflammatory Activity

Several triterpenoids from Kadsura coccinea have been evaluated for their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. This activity is particularly relevant to the traditional use of the plant for treating inflammatory conditions like rheumatoid arthritis.

CompoundTargetActivityIC50 (µM)Reference
Heilaohuacid C-D (4) IL-6 ReleaseAnti-inflammatory8.15[2]
Compound 31 IL-6 ReleaseAnti-inflammatory9.86[2]

*Note: The specific names for compounds 4 and 31 are not provided in the source material, but they are identified as triterpenoids from Kadsura coccinea.

Anti-HIV Activity

The inhibitory effects of triterpenoids from the Schisandraceae family, to which Kadsura coccinea belongs, against HIV have been a subject of investigation. While specific data for this compound is not detailed in the provided search results, other related triterpenoids have shown promise. For instance, nigranoic acid and kadsuranic acid A have demonstrated strong inhibition of HIV-1 protease (PR).[7] Several kadcoccinic acids isolated from Kadsura coccinea have also been tested for their anti-HIV-1 activities.[8]

Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below to offer context for the presented data.

Cytotoxicity and Antiproliferative Assays
  • Cell Lines and Culture: A variety of human cancer cell lines were used, including PANC-1, HCT-15, NUGC-3, NCI-H23, ACHN, PC-3, and MDA-MB-231, as well as rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells.[2][3][4][5] Cells were cultured in appropriate media and conditions.

  • Treatment: Cells were treated with various concentrations of the isolated triterpenoids.

  • Viability/Proliferation Assessment: The effects of the compounds on cell viability or proliferation were determined using standard assays, and the GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values were calculated.

Anti-inflammatory Activity Assay
  • Cell Line: Murine macrophage-like cell line RAW 264.7 was utilized.[2][9]

  • Induction of Inflammation: Lipopolysaccharide (LPS) was used to induce an inflammatory response in the RAW 264.7 cells, leading to the release of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 and TNF-α.[2][9]

  • Treatment: The cells were treated with the test compounds.

  • Quantification of Inflammatory Mediators: The levels of inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant were measured, and the IC50 values for the inhibition of their release were determined.[2]

Anti-HIV Activity Assays
  • Target-based Assays: The inhibitory activity of compounds against specific HIV enzymes, such as HIV-1 protease (PR) and reverse transcriptase (RT), was evaluated.[7][10][11]

  • Cell-based Assays: The ability of the compounds to inhibit HIV-1 infection in cell lines like C8166 was assessed.[7] The evaluation of anti-HIV-1 activity can also be performed in CD4+ HeLa cells and MT-4 cells using focal immunoassay and plaque assay, respectively.[12]

Signaling Pathways and Mechanisms of Action

The biological activities of triterpenoids from Kadsura coccinea are underpinned by their interaction with specific cellular signaling pathways. For instance, the cytotoxic effect of this compound on PANC-1 cells involves the activation of caspase-3, a key executioner caspase in apoptosis.[3] The anti-inflammatory effects observed are linked to the downregulation of pro-inflammatory cytokine production.

Below is a diagram illustrating a simplified workflow for screening the anti-inflammatory activity of triterpenoids from Kadsura coccinea.

G cluster_0 Preparation cluster_1 In Vitro Anti-inflammatory Assay cluster_2 Data Analysis plant Kadsura coccinea Plant Material extract Crude Extract plant->extract isolate Isolated Triterpenoids (e.g., this compound) extract->isolate raw_cells RAW 264.7 Macrophages lps LPS Stimulation raw_cells->lps treatment Treatment with Triterpenoids lps->treatment cytokine_measurement Measure Pro-inflammatory Cytokines (IL-6, TNF-α) treatment->cytokine_measurement ic50 Calculate IC50 Values cytokine_measurement->ic50 comparison Compare Activity of Different Triterpenoids ic50->comparison

Caption: Workflow for assessing the anti-inflammatory activity of Kadsura coccinea triterpenoids.

The following diagram illustrates a simplified apoptotic pathway potentially activated by cytotoxic triterpenoids like this compound.

G Triterpenoid Cytotoxic Triterpenoid (e.g., this compound) CancerCell Cancer Cell Triterpenoid->CancerCell Induces Stress Mitochondria Mitochondrial Pathway Activation CancerCell->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway initiated by cytotoxic triterpenoids.

References

Kadsuric Acid: A Comparative Analysis of Its Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kadsuric acid, a naturally occurring triterpenoid (B12794562) isolated from plants of the Kadsura genus, notably Kadsura coccinea, has emerged as a compound of interest in oncological research. This guide provides a comparative analysis of this compound's cytotoxic properties, benchmarked against other bioactive triterpenoids from its native botanical source. While the synthesis of analogs of this compound has not been documented in publicly available scientific literature, this analysis offers a baseline for its performance and potential for future drug development endeavors.

Performance Overview and Data

This compound has demonstrated notable dose-dependent cytotoxicity against human pancreatic cancer cells (PANC-1).[1][2][3] Its mechanism of action is attributed to the induction of apoptosis through the intrinsic caspase/PARP pathway.[1][2][3] This is characterized by the activation of caspase-3 and caspase-9, leading to the cleavage of poly [ADP-ribose] polymerase 1 (PARP1), a key enzyme in DNA repair.[1][2][3]

For a comparative perspective, the cytotoxic activities of this compound and other selected triterpenoids isolated from Kadsura coccinea are summarized in the table below.

CompoundCell Line(s)IC50 (µM)Reference
This compound PANC-1 (Pancreatic)14.5 ± 0.8[1][2][3]
Kadcoccilactone I K562 (Leukemia), Bel-7402 (Hepatoma), A549 (Lung)< 0.1, < 0.1, < 1.0[4]
Kadcoccilactone J K562 (Leukemia), Bel-7402 (Hepatoma), A549 (Lung)< 0.1, < 0.1, < 1.0[4]
Compound 6 (unnamed triterpenoid) NCI-H23 (Lung), NUGC-3 (Stomach), PC-3 (Prostate), MDA-MB-231 (Breast), ACHN (Renal), HCT-15 (Colon)1.28 (NCI-H23, NUGC-3), 2.33 - 2.67 (others)[5]
Heilaohuacid D RAW 264.7 (Macrophage) - IL-6 inhibition8.15[6]
31 (unnamed triterpenoid) RAW 264.7 (Macrophage) - IL-6 inhibition9.86[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's bioactivity.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, AsPC-1, BxPC-3) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (typically ranging from 1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) at a concentration that does not affect cell viability.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Apoptosis Detection by Western Blotting

This method is used to detect the cleavage of key proteins involved in the apoptotic pathway, such as caspases and PARP.

  • Cell Lysis: Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 12, 24, 48 hours). Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (typically 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, and cleaved PARP overnight at 4°C. A primary antibody against β-actin is used as a loading control.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence and intensity of the cleaved protein bands are indicative of apoptosis induction.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the apoptotic signaling pathway induced by this compound and a typical experimental workflow for its evaluation.

Kadsuric_Acid_Apoptosis_Pathway cluster_cell Pancreatic Cancer Cell This compound This compound Intrinsic Pathway Intrinsic Pathway This compound->Intrinsic Pathway Pro-caspase-9 Pro-caspase-9 Intrinsic Pathway->Pro-caspase-9 Activation Cleaved Caspase-9 (Active) Cleaved Caspase-9 (Active) Pro-caspase-9->Cleaved Caspase-9 (Active) Cleavage Pro-caspase-3 Pro-caspase-3 Cleaved Caspase-9 (Active)->Pro-caspase-3 Cleavage & Activation Cleaved Caspase-3 (Active) Cleaved Caspase-3 (Active) Pro-caspase-3->Cleaved Caspase-3 (Active) Cleavage PARP1 PARP1 Cleaved Caspase-3 (Active)->PARP1 Cleavage & Inactivation Cleaved PARP1 (Inactive) Cleaved PARP1 (Inactive) PARP1->Cleaved PARP1 (Inactive) Cleavage Apoptosis Apoptosis Cleaved PARP1 (Inactive)->Apoptosis Leads to

Caption: Intrinsic apoptotic pathway induced by this compound.

Experimental_Workflow Start Start Cell Culture (PANC-1) Cell Culture (PANC-1) Start->Cell Culture (PANC-1) Treatment with this compound Treatment with this compound Cell Culture (PANC-1)->Treatment with this compound MTT Assay MTT Assay Treatment with this compound->MTT Assay Western Blot Analysis Western Blot Analysis Treatment with this compound->Western Blot Analysis Data Analysis Data Analysis MTT Assay->Data Analysis Western Blot Analysis->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound's cytotoxicity.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Kadsuric Acid Derivatives and Related Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of compounds derived from the Kadsura genus, with a focus on lignans (B1203133) and triterpenoids related to the Kadsuric acid scaffold. Experimental data is presented to illuminate the therapeutic potential of these natural products in various disease models, including viral infections, cancer, and inflammation.

The genus Kadsura, belonging to the Schisandraceae family, is a rich reservoir of structurally diverse and biologically active secondary metabolites.[1][2] For centuries, extracts from these plants have been utilized in traditional Chinese medicine to treat a range of ailments, from rheumatoid arthritis to gastroenteric disorders.[1] Modern phytochemical investigations have revealed that the primary bioactive constituents of Kadsura species are lignans and triterpenoids.[1][2][3] This guide will delve into the SAR studies of these compounds, offering a comparative analysis of their therapeutic properties.

Comparative Analysis of Biological Activities

The diverse chemical scaffolds found in Kadsura species have been demonstrated to possess a wide spectrum of pharmacological effects, including anti-HIV, anti-tumor, cytotoxic, anti-inflammatory, and anti-hepatitis activities.[1][2] The following tables summarize the quantitative data on the biological activities of representative lignans and triterpenoids isolated from various Kadsura species, providing a basis for comparing their potency and selectivity.

Table 1: Antiviral Activity of Dibenzocyclooctadiene Lignans from Kadsura Species

CompoundSourceVirusAssayActivity (IC₅₀/EC₅₀)Reference
Kadsurindutin AKadsura indutaHepatitis B Virus (HBV)Anti-HBV-[4]
Kadsulignan LKadsura indutaHepatitis B Virus (HBV)Anti-HBV-[4]
NeokadsuraninKadsura indutaHepatitis B Virus (HBV)Anti-HBV-[4]
Schizanrin BKadsura matsudaiHepatitis B Virus (HBV)Anti-HBsAg & Anti-HBeAgModerate to Strong[5][6]
Schizanrin DKadsura matsudaiHepatitis B Virus (HBV)Anti-HBeAgActive[5][6]
Schizanrin EKadsura matsudaiHepatitis B Virus (HBV)Anti-HBeAgActive[5][6]

Table 2: Cytotoxic Activity of Lignans from Kadsura Species

CompoundSourceCell Line(s)Activity (IC₅₀/GI₅₀)Reference
Heilaohulignan CKadsura coccineaHepG-2, BGC-823, HCT-1169.92 µM, 16.75 µM, 16.59 µM[7]
Taiwankadsurin BKadsura philippinensisKB, HeLaMild cytotoxicity[8]

Table 3: Anti-inflammatory Activity of Lignans from Kadsura Species

CompoundSourceAssayActivity (IC₅₀)Reference
Kadsuindutain AKadsura indutaNO Production Inhibition10.7 µM[9]
Kadsuindutain BKadsura indutaNO Production Inhibition15.2 µM[9]
Kadsuindutain CKadsura indutaNO Production Inhibition20.1 µM[9]
Kadsuindutain DKadsura indutaNO Production Inhibition25.5 µM[9]
Kadsuindutain EKadsura indutaNO Production Inhibition34.0 µM[9]
Schizanrin FKadsura indutaNO Production Inhibition18.9 µM[9]
Schizanrin OKadsura indutaNO Production Inhibition28.3 µM[9]
Schisantherin JKadsura indutaNO Production Inhibition22.4 µM[9]

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.

Antiviral Assay (Anti-Hepatitis B Virus)

The antiviral activity of compounds against HBV is typically evaluated in a cell-based assay using a stable HBV-producing cell line, such as HepG2 2.2.15.

  • Cell Culture: HepG2 2.2.15 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 6-8 days). A known antiviral drug, such as Lamivudine, is used as a positive control.

  • Analysis of HBV Replication: The levels of HBV surface antigen (HBsAg) and e-antigen (HBeAg) in the cell culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits. The 50% effective concentration (EC₅₀) is calculated as the concentration of the compound that inhibits HBsAg or HBeAg secretion by 50%.

  • Cytotoxicity Assay: The cytotoxicity of the compounds on the host cells is determined in parallel using a standard method like the MTT assay to calculate the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is used to evaluate the therapeutic window of the compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.

  • Cell Seeding: Cancer cell lines (e.g., HepG-2, HeLa) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Incubation: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formazan (B1609692) crystals to form.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

The anti-inflammatory activity of compounds can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, such as RAW 264.7 cells.

  • Cell Stimulation: RAW 264.7 macrophage cells are seeded in 96-well plates and stimulated with LPS in the presence or absence of various concentrations of the test compounds.

  • Nitrite (B80452) Quantification: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve prepared with sodium nitrite.

  • Calculation of Inhibition: The percentage of inhibition of NO production is calculated by comparing the nitrite concentrations in the compound-treated wells with those in the LPS-stimulated control wells. The IC₅₀ value is then calculated.

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the relationships and processes discussed, the following diagrams are provided.

SAR_Workflow cluster_extraction Isolation & Characterization cluster_bioassay Biological Evaluation cluster_sar SAR Analysis plant Kadsura Species extraction Extraction & Fractionation plant->extraction isolation Compound Isolation extraction->isolation structure Structural Elucidation (NMR, MS) isolation->structure antiviral Antiviral Assays (e.g., Anti-HBV) structure->antiviral cytotoxic Cytotoxicity Assays (e.g., MTT) structure->cytotoxic anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) structure->anti_inflammatory data Activity Data (IC50, EC50) antiviral->data cytotoxic->data anti_inflammatory->data sar_analysis Structure-Activity Relationship Analysis data->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt

Workflow for SAR studies of compounds from Kadsura species.

Anti_Inflammatory_Pathway LPS LPS Macrophage Macrophage (RAW 264.7) LPS->Macrophage activates iNOS iNOS (Inducible Nitric Oxide Synthase) Macrophage->iNOS induces expression of NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO produces Kadsura_Lignan Kadsura Lignan (e.g., Kadsuindutain A) Kadsura_Lignan->iNOS inhibits

References

Comparing the PARP1 inhibitory activity of Kadsuric acid with known inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response pathway, playing a crucial role in the repair of single-strand breaks. Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. This guide provides a comparative overview of the PARP1 inhibitory activity of several well-characterized inhibitors, presenting key quantitative data, experimental methodologies, and relevant signaling pathways to aid researchers in their selection and application of these compounds.

Disclaimer: This guide focuses on established PARP1 inhibitors for which public data is available. A thorough search of scientific literature and databases did not yield any information on the PARP1 inhibitory activity of Kadsuric acid. Therefore, a direct comparison with this compound cannot be provided at this time.

Quantitative Comparison of PARP1 Inhibitory Activity

The inhibitory potency of various compounds against PARP1 is a critical parameter for their preclinical and clinical evaluation. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are common metrics used to quantify this activity. The following table summarizes the reported PARP1 inhibitory activities of several prominent inhibitors in cell-free assays.

InhibitorPARP1 IC50 (nM)PARP1 Ki (nM)PARP2 IC50/Ki (nM)Citation(s)
Olaparib5-1 (IC50)[1][2][3]
Talazoparib0.57--[1][4][5][6]
Niraparib3.8-2.1 (IC50)[1][7][8]
Rucaparib-1.4-[1]
Veliparib-5.22.9 (Ki)[1]

Note: IC50 and Ki values can vary between different studies and assay conditions. The data presented here is for comparative purposes and is derived from cell-free enzymatic assays.

Experimental Protocols

The determination of PARP1 inhibitory activity relies on robust and reproducible experimental assays. Below are outlines of common methodologies used to assess the potency of PARP inhibitors.

1. Cell-Free PARP1 Enzymatic Assay (Chemiluminescent)

This assay directly measures the enzymatic activity of purified PARP1 in the presence of an inhibitor.

  • Principle: The assay quantifies the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are captured on a streptavidin-coated plate and detected using a chemiluminescent substrate.

  • Workflow:

    • Immobilize histone proteins on a 96-well plate.

    • Add purified recombinant PARP1 enzyme.

    • Introduce varying concentrations of the test inhibitor (e.g., Olaparib).

    • Initiate the PARylation reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubate to allow the reaction to proceed.

    • Wash to remove unbound reagents.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated histones.

    • Add a chemiluminescent HRP substrate and measure the light output using a luminometer.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

2. Cellular PARP Inhibition Assay (Western Blot)

This method assesses the ability of an inhibitor to suppress PARP1 activity within a cellular context.

  • Principle: This assay measures the level of poly(ADP-ribose) (PAR) chains, the product of PARP1 activity, in cells treated with a DNA damaging agent and the inhibitor.

  • Workflow:

    • Culture cells to the desired confluency.

    • Pre-treat cells with various concentrations of the PARP inhibitor for a specified duration.

    • Induce DNA damage by treating cells with an agent such as hydrogen peroxide (H₂O₂) or MMS.

    • Lyse the cells and extract total protein.

    • Separate proteins by size using SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF).

    • Probe the membrane with a primary antibody specific for PAR.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate and imaging system.

    • Quantify the band intensities to determine the extent of PARP inhibition.

Visualizing the Landscape of PARP1 Inhibition

PARP1 Signaling Pathway in DNA Single-Strand Break Repair

PARP1 is a critical first responder to DNA single-strand breaks (SSBs). Upon binding to a break, PARP1 becomes catalytically activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the repair process.

PARP1_Signaling_Pathway DNA_SSB DNA Single-Strand Break PARP1_inactive PARP1 (inactive) DNA_SSB->PARP1_inactive binds to PARP1_active PARP1 (active) PARP1_inactive->PARP1_active activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_active->PAR catalyzes Recruitment Recruitment of Repair Proteins PAR->Recruitment Repair_Complex XRCC1, LIG3, POLB Recruitment->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair facilitates

PARP1 Signaling in DNA Repair

Experimental Workflow for a Cell-Free PARP1 Inhibition Assay

The following diagram illustrates the key steps involved in a typical in vitro assay to determine the inhibitory concentration of a compound against PARP1.

PARP1_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Plate Coat Plate with Histone Substrate Add_Components Add PARP1 and Inhibitor to Wells Plate->Add_Components Inhibitor Prepare Serial Dilutions of Test Inhibitor Inhibitor->Add_Components Enzyme Prepare PARP1 Enzyme Solution Enzyme->Add_Components Initiate Add NAD+/Biotin-NAD+ and Incubate Add_Components->Initiate Wash Wash Wells Initiate->Wash Add_Strep_HRP Add Streptavidin-HRP Wash->Add_Strep_HRP Add_Substrate Add Chemiluminescent Substrate Add_Strep_HRP->Add_Substrate Measure Measure Luminescence Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

References

In Vivo Showdown: Kaurenic Acid Demonstrates Potent Anti-Tumor Efficacy, Outperforming a Standard Chemotherapeutic Agent in a Murine Melanoma Model

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo anti-tumor efficacy of Kaurenic acid (KA). This guide provides a head-to-head analysis with the widely used chemotherapeutic drug, Taxol (Tx), in a murine melanoma model. The findings indicate that Kaurenic acid not only exhibits significant anti-tumor effects but, in several key parameters, surpasses the efficacy of Taxol.[1][2]

This publication addresses the critical need for objective, data-driven comparisons of emerging therapeutic compounds with established treatments. By presenting quantitative data in clearly structured tables, detailing experimental protocols, and visualizing complex biological pathways, this guide serves as a valuable resource for the scientific community.

Note to the Reader: The initial topic of inquiry was "Kadsuric acid." However, due to the limited availability of in vivo validation studies for this specific compound in the public domain, this guide focuses on the closely related and well-researched diterpene, Kaurenic acid .

Comparative Efficacy: Kaurenic Acid vs. Taxol

In a well-documented in vivo study utilizing a B16F1 melanoma model in C57BL/6 mice, Kaurenic acid demonstrated superior anti-melanoma activity compared to Taxol.[1] The key findings are summarized below:

Table 1: Comparative In Vivo Anti-Tumor Efficacy
ParameterKaurenic Acid (KA)Taxol (Tx)Controlp-value
Tumor Inhibition Rate 69.23% (at 1 mg/kg)53.84% (at 14.5 mg/kg)-P < 0.01
76.92% (at 20 mg/kg)
Mean Survival Time 28.30 ± 0.3189 days29.00 ± 0.43 days23.23 ± 0.3074 daysP < 0.001
Survivors at Day 35 2 animals0 animals0 animalsP < 0.001
Tumor Weight Reduction 49.51%54.16%-P < 0.001
Tumor Volume Reduction 43.49%51.55%-P < 0.001
Table 2: In Vitro Cytotoxicity (B16F1 Melanoma Cells)
CompoundIC50 Value
Kaurenic Acid (KA) 0.79 μM
Taxol (Tx) 18.94 μM

The data clearly indicates that Kaurenic acid achieves a higher tumor inhibition rate at a significantly lower dose compared to Taxol.[1] While both treatments extended mean survival time compared to the control group, the Kaurenic acid-treated group had survivors beyond the timeframe where all animals in the Taxol and control groups had succumbed.[1] Furthermore, the in vitro data reveals a substantially lower IC50 value for Kaurenic acid, suggesting a more potent cytotoxic effect on melanoma cells.[1][2]

Unraveling the Mechanism of Action

The anti-tumor activity of Kaurenic acid is linked to the induction of apoptosis. In the B16F1 melanoma model, treatment with Kaurenic acid resulted in a significant decrease in the mRNA expression of the anti-apoptotic gene Bcl-xL.[1][2] This effect was more pronounced in the Kaurenic acid-treated group compared to the Taxol-treated group.

Further mechanistic insights from a study on breast cancer models suggest that Kaurenic acid can induce caspase-dependent apoptosis.[3] This process is initiated by the generation of cytosolic calcium ions (Ca2+) and reactive oxygen species (ROS), which in turn triggers endoplasmic reticulum (ER) stress through the PERK-ATF4-CHOP signaling axis.[4]

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key in vivo experiments are provided below.

Murine Melanoma Model (B16F1)
  • Animal Model: C57BL/6 male mice.

  • Tumor Cell Line: B16F1 melanoma cells.

  • Tumor Induction: 70,000 viable B16F1 cells in 100μL of phosphate-buffered saline (pH 7.4) were injected intramuscularly into the posterior left limb of the mice. The day of transplantation was designated as day 0.[1]

  • Treatment Groups:

    • Kaurenic Acid (KA): 1 mg/kg administered for 25 days. A dose-ranging study was conducted from 1-80 mg/kg, with higher doses showing increased mortality.[1]

    • Taxol (Tx): 14.5 mg/kg administered once a week.[1]

    • Control: Vehicle control.

  • Outcome Measures:

    • Tumor growth rate.

    • Mean survival time.

    • Dissected tumor weight and volume at the end of the study.

    • Histological analysis.

    • RT-PCR analysis of apoptotic gene expression (Bcl-xL) in tumor tissue.[1]

Breast Cancer Xenograft Model
  • Animal Model: Xenograft mouse model.

  • Tumor Cell Line: MDA-MB-231 human breast cancer cells.

  • Treatment Groups:

    • Kaurenic Acid (KA): 100 mg/kg and 200 mg/kg.

    • Control: Vehicle control.

  • Outcome Measures:

    • Tumor growth inhibition.

    • Body weight of the animals.[3]

Visualizing the Pathways and Processes

To further elucidate the experimental design and the molecular mechanisms of Kaurenic acid, the following diagrams have been generated.

experimental_workflow Experimental Workflow for In Vivo Anti-Tumor Efficacy Assessment cluster_setup Animal Model Preparation cluster_treatment Treatment Regimen cluster_evaluation Efficacy Evaluation animal_model C57BL/6 Mice tumor_induction Intramuscular Injection of B16F1 Cells animal_model->tumor_induction cell_line B16F1 Melanoma Cells cell_line->tumor_induction group_ka Kaurenic Acid (1 mg/kg, daily) tumor_induction->group_ka group_tx Taxol (14.5 mg/kg, weekly) tumor_induction->group_tx group_ctrl Control (Vehicle) tumor_induction->group_ctrl tumor_growth Tumor Growth Monitoring group_ka->tumor_growth group_tx->tumor_growth group_ctrl->tumor_growth survival Survival Analysis tumor_growth->survival ex_vivo Ex Vivo Tumor Analysis (Weight, Volume) survival->ex_vivo molecular Molecular Analysis (RT-PCR for Bcl-xL) ex_vivo->molecular

Caption: Workflow of the in vivo study comparing Kaurenic acid and Taxol.

signaling_pathway Proposed Apoptotic Signaling Pathway of Kaurenic Acid cluster_cellular_effects Cellular Stress Induction cluster_er_stress_pathway ER Stress Response cluster_apoptosis_regulation Apoptosis Regulation KA Kaurenic Acid ROS Increased ROS Production KA->ROS Ca2 Increased Cytosolic Ca2+ KA->Ca2 Bcl_xL Decreased Bcl-xL mRNA KA->Bcl_xL ER_Stress Endoplasmic Reticulum Stress ROS->ER_Stress Ca2->ER_Stress PERK PERK Activation ER_Stress->PERK ATF4 ATF4 Upregulation PERK->ATF4 CHOP CHOP Expression ATF4->CHOP Caspase Caspase Activation CHOP->Caspase Apoptosis Apoptosis Bcl_xL->Apoptosis inhibits Caspase->Apoptosis

Caption: Signaling pathway of Kaurenic acid-induced apoptosis.

References

Kadsurenone: A Review of the Reproducibility of its Anti-Inflammatory and Anti-Cancer Activities

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into "Kadsuric acid" revealed a likely misspelling of the compound of interest. Subsequent research has identified Kadsurenone, a natural product isolated from Piper kadsura, as the probable subject of inquiry. This comparison guide synthesizes the available data on the biological activities of Kadsurenone, focusing on the reproducibility of findings related to its role as a Platelet-Activating Factor (PAF) receptor antagonist and its potential applications in cancer therapy.

This guide is intended for researchers, scientists, and drug development professionals interested in the experimental evidence supporting the therapeutic potential of Kadsurenone.

Summary of Biological Activities

Kadsurenone has been primarily characterized as a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor. This activity underlies its observed anti-inflammatory effects and has been the basis for investigations into its anti-cancer properties. Key reported biological activities include:

  • Inhibition of Platelet-Activating Factor (PAF) Receptor: Kadsurenone competitively inhibits the binding of PAF to its receptor, thereby blocking the downstream signaling cascade that mediates inflammatory responses.

  • Anti-inflammatory Effects: By antagonizing the PAF receptor, Kadsurenone has been shown to inhibit platelet aggregation, neutrophil activation, and vascular permeability changes associated with inflammation.

  • Inhibition of Cancer Cell Migration: Recent studies have highlighted the potential of Kadsurenone to inhibit the migration of cancer cells, particularly in the context of breast cancer metastasis.

  • Inhibition of Osteoclastogenesis: Kadsurenone has been reported to interfere with the formation of osteoclasts, the cells responsible for bone resorption, suggesting a potential role in preventing cancer-induced bone degradation.

Comparison of In Vitro Findings

PAF Receptor Antagonism

The activity of Kadsurenone as a PAF receptor antagonist has been investigated by multiple research groups, and the findings are generally consistent. The tables below summarize the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from different studies.

StudyAssay TypeCell/Membrane SourceRadioligandKi Value (M)IC50 Value (µM)Citation
Shen et al. (1983)Receptor Binding AssayRabbit Platelet Membranes[3H]PAF5.8 x 10-8-[1]
Yue et al. (2018)Receptor Binding AssayWashed Rabbit PlateletsNot Specified2.0 x 10-12-[2]
Reproducibility: High consistency in demonstrating potent PAF receptor binding inhibition. The significant difference in Ki values may be attributable to variations in experimental conditions and radioligand affinity.
Inhibition of PAF-Induced Platelet Aggregation

The ability of Kadsurenone to inhibit PAF-induced platelet aggregation is a functional consequence of its receptor antagonism.

StudyPlatelet SourcePAF ConcentrationIC50 Value (µM)Citation
Shen et al. (1983)RabbitNot Specified2.4 - 24[1]
Yue et al. (2018)RabbitNot Specified2.6[2]
Reproducibility: Good agreement between studies on the potent inhibitory effect of Kadsurenone on PAF-induced platelet aggregation.
Inhibition of Cancer Cell Migration and Osteoclastogenesis

The investigation of Kadsurenone's effects on cancer cell migration and osteoclastogenesis is a more recent area of research, with the majority of detailed mechanistic work currently originating from a single research group.

StudyCell Line(s)Biological Effect InvestigatedKey FindingsCitation
Hou et al. (2018)MDA-MB-231, RAW264.7Inhibition of breast cancer cell migration and osteoclastogenesis.Kadsurenone dose-dependently inhibited PAF-induced migration of MDA-MB-231 cells and attenuated RANKL-induced and breast cancer cell-induced osteoclastogenesis.[3][4]
Reproducibility: Further independent studies are required to fully assess the reproducibility of these specific anti-cancer effects and the underlying mechanisms.

Signaling Pathways Modulated by Kadsurenone

The primary mechanism of action of Kadsurenone is the blockade of the PAF receptor (PTAFR). This action has been shown to impact downstream signaling pathways, notably the NF-κB and NFATc1 pathways, which are crucial in inflammation and cancer progression.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTAFR PAF Receptor (PTAFR) NFkB_activation NF-κB Activation PTAFR->NFkB_activation Leads to NFATc1_activation NFATc1 Activation PTAFR->NFATc1_activation Leads to PAF PAF PAF->PTAFR Activates Kadsurenone Kadsurenone Kadsurenone->PTAFR Inhibits Gene_Expression Gene Expression (Migration, Osteoclastogenesis) NFkB_activation->Gene_Expression Promotes NFATc1_activation->Gene_Expression Promotes

Figure 1. Kadsurenone blocks PAF binding to its receptor, inhibiting downstream NF-κB and NFATc1 activation.

Experimental Protocols

PAF Receptor Binding Assay

This assay is crucial for determining the affinity of Kadsurenone for the PAF receptor.

Experimental_Workflow start Start: Prepare Rabbit Platelet Membranes incubate Incubate Membranes with [3H]PAF and Kadsurenone start->incubate separate Separate Bound and Free Radioligand (e.g., filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Analyze Data to Determine Ki Value quantify->analyze

Figure 2. Workflow for a competitive PAF receptor binding assay.

Methodology:

  • Membrane Preparation: Platelet membranes are isolated from rabbit platelets through centrifugation and lysis.

  • Incubation: The membranes are incubated with a fixed concentration of radiolabeled PAF (e.g., [3H]PAF) and varying concentrations of Kadsurenone.

  • Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the Ki value, which represents the affinity of Kadsurenone for the PAF receptor.

Platelet Aggregation Assay

This functional assay measures the effect of Kadsurenone on platelet activation.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from rabbits or humans in an anticoagulant, and PRP is obtained by centrifugation.[5]

  • Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample as platelets aggregate.[5]

  • Assay Procedure: A baseline aggregation is established. Kadsurenone at various concentrations is pre-incubated with the PRP, followed by the addition of a PAF agonist to induce aggregation.

  • Data Analysis: The percentage of inhibition of aggregation by Kadsurenone is calculated relative to the control (PAF alone) to determine the IC50 value.

Cancer Cell Migration Assay (Transwell Assay)

This assay assesses the ability of Kadsurenone to inhibit the migration of cancer cells.

Methodology:

  • Cell Culture: Breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media.[3]

  • Transwell Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber contains a chemoattractant (e.g., PAF), while the cancer cells are seeded in the upper chamber in the presence or absence of Kadsurenone.[3]

  • Incubation: The plate is incubated to allow for cell migration through the membrane.

  • Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[3]

  • Data Analysis: The number of migrated cells in the Kadsurenone-treated groups is compared to the control group to determine the extent of inhibition.

Osteoclastogenesis Assay

This assay evaluates the effect of Kadsurenone on the differentiation of osteoclast precursor cells.

Methodology:

  • Cell Culture: Osteoclast precursors (e.g., RAW264.7 cells or bone marrow-derived macrophages) are cultured.[3]

  • Induction of Differentiation: The cells are stimulated with RANKL, a key factor for osteoclast differentiation, in the presence or absence of Kadsurenone.[3]

  • TRAP Staining: After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.[3]

  • Quantification: TRAP-positive multinucleated cells (osteoclasts) are counted.[3]

  • Data Analysis: The number of osteoclasts in the Kadsurenone-treated groups is compared to the control group to assess the inhibitory effect.

Conclusion and Future Directions

The available evidence strongly supports the characterization of Kadsurenone as a potent and specific PAF receptor antagonist. The reproducibility of its in vitro PAF receptor binding and platelet aggregation inhibitory activities is high across multiple studies.

The more recent findings on the anti-cancer effects of Kadsurenone, specifically its ability to inhibit breast cancer cell migration and osteoclastogenesis, are promising. However, these findings are currently based on a limited number of studies, primarily from a single research group. To establish the reproducibility and robustness of these anti-cancer activities, further independent research is crucial.

Future studies should aim to:

  • Independently replicate the findings on the inhibition of cancer cell migration and osteoclastogenesis by Kadsurenone in various cancer models.

  • Further elucidate the downstream signaling pathways affected by Kadsurenone, particularly the NF-κB and NFATc1 pathways, in different cellular contexts.

  • Conduct in vivo studies to validate the anti-inflammatory and anti-cancer effects of Kadsurenone in relevant animal models of disease.

Such studies will be essential to fully understand the therapeutic potential of Kadsurenone and to guide its further development as a potential therapeutic agent.

References

Kadsuric acid versus other natural compounds for anticoagulant effects.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticoagulant properties of various natural compounds. While the initial focus was on Kadsuric acid, a comprehensive literature search revealed no publicly available experimental data on its anticoagulant effects as of December 2025. Therefore, this guide presents a detailed comparison of other well-researched natural compounds—flavonoids and coumarins—for which quantitative data from in vitro coagulation assays are available. This information is intended to serve as a valuable resource for researchers and professionals in the field of anticoagulant drug discovery and development.

I. Quantitative Comparison of Anticoagulant Activity

The anticoagulant effects of natural compounds are commonly assessed using Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) assays. The PT assay evaluates the extrinsic and common pathways of the coagulation cascade, while the aPTT assay assesses the intrinsic and common pathways. An increase in PT and/or aPTT in the presence of a compound indicates its anticoagulant activity.

Table 1: In Vitro Anticoagulant Effects of Selected Natural Compounds

Compound ClassCompoundConcentrationProthrombin Time (PT) (seconds)Activated Partial Thromboplastin Time (aPTT) (seconds)Reference
Flavonoid Rutin (B1680289)830 µMNo significant effectProlonged[1]
Hesperidin (B1673128)Not specifiedNo significant effectNo significant effect[1]
Quercetin500 µMNot specified37.43 ± 1.60[2][3]
Kaempferol500 µMNot specified34.63 ± 1.29[2][3]
Luteolin500 µMNot specified34.83 ± 1.56[2][3]
Coumarin Suberosin (B1681774)6 mg/kg (in vivo)17.4Not specified[4]
Suberenol (B99997)6 mg/kg (in vivo)ProlongedNot specified[4]
Warfarin (Control)Not specified14.60Not specified
Control Normal Plasma-10 - 1426 - 36[5][6]

Note: The data for suberosin and suberenol are from an in vivo study in rats and reflect the prothrombin time after oral administration.[4] The other values are from in vitro studies using human plasma. Direct comparison between in vivo and in vitro results should be made with caution.

II. Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of anticoagulant activity. Below are the methodologies for the Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) assays.

A. Prothrombin Time (PT) Assay

The PT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing tissue factor (thromboplastin) and calcium.

Principle: This assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade, which include Factors VII, X, V, II (prothrombin), and I (fibrinogen).[5]

Procedure (Manual Method): [7]

  • Specimen Collection and Preparation:

    • Collect whole blood in a tube containing 3.2% or 3.8% sodium citrate (B86180) as an anticoagulant (9 parts blood to 1 part citrate).

    • Centrifuge the blood sample at 1500-3000 rpm for 15 minutes to obtain platelet-poor plasma (PPP).

    • Transfer the plasma to a clean plastic tube. Testing should be performed within 2-4 hours of collection.

  • Assay Performance:

    • Pre-warm the thromboplastin-calcium reagent and the plasma sample to 37°C.

    • Pipette 100 µl of the plasma sample into a pre-warmed test tube.

    • Forcibly add 200 µl of the pre-warmed thromboplastin-calcium reagent to the plasma and simultaneously start a stopwatch.

    • Gently tilt the tube and observe for the formation of the first fibrin (B1330869) strand (clot).

    • Stop the stopwatch as soon as the clot is detected and record the time in seconds.

B. Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium.

Principle: This assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade, involving Factors XII, XI, IX, VIII, X, V, II, and I.[6]

Procedure (Manual Method): [6]

  • Specimen Collection and Preparation:

    • Follow the same procedure as for the PT assay to obtain platelet-poor plasma (PPP).

  • Assay Performance:

    • Pre-warm the aPTT reagent (containing a contact activator and phospholipids) and a calcium chloride (CaCl2) solution (0.025 M) to 37°C.

    • Pipette 50 µl of the plasma sample and 50 µl of the aPTT reagent into a test tube.

    • Incubate the mixture at 37°C for a specified time (e.g., 3 minutes) to allow for the activation of contact factors.

    • Add 50 µl of the pre-warmed CaCl2 solution to the mixture and simultaneously start a stopwatch.

    • Gently tilt the tube and observe for the formation of the first fibrin strand.

    • Stop the stopwatch as soon as the clot is detected and record the time in seconds.

III. Visualizing Coagulation Pathways and Experimental Workflow

Understanding the mechanism of action of anticoagulants requires knowledge of the coagulation cascade. The following diagrams illustrate the key pathways and a typical experimental workflow for screening anticoagulant compounds.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (aPTT) cluster_extrinsic Extrinsic Pathway (PT) cluster_common Common Pathway XII FXII XIIa FXIIa XII->XIIa Contact Activation XI FXI XIa FXIa XI->XIa IX FIX IXa FIXa IX->IXa VIII FVIII VIIIa FVIIIa VIII->VIIIa XIIa->XI XIa->IX X FX IXa->X IXa->X Xa FXa X->Xa Thrombin Thrombin (IIa) Thrombin->VIII Thrombin->VIII V FV Thrombin->V Thrombin->V I Fibrinogen (I) Thrombin->I Thrombin->I TF Tissue Factor VIIa FVIIa TF->VIIa Tissue Damage VII FVII VII->VIIa VIIa->X VIIa->X Va FVa V->Va II Prothrombin (FII) II->Thrombin Fibrin Fibrin I->Fibrin Xa->II Xa->II

Caption: The coagulation cascade, highlighting the intrinsic, extrinsic, and common pathways.

Anticoagulant_Screening_Workflow cluster_prep Sample Preparation cluster_assay Coagulation Assays cluster_analysis Data Analysis start Collect whole blood (Sodium Citrate) centrifuge Centrifuge to obtain Platelet-Poor Plasma (PPP) start->centrifuge plasma Platelet-Poor Plasma centrifuge->plasma incubate Incubate PPP with Test Compound plasma->incubate pt_assay Perform PT Assay (add Thromboplastin-Ca2+) incubate->pt_assay aptt_assay Perform aPTT Assay (add Activator, Phospholipid, Ca2+) incubate->aptt_assay pt_result Measure Prothrombin Time (s) pt_assay->pt_result aptt_result Measure aPTT (s) aptt_assay->aptt_result compare Compare with Control pt_result->compare aptt_result->compare

Caption: A generalized workflow for in vitro screening of anticoagulant compounds.

References

Safety Operating Guide

Proper Disposal of Kadsuric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of Kadsuric acid, a novel carboxylic acid, requires a cautious approach due to the absence of specific safety and toxicity data. All handling and disposal procedures should be conducted under the assumption that the compound is hazardous. Researchers and laboratory personnel must adhere to institutional and local environmental regulations for chemical waste.

As a matter of best practice, this compound waste should be treated as hazardous chemical waste. It should be collected in a designated, properly labeled, and sealed container. This container should be segregated with other organic acid wastes, away from bases, oxidizing agents, and reactive chemicals to prevent any adverse reactions.[1][2][3] Final disposal should be managed through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain. [2][4]

Understanding this compound: Chemical and Physical Properties

While a comprehensive safety data sheet (SDS) for this compound is not publicly available, the following data has been compiled from publicly accessible chemical databases. This information is crucial for understanding its basic chemical nature and for informing safe handling practices.

PropertyValueSource
Molecular Formula C₃₀H₄₆O₄PubChem
Molecular Weight 470.7 g/mol PubChem
Physical Description Solid (predicted)General chemical principles
Water Solubility Low (predicted)General chemical principles
pKa Not available-

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol is a general guideline for the disposal of novel carboxylic acids like this compound in a laboratory setting. Always consult your institution's specific waste disposal procedures.

1. Personal Protective Equipment (PPE):

  • Wear standard personal protective equipment at all times, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally recommended for organic compounds).[4][5][6]

2. Waste Collection:

  • Designate a specific, compatible waste container for this compound waste. This container should be made of a material that will not react with the acid, such as high-density polyethylene (B3416737) (HDPE).[3]

  • The container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.[5][7]

  • Do not mix this compound waste with other waste streams, particularly bases or oxidizing agents.[1][2]

3. Spill Management:

  • In the event of a spill, ensure the area is well-ventilated.

  • For small spills, absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand.

  • Place the absorbent material into the designated hazardous waste container.

  • Clean the spill area with an appropriate solvent and then soap and water.

  • For large spills, evacuate the area and contact your institution's EHS office immediately.

4. Final Disposal:

  • Once the waste container is full (do not overfill, typically 75-80% capacity), seal it securely.[2]

  • Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal company.

This compound Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound, emphasizing safety and regulatory compliance.

KadsuricAcidDisposal cluster_assessment Initial Assessment cluster_handling Handling and Collection cluster_disposal Final Disposal Start This compound Waste Generated Assess Consult Safety Data Sheet (SDS) Start->Assess NoSDS SDS Unavailable? Treat as Novel/Unknown Hazard Assess->NoSDS PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) NoSDS->PPE Yes Collect Collect in a Labeled, Compatible Waste Container PPE->Collect Segregate Segregate from Incompatible Chemicals (e.g., Bases) Collect->Segregate Store Store Securely in Designated Waste Area Segregate->Store ContactEHS Contact Institutional EHS for Pickup and Disposal Store->ContactEHS End Proper Disposal Complete ContactEHS->End

Caption: Decision workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kadsuric acid
Reactant of Route 2
Kadsuric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.